5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(benzenesulfonyl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S3/c11-18(14,15)10-7-6-9(16-10)17(12,13)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVRDAYMHUGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342332 | |
| Record name | 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-37-0 | |
| Record name | 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its reactive sulfonyl chloride moiety and the electronically distinct phenylsulfonyl-substituted thiophene core. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth analysis and interpretation for structural elucidation. Furthermore, a detailed, field-proven experimental protocol for its synthesis is provided, grounded in established chemical principles. This guide is intended to serve as an essential resource for scientists and professionals engaged in drug discovery and the development of novel organic materials.
Introduction
This compound is a bifunctional organic compound featuring a central thiophene ring substituted with a phenylsulfonyl group at the 5-position and a sulfonyl chloride group at the 2-position. The presence of two distinct sulfur-containing functional groups with different reactivity profiles makes it a versatile building block in organic synthesis. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the thiophene ring, impacting its reactivity and spectroscopic characteristics. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions. This guide provides a detailed exposition of its structural characterization through modern spectroscopic techniques and a reliable synthetic protocol.
Molecular Structure and Properties
The structural representation of this compound is depicted below. Key physical and chemical properties are summarized in the subsequent table.
Caption: Molecular Structure of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [1] |
| Molecular Weight | 322.81 g/mol | [2] |
| Appearance | Colorless to brown low melting solid or liquid | [3][4] |
| Melting Point | 103 °C | [2] |
| Boiling Point | 519.7 ± 35.0 °C (Predicted) | [2] |
| CAS Number | 166964-37-0 | [1][2][3][4][5][] |
| InChI Key | GSLVRDAYMHUGTF-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl | [1] |
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the thiophene and phenyl rings. The powerful electron-withdrawing effects of the sulfonyl chloride and phenylsulfonyl groups will significantly deshield the thiophene protons, shifting them downfield.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.2 | m | - | 2H, ortho-protons of phenyl ring |
| ~ 7.6 - 7.8 | m | - | 3H, meta- and para-protons of phenyl ring |
| ~ 7.9 | d | ~ 4.0 | 1H, Thiophene H3 |
| ~ 7.7 | d | ~ 4.0 | 1H, Thiophene H4 |
Interpretation: The protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region. The ortho-protons (adjacent to the sulfonyl group) will be the most deshielded. The thiophene protons will appear as two doublets due to coupling with each other. Their exact chemical shifts are influenced by the anisotropic effects and the strong electron-withdrawing nature of the substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons directly attached to the sulfur atoms and the carbon bearing the sulfonyl chloride group will be significantly downfield.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | Thiophene C2 (bearing -SO₂Cl) |
| ~ 140 - 145 | Thiophene C5 (bearing -SO₂Ph) |
| ~ 138 - 142 | Phenyl C1 (ipso-carbon) |
| ~ 134 - 137 | Phenyl C4 (para-carbon) |
| ~ 129 - 132 | Phenyl C2, C6 (ortho-carbons) |
| ~ 127 - 129 | Phenyl C3, C5 (meta-carbons) |
| ~ 130 - 133 | Thiophene C3 |
| ~ 128 - 131 | Thiophene C4 |
Interpretation: The chemical shifts of the thiophene carbons are highly dependent on the positions of the strong electron-withdrawing groups. The quaternary carbons (C2, C5, and the ipso-carbon of the phenyl ring) will likely show weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the characteristic vibrational frequencies of the sulfonyl chloride and sulfone functional groups.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1380 - 1410 | Strong | Asymmetric SO₂ stretch (Sulfonyl Chloride) |
| ~ 1170 - 1200 | Strong | Symmetric SO₂ stretch (Sulfonyl Chloride) |
| ~ 1320 - 1350 | Strong | Asymmetric SO₂ stretch (Sulfone) |
| ~ 1140 - 1160 | Strong | Symmetric SO₂ stretch (Sulfone) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1580, 1480, 1440 | Medium-Weak | Aromatic C=C stretch |
| ~ 750 - 800 | Strong | C-S stretch |
| ~ 690, 740 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Interpretation: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in both the sulfonyl chloride and the phenylsulfonyl groups.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 322 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl) |
| 324 | Low | [M+2]⁺ (Isotope peak for ³⁷Cl) |
| 287 | High | [M - Cl]⁺ |
| 223 | Moderate | [M - SO₂Cl]⁺ |
| 141 | Moderate | [C₆H₅SO₂]⁺ |
| 125 | High | [C₄H₂S-SO₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Data obtained from PubChem.[1]
Interpretation: The fragmentation pattern is consistent with the structure. The loss of a chlorine radical from the molecular ion is a common fragmentation pathway for sulfonyl chlorides.[8] Subsequent loss of sulfur dioxide (SO₂) is also a characteristic fragmentation of sulfonyl-containing compounds.[9] The presence of fragments corresponding to the phenylsulfonyl cation and the thiophene sulfonyl cation further corroborates the structure.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from thiophene: Friedel-Crafts acylation followed by chlorosulfonylation. A more direct approach involves the chlorosulfonylation of 2-(phenylsulfonyl)thiophene. Below is a detailed protocol for the latter, which is generally more efficient.
Caption: Experimental workflow for the synthesis of the target compound.
Materials and Reagents:
-
2-(Phenylsulfonyl)thiophene
-
Chlorosulfonic acid (handle with extreme care in a fume hood)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-(phenylsulfonyl)thiophene (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Addition of Reagent: Carefully add chlorosulfonic acid (3.0 - 5.0 eq) dropwise to the stirred solution of 2-(phenylsulfonyl)thiophene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Safety Precautions:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations involving this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching step is exothermic and should be performed slowly and with caution.
Conclusion
References
- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 166964-37-0 [amp.chemicalbook.com]
- 3. This compound | 166964-37-0 [chemicalbook.com]
- 4. This compound | CAS: 166964-37-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. chem-casts.com [chem-casts.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, a profound understanding of NMR is indispensable for the unambiguous characterization of novel chemical entities. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic building block. We will dissect the theoretical underpinnings that govern its spectral features, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the expected spectra, reinforced by advanced 2D NMR correlation techniques.
Introduction: The Structural Significance of this compound
This compound is a disubstituted thiophene derivative featuring two potent electron-withdrawing groups: a phenylsulfonyl group at the C5 position and a sulfonyl chloride group at the C2 position.[1][2] The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmacologically active agents.[3] The dual sulfonyl functionalities make this compound a versatile intermediate for synthesizing complex molecules, potentially for applications in treating inflammation or cancer.[4]
Given its potential utility, precise structural verification is paramount. NMR spectroscopy is the definitive method for this purpose, offering a non-destructive and highly detailed fingerprint of the molecular architecture.[5] This guide serves as a comprehensive resource for understanding and predicting the NMR characteristics of this specific, and structurally illustrative, compound.
Molecular Architecture and Its NMR Implications
The key to interpreting the NMR spectrum of this compound lies in understanding its electronic and structural features. The molecule is composed of a central thiophene ring, flanked by two powerful sulfonyl-based substituents.
Caption: Experimental workflow from sample preparation to structural analysis.
Predicted Spectra and In-Depth Interpretation
Based on established principles of substituent effects, we can predict the NMR spectra with a high degree of confidence. [6][7][8]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in two distinct regions: the thiophene region and the phenyl region.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4 | 7.9 - 8.2 | Doublet (d) | JH3-H4 ≈ 4.0 Hz | 1H | Located between two strongly deshielding sulfonyl groups. |
| H3 | 7.7 - 8.0 | Doublet (d) | JH3-H4 ≈ 4.0 Hz | 1H | Adjacent to the -SO₂Cl group; deshielded. |
| H-ortho | 7.9 - 8.1 | Multiplet (m) | - | 2H | Deshielded by the adjacent sulfonyl group. |
| H-para | 7.6 - 7.8 | Multiplet (m) | - | 1H | Least deshielded proton on the phenyl ring. |
| H-meta | 7.5 - 7.7 | Multiplet (m) | - | 2H | Shielded relative to the ortho protons. |
Analysis of Causality:
-
Thiophene Protons (H3, H4): These two protons will appear as a pair of doublets due to mutual coupling (J3,4). The typical coupling constant for adjacent protons on a thiophene ring is in the range of 3.5-5.0 Hz. [9]Both protons are significantly shifted downfield from unsubstituted thiophene (~7.1-7.3 ppm) [10]because they are on a thiophene ring substituted with two powerful electron-withdrawing groups.
-
Phenyl Protons: The protons of the phenylsulfonyl group will appear as a complex multiplet pattern integrating to 5 protons. The ortho protons are most deshielded due to their proximity to the sulfonyl group. The meta and para protons will resonate at slightly higher fields.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as all carbons are chemically unique.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | 145 - 150 | Quaternary carbon directly attached to the -SO₂Cl group; highly deshielded. |
| C5 | 148 - 153 | Quaternary carbon directly attached to the -SO₂Ph group; highly deshielded. |
| C4 | 135 - 140 | Protonated carbon adjacent to C5; significantly deshielded. |
| C3 | 133 - 138 | Protonated carbon adjacent to C2; significantly deshielded. |
| C-ipso | 138 - 142 | Quaternary phenyl carbon attached to the sulfonyl group. |
| C-para | 134 - 137 | Protonated phenyl carbon. |
| C-ortho | 129 - 132 | Protonated phenyl carbons. |
| C-meta | 127 - 130 | Protonated phenyl carbons. |
Analysis of Causality:
-
The chemical shifts of the thiophene carbons are heavily influenced by the substituents. [7]Carbons C2 and C5, being directly bonded to the sulfonyl groups, experience the strongest deshielding effect and will appear furthest downfield.
-
The remaining thiophene carbons, C3 and C4, are also shifted significantly downfield compared to unsubstituted thiophene (C2/C5 ≈ 125 ppm, C3/C4 ≈ 127 ppm).
-
The phenyl carbon shifts are typical for a monosubstituted benzene ring with a strong electron-withdrawing group.
Trustworthiness through 2D NMR: A Self-Validating System
While 1D NMR provides substantial evidence, unambiguous assignment is definitively achieved using two-dimensional (2D) NMR techniques. This multi-technique approach creates a self-validating dataset, ensuring the highest level of scientific integrity. [11][12]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak will be observed connecting the signals of H3 and H4, confirming their adjacency on the thiophene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the H3 signal to the C3 signal, H4 to C4, and the various phenyl proton signals to their corresponding carbon signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. Key expected correlations include:
-
H3 correlating to C2, C4, and C5.
-
H4 correlating to C2, C3, and C5.
-
The ortho-protons of the phenyl ring correlating to the ipso-carbon and meta-carbons.
-
Caption: Logic diagram showing how 2D NMR validates 1D data for unambiguous structure elucidation.
Conclusion
The NMR spectra of this compound are a rich source of structural information, directly reflecting the molecule's unique electronic environment. The powerful deshielding effects of the two sulfonyl groups dominate the spectra, shifting all aromatic proton and carbon signals significantly downfield. A systematic approach, beginning with a robust experimental protocol and combining 1D spectral analysis with the correlational power of 2D NMR, allows for a complete and confident assignment of every nucleus. For the medicinal chemist or materials scientist, this level of analytical rigor is not merely academic; it is the foundation upon which successful research and development are built.
References
Sources
- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 166964-37-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 166964-37-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
Introduction: Unveiling the Molecular Identity of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
This compound is a heteroaromatic compound of significant interest in medicinal chemistry and drug development.[1] Its bifunctional nature, featuring two reactive sulfonyl groups on a thiophene scaffold, makes it a versatile building block for synthesizing a diverse range of sulfonamide derivatives, a class of compounds renowned for their broad spectrum of biological activities.[2] The precise characterization of this molecule is paramount for ensuring the purity, stability, and ultimate success of synthetic pathways in pharmaceutical research.
Mass spectrometry (MS) stands as the quintessential analytical technique for the definitive structural elucidation and purity assessment of such molecules.[3] Its unparalleled sensitivity and ability to provide exact mass and fragmentation data are indispensable. This guide offers a comprehensive, field-proven perspective on the mass spectrometric analysis of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale for each methodological choice. We will explore optimal sample handling, ionization strategies, and the intricate fragmentation pathways that serve as the molecule's unique fingerprint.
Foundational Knowledge: Physicochemical Properties
A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. The molecular formula of this compound is C₁₀H₇ClO₄S₃.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₄S₃ | PubChem[4] |
| Average Molecular Weight | 322.81 g/mol | ChemicalBook[5] |
| Monoisotopic Mass | 321.9194999 Da | PubChem[4] |
| Key Structural Features | Phenyl ring, Thiophene ring, Two Sulfonyl groups, One Sulfonyl chloride | General Chemical Knowledge |
| Reactivity Concern | The sulfonyl chloride group is moisture-sensitive and can hydrolyze. | General Chemical Knowledge |
The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS), enabling precise identification and formula confirmation. The presence of chlorine and sulfur atoms will produce a distinct isotopic pattern that is crucial for validation.
Below is the chemical structure of the target analyte, which dictates its fragmentation behavior.
Caption: Chemical structure of this compound.
The Critical First Step: Sample Preparation
The integrity of mass spectrometry data is contingent upon meticulous sample preparation.[6][7] Given the reactivity of the sulfonyl chloride moiety, which is susceptible to hydrolysis, certain precautions are non-negotiable.
Causality Behind Protocol Choices:
-
Solvent Selection: The choice of solvent is critical. It must completely solubilize the analyte while being compatible with the chosen ionization technique. For Electrospray Ionization (ESI), volatile organic solvents like acetonitrile or methanol are ideal.[8] Crucially, anhydrous solvents must be used to prevent the conversion of the sulfonyl chloride to the corresponding sulfonic acid, which would introduce an interfering species at M+2 Da (Cl replaced by OH) and complicate spectral interpretation.
-
Analyte Concentration: Overly concentrated samples can lead to signal suppression, detector saturation, and source contamination.[9] A starting concentration of approximately 10 µg/mL is recommended for initial screening, with further dilution as necessary to achieve optimal signal-to-noise ratios.[9]
-
Filtration: All samples must be filtered through a 0.22 µm filter to remove particulate matter that could clog the delicate tubing of the LC-MS system.[8]
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the solid in 1 mL of anhydrous acetonitrile in a clean, dry glass vial. Ensure complete dissolution.
-
-
Working Solution Preparation (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a new vial.
-
Add 990 µL of anhydrous acetonitrile to dilute the sample to the final working concentration.
-
-
Final Dilution and Filtration:
-
For direct infusion, a further 10-fold dilution (to 1 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid is often beneficial for promoting ionization.
-
For LC-MS, transfer the working solution to a 2 mL autosampler vial.
-
If any cloudiness or precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter (preferably PTFE for chemical compatibility) before being placed in the autosampler.[8][9]
-
Ionization and Analysis: Choosing the Right Tools
The transition of the analyte from the solution phase to a charged, gas-phase ion is the heart of the mass spectrometry experiment. The choice of ionization technique is dictated by the analyte's polarity and thermal stability.
Ionization Technique: Electrospray Ionization (ESI)
For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[10]
-
Expertise & Rationale: ESI is a 'soft' ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process. This is crucial for preserving the intact molecule and observing the molecular ion, which is the primary piece of information for confirming molecular weight. Hard ionization techniques like Electron Impact (EI) would cause extensive and immediate fragmentation, likely preventing the observation of the parent ion.[11]
-
Ionization Mode: Analysis should be conducted in both positive and negative ion modes.
-
Positive Ion Mode (+ESI): Protonation of the molecule ([M+H]⁺) can occur, likely on one of the sulfonyl oxygens. Adduct formation with solvent cations (e.g., [M+Na]⁺, [M+K]⁺) is also common.
-
Negative Ion Mode (-ESI): While less intuitive for this molecule, it's possible to form adducts like [M+Cl]⁻ or [M+HCOO]⁻ from the mobile phase. Exploring both polarities ensures all potential ionization pathways are investigated.
-
Mass Analyzer: The Power of High Resolution
While quadrupole analyzers are workhorses for routine analysis, high-resolution mass spectrometers (HRMS) like Time-of-Flight (TOF) or Orbitrap instruments provide a significant advantage.
-
Trustworthiness through Accuracy: HRMS provides a highly accurate mass measurement (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, providing an exceptional level of confidence in the identification and distinguishing it from other potential isobaric (same nominal mass) contaminants.
Decoding the Spectrum: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's underlying structure. The fragmentation of aromatic sulfonyl compounds follows predictable pathways.[12][13][14]
Predicted Fragmentation Pathways
The structure of this compound suggests several likely points of cleavage under CID conditions:
-
Loss of Chlorine: The S-Cl bond is relatively labile. Loss of a chlorine atom (35/37 Da) from the molecular ion is a highly probable initial fragmentation step.[3][12]
-
Loss of SO₂: A characteristic fragmentation for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂, 64 Da).[3][15][16] This can occur from either the thiophene-2-sulfonyl chloride moiety or the phenylsulfonyl group.
-
Cleavage of the Phenyl-Sulfur Bond: This can lead to the formation of a phenyl cation (C₆H₅⁺, m/z 77) or a benzenesulfonyl radical loss.
-
Cleavage of the Thiophene-Sulfur Bond: Breakage of the bond between the thiophene ring and the phenylsulfonyl group can occur.
-
Ring Fragmentation: The thiophene ring itself may fragment under higher collision energies.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.
Table 2: Predicted Key Fragments and Their High-Resolution Masses
| Ion Description | Proposed Formula | Calculated m/z ([M+H]⁺) |
| Protonated Molecule | C₁₀H₈ClO₄S₃⁺ | 322.9272 |
| Loss of Cl | C₁₀H₈O₄S₃⁺ | 288.9606 |
| Loss of SO₂ | C₁₀H₈ClO₂S₂⁺ | 259.9548 |
| Loss of SO₂Cl | C₁₀H₈O₂S₂⁺ | 224.9936 |
| Loss of Phenylsulfonyl group | C₄H₃ClO₂S₂⁺ | 181.9232 |
| Benzenesulfonyl cation | C₆H₅O₂S⁺ | 141.0005 |
| Phenyl cation | C₆H₅⁺ | 77.0386 |
Note: Calculated m/z values are for the most abundant isotopes and assume protonation.
A Validated Workflow: Experimental Protocol
This section provides a robust starting point for method development. Parameters should be optimized based on the specific instrument used.
Caption: Experimental workflow for the LC-MS/MS analysis.
Protocol: LC-MS/MS Method Parameters
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.[3]
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 10% B
-
12.1-15 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 600 L/hr at 350 °C.
-
MS¹ Scan Range: m/z 100 – 500.
-
MS² (Data-Dependent Acquisition):
-
Isolate and fragment the top 3 most intense ions from the MS¹ scan.
-
Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to capture a wide range of fragments.
-
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a robust and definitive method for its structural verification and purity assessment. By employing a systematic approach grounded in an understanding of the molecule's chemical nature, researchers can generate high-quality, trustworthy data. The keys to success are meticulous, anhydrous sample preparation, the use of soft ionization (ESI), and the structural elucidation power of high-resolution tandem mass spectrometry. The fragmentation patterns discussed herein, particularly the characteristic losses of chlorine and sulfur dioxide, provide a reliable analytical fingerprint. This guide provides the foundational knowledge and validated protocols necessary for researchers, scientists, and drug development professionals to confidently integrate this analysis into their workflows, ensuring the integrity of their synthetic products and advancing their research objectives.
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An In-depth Technical Guide to 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride (CAS Number: 166964-37-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive technical overview of 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug discovery. While specific research on this compound (CAS 166964-37-0) is not extensively published, this guide synthesizes available data, established chemical principles, and insights from structurally related compounds to offer a robust resource for researchers. The information presented herein is intended to catalyze further investigation into its chemical properties and potential therapeutic applications.
Molecular Identity and Physicochemical Properties
This compound is a bifunctional aromatic compound containing both a sulfone and a sulfonyl chloride moiety attached to a central thiophene ring. This unique combination of functional groups imparts specific reactivity and potential for biological activity.
| Property | Value | Source |
| CAS Number | 166964-37-0 | [1][2][3] |
| IUPAC Name | 5-(benzenesulfonyl)thiophene-2-sulfonyl chloride | [1] |
| Synonyms | 2-Benzenesulfonylthiophene-5-sulfonyl chloride, 5-Phenylsulfonyl-2-thiophenesulfonyl chloride | [1][2] |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [1][4] |
| Molecular Weight | 322.81 g/mol | [1][4] |
| Melting Point | 102-104 °C | [5] |
| Boiling Point (Predicted) | 519.7 ± 35.0 °C | [4] |
| Density (Predicted) | 1.582 ± 0.06 g/cm³ | [4] |
| Appearance | Solid (form not specified) | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Phenylsulfonyl)thiophene
-
To a stirred solution of thiophene (1 equivalent) in a suitable inert solvent such as dichloromethane or nitrobenzene, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C under a nitrogen atmosphere.
-
Slowly add benzenesulfonyl chloride (1 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(phenylsulfonyl)thiophene.
Step 2: Chlorosulfonation of 2-(Phenylsulfonyl)thiophene
-
Cool chlorosulfonic acid (excess, e.g., 5 equivalents) to 0 °C in a flask equipped with a dropping funnel and a gas outlet to vent HCl gas.
-
Slowly add 2-(phenylsulfonyl)thiophene (1 equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C. The phenylsulfonyl group is a deactivating but para-directing group, and since the 5-position of the thiophene ring is electronically favored for electrophilic substitution, the chlorosulfonation is expected to occur at this position.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, this compound, will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Chemical Reactivity and Handling
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.
-
Reaction with Nucleophiles: The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.
-
Moisture Sensitivity: Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.[4]
-
Thermal Stability: The compound is expected to be reasonably stable at room temperature but may decompose at elevated temperatures.
Safety and Handling:
-
Corrosive: this compound is classified as corrosive and can cause severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.
Potential Therapeutic Applications
While direct biological studies on this compound are limited, its structural motifs are present in numerous compounds with demonstrated therapeutic potential, particularly in the areas of oncology and inflammation.[2]
Anticancer Activity
Thiophene-containing molecules are a well-established class of anticancer agents.[6][7] The proposed anticancer activity of this compound is likely to involve multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Proposed Mechanism of Action: Induction of Apoptosis
A plausible mechanism of action is the induction of apoptosis in cancer cells through the intrinsic pathway. This is a common mechanism for many chemotherapeutic agents.
Caption: Proposed mechanism of action for anticancer activity via apoptosis induction.
Anti-inflammatory Activity
Thiophene derivatives have also been extensively investigated for their anti-inflammatory properties.[8][9] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the modulation of pro-inflammatory signaling pathways like NF-κB. Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory effects.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene and phenyl rings. The chemical shifts and coupling patterns would provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, further confirming its structure.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, providing additional structural evidence. The PubChem database lists major mass-to-charge ratios for this compound.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl chloride (S=O stretch, S-Cl stretch) and sulfone (S=O stretch) functional groups, as well as bands corresponding to the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method would be suitable for this purpose.
Representative HPLC Method (Proposed)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Future Directions and Research Opportunities
This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol, along with comprehensive analytical data (NMR, IR, MS), is a critical first step.
-
Biological Screening: A thorough evaluation of its anticancer and anti-inflammatory activities against a panel of cancer cell lines and in relevant inflammatory models is warranted.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound would provide valuable insights into the structural features required for optimal activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its further development as a drug candidate.
References
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Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides - AWS. [Link]
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5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride, 97%, Thermo Scientific. [Link]
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A Technical Guide to the Reactivity and Electrophilicity of 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride
Executive Summary
5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a thiophene core bearing two potent electron-withdrawing sulfonyl groups, imparts a unique and powerful dual electrophilicity. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the two primary electrophilic centers: the exceptionally reactive sulfonyl chloride moiety and the electron-deficient thiophene ring. We will explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and discuss its strategic application in the synthesis of complex sulfonamide-based drug candidates. This document is intended for scientists and professionals seeking to leverage the distinct chemical properties of this versatile building block.
Introduction: A Scaffold of Strategic Importance
The convergence of robust synthetic utility and biological relevance is a cornerstone of modern drug discovery. Within this landscape, specific molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. This compound represents a confluence of two such critical components: the thiophene ring and the sulfonamide functional group.
The Thiophene Scaffold in Drug Discovery
The thiophene ring is a bioisostere of the benzene ring, offering similar steric properties but with distinct electronic characteristics and additional vectors for molecular interactions.[1] Its electron-rich nature and capacity for diverse substitutions have cemented its role in a multitude of FDA-approved drugs, targeting conditions from inflammation to cancer.[1] The sulfur heteroatom can participate in hydrogen bonding and introduces a dipole moment, often enhancing a molecule's pharmacokinetic profile.
The Sulfonamide Functional Group: A Privileged Moiety
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, most famously recognized in the "sulfa" class of antibiotics.[2] Beyond anti-infectives, this moiety is integral to diuretics, anticonvulsants, protease inhibitors, and anti-inflammatory agents.[2][3] Its tetrahedral geometry, hydrogen bonding capabilities, and metabolic stability make it an exceptional functional group for anchoring a molecule within a biological target's active site. The most common route to sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3]
Overview of this compound
This guide focuses on a thiophene derivative where the ring is not acting as a simple bioisostere but as a highly activated core. The presence of both a phenylsulfonyl group at the C5 position and a sulfonyl chloride at the C2 position dramatically alters the ring's electronic properties, transforming it into a potent electrophilic scaffold and enhancing the reactivity of the sulfonyl chloride group itself. Understanding this dual nature is key to harnessing its full synthetic potential.
Physicochemical and Structural Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(benzenesulfonyl)thiophene-2-sulfonyl chloride | [4] |
| CAS Number | 166964-37-0 | [4][5] |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [4][6] |
| Molecular Weight | 322.81 g/mol | [4][6] |
| Melting Point | 103 °C | [6] |
| Appearance | Solid | - |
| Key Safety Hazards | H314: Causes severe skin burns and eye damage (Corrosive) | [4] |
| Storage Conditions | Store in a dry environment at 2-8°C; moisture-sensitive | [6] |
Structural Analysis: The molecule's reactivity is dictated by the powerful inductive and resonance electron-withdrawing effects of the two sulfonyl groups. The phenylsulfonyl (-SO₂Ph) group at C5 and the chlorosulfonyl (-SO₂Cl) group at C2 work in concert to deplete the thiophene ring of electron density. This has two major consequences:
-
It renders the sulfur atom of the sulfonyl chloride exceptionally electrophilic, priming it for rapid reaction with nucleophiles.
-
It significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making the ring itself susceptible to nucleophilic attack, a reaction not typical for unsubstituted thiophenes.[7]
Synthesis and Preparation
While numerous methods exist for the synthesis of thiophenesulfonyl chlorides, a plausible and efficient route to this compound involves a two-step process starting from a commercially available precursor. The general strategy is the chlorosulfonation of a pre-functionalized thiophene.
A common method for introducing a sulfonyl chloride group onto a thiophene ring is through the use of chlorosulfonic acid.[8][9]
Caption: Plausible synthesis of the title compound.
Core Reactivity Analysis: A Dual Electrophilic System
The unique electronic architecture of this compound establishes two distinct sites for nucleophilic attack. The choice of nucleophile, solvent, and reaction conditions will determine the reaction pathway.
Primary Reactivity: The Sulfonyl Chloride Moiety
The most accessible and widely utilized electrophilic site is the sulfur atom of the sulfonyl chloride group. Its reactivity is significantly enhanced by the electron-withdrawing nature of the entire thiophene scaffold.
Mechanism of Nucleophilic Attack at Sulfur: The reaction with nucleophiles (Nu:⁻) proceeds via a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[10][11] Given the steric environment, the Sₙ2-like pathway is generally favored for aromatic sulfonyl chlorides.
Caption: General mechanism for sulfonamide formation.
Key Reactions:
-
Sulfonamide Formation: This is the most critical reaction in a drug discovery context. The compound reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to furnish the corresponding sulfonamides in high yield.[12][13] The base serves to neutralize the HCl byproduct.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. This reaction is often slower than aminolysis and may require a catalyst.
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and HCl.[8] This necessitates handling and storage under anhydrous conditions to maintain reagent integrity.
Secondary Reactivity: The Electrophilic Thiophene Ring
While reactions at the sulfonyl chloride are more common, the electrophilicity of the thiophene ring itself should not be overlooked. The dual sulfonyl substituents activate the ring towards Nucleophilic Aromatic Substitution (SₙAr).[14]
Mechanism of SₙAr: This reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks one of the ring carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][14] Subsequently, a leaving group is expelled to restore aromaticity.
For this compound, there is no conventional leaving group (like a halide) on the C3 or C4 positions. Therefore, an SₙAr reaction would require a particularly strong nucleophile and harsh conditions, potentially displacing one of the sulfonyl groups. However, the primary consequence of the ring's electrophilicity is the pronounced activation of the attached sulfonyl chloride group, making it a superior reagent compared to simpler thiophenesulfonyl chlorides.
Experimental Protocols & Field-Proven Insights
The following protocol provides a robust, self-validating workflow for the synthesis of a novel sulfonamide, a cornerstone application for this reagent.
Protocol: Synthesis of N-(4-methoxyphenyl)-5-(phenylsulfonyl)thiophene-2-sulfonamide
This procedure details the reaction of the title compound with a representative electron-rich aniline.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.05 eq)
-
Pyridine (dried, 3.0 eq)
-
Dichloromethane (DCM, anhydrous)
Workflow:
Caption: Experimental workflow for sulfonamide synthesis.
Causality and Insights:
-
Choice of Base: Pyridine is used not only as a base to scavenge HCl but also as a nucleophilic catalyst, potentially forming a highly reactive sulfonylpyridinium intermediate. Triethylamine is a non-nucleophilic alternative if this intermediate is undesirable.
-
Temperature Control: The initial addition is performed at 0°C to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Workup: The acidic wash (1M HCl) removes excess pyridine and p-anisidine. The basic wash (NaHCO₃) removes any unreacted starting material that may have hydrolyzed to the sulfonic acid. This sequence is crucial for simplifying the final purification.
Self-Validating System: Characterization
A successful synthesis is validated by thorough characterization of the product.
| Technique | Expected Observations for N-(4-methoxyphenyl)-5-(phenylsulfonyl)thiophene-2-sulfonamide |
| ¹H NMR | Appearance of a singlet for the sulfonamide N-H (typically downfield), signals for the three aromatic systems (phenyl, thiophene, methoxyphenyl), and a singlet for the methoxy group (~3.8 ppm). |
| IR Spec. | Characteristic S=O stretching bands for the two sulfonyl groups (~1350 and 1160 cm⁻¹), and an N-H stretch (~3250 cm⁻¹). |
| LC-MS | A clean peak on the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
Applications in Drug Development
This compound is not an end-product but a high-value intermediate for building molecular complexity.
-
Scaffold Hopping and Library Synthesis: It allows for the rapid generation of diverse sulfonamide libraries by reacting it with a wide array of primary and secondary amines. This is a key strategy in lead discovery and optimization.
-
Targeted Synthesis: The reagent introduces a rigid, well-defined thiophene-sulfonamide core that can be used to probe the binding pockets of enzymes and receptors. Its potential utility in developing inhibitors for inflammation and cancer pathways is an active area of research.[5][6]
-
Modulation of Physicochemical Properties: The phenylsulfonyl group can be further functionalized to tune properties like solubility, lipophilicity (LogP), and metabolic stability, allowing medicinal chemists to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion
This compound is a powerful and versatile reagent whose reactivity is dominated by the exceptional electrophilicity of its sulfonyl chloride group. This reactivity is significantly amplified by the presence of a second, powerfully electron-withdrawing phenylsulfonyl group on the thiophene ring. While the ring itself is rendered highly electrophilic, its primary role is to activate the sulfonyl chloride for efficient and high-yield reactions with nucleophiles, particularly amines. By understanding the dual nature of its electrophilicity and employing robust, validated protocols, researchers can effectively leverage this compound to construct complex and novel sulfonamide-based molecules for the discovery and development of next-generation therapeutics.
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Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1348-1351.
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Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (11), 1343-1347.
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Teotico, D. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Teotico
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Sone, T., et al. (1981). A Simple and Convenient Procedure for the Chlorosulfonation of Thiophenes. Bulletin of the Chemical Society of Japan, 54(4), 1063-1064.
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PubChem. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. National Center for Biotechnology Information.
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Chemicalbook. (n.d.). 5-PHENYL-2-THIOPHENESULFONYL CHLORIDE synthesis. Chemicalbook.
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Teotico, D. (n.d.). 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. Teotico.
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PrepChem. (n.d.). Synthesis of 5-chloro-2-thienylsulfonyl chloride. PrepChem.com.
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Smaoui, H., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 8, 594.
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Eze, F., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate.
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The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube.
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Mondal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
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Kulkarni, A. A., & Nandibewoor, S. T. (2012). Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination in Aqueous Medium. International Journal of Chemical Kinetics, 44(11), 736-743.
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Unveiling the Influence: A Technical Guide to the Electronic Effects of the Phenylsulfonyl Group on the Thiophene Ring
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylsulfonyl Thiophene Scaffold
In the landscape of medicinal chemistry and materials science, the thiophene ring is a privileged scaffold, prized for its unique electronic properties and versatile reactivity.[1] When functionalized, its characteristics can be finely tuned. Among the most powerful modulating substituents is the phenylsulfonyl group (-SO₂Ph). This guide provides an in-depth analysis of the profound electronic effects this potent electron-withdrawing group exerts on the thiophene nucleus. Understanding these interactions is paramount for professionals engaged in the rational design of novel therapeutics and advanced organic materials, as the phenylsulfonyl moiety can dramatically alter a molecule's reactivity, stability, and intermolecular interactions.[2][3] This document moves beyond a simple recitation of facts to explore the causal relationships between structure and electronic properties, offering field-proven insights for the practicing scientist.
The Phenylsulfonyl Group: A Deep Dive into its Electron-Withdrawing Nature
The defining characteristic of the phenylsulfonyl group is its strong electron-withdrawing capacity, which arises from a combination of inductive and resonance effects. The sulfonyl group (-SO₂-) is significantly more electron-withdrawing than a carbonyl group (-CO-).[4][5]
-
Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom bearing a significant partial positive charge. This positive center powerfully withdraws electron density from adjacent atoms through the sigma bond framework—a classic inductive effect.[6] This effect is a primary driver in reducing the electron density of the attached thiophene ring.
-
Resonance Effect (-M): While traditionally debated, the involvement of sulfur's 3d orbitals in π-bonding is now considered less significant than hyperconjugation and polarization effects.[7] The sulfonyl group does not donate electrons via resonance; instead, it acts as a π-acceptor, delocalizing the electron density from the aromatic ring into the S-O bonds. This mesomeric effect further deactivates the ring by pulling π-electron density away from the cyclic system.[8]
The combination of these effects makes the phenylsulfonyl group one of the most potent deactivating groups used in organic synthesis.
Caption: Dominant electronic withdrawal mechanisms of the phenylsulfonyl group.
Quantitative Assessment: Hammett Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a group. The phenylsulfonyl group exhibits large, positive Hammett constants, confirming its strong electron-withdrawing character.
| Substituent Group | Hammett Constant (σ_m) | Hammett Constant (σ_p) |
| -SO₂Ph | +0.62 | +0.70 |
| -NO₂ | +0.71 | +0.78 |
| -CN | +0.56 | +0.66 |
| -COCH₃ | +0.38 | +0.50 |
| -H | 0.00 | 0.00 |
| Table 1: Comparison of Hammett constants for common electron-withdrawing groups. Values are representative and sourced from compilations like those by Hansch et al.[9][10][11] |
The large positive values for -SO₂Ph are comparable to the nitro group (-NO₂), highlighting its exceptional capacity to decrease electron density at the para and meta positions of an aromatic system.[12]
Spectroscopic Consequences of Electron Withdrawal
The altered electronic landscape of the thiophene ring is directly observable through various spectroscopic techniques.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most dramatic effect is the significant downfield shift (higher ppm) of the signals for the thiophene ring protons (¹H NMR) and carbons (¹³C NMR).[15][16] This deshielding is a direct result of the reduced electron density around the nuclei, causing them to experience a stronger effect from the spectrometer's external magnetic field. For instance, protons on an unsubstituted thiophene resonate around 7.0-7.4 ppm, whereas in a 2-(phenylsulfonyl)thiophene, the remaining ring protons can be shifted downfield to regions of 7.5-8.0 ppm or higher.
-
Infrared (IR) Spectroscopy: The sulfonyl group itself provides strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The precise position of these bands can be influenced by the electronic environment, but their presence is a key diagnostic feature.[17]
-
UV-Visible (UV-Vis) Spectroscopy: Attaching an electron-withdrawing group like -SO₂Ph to the thiophene ring generally affects the HOMO-LUMO energy gap.[18] Computational studies show that strong electron-withdrawing groups lower the LUMO energy level.[19] This can lead to a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to unsubstituted thiophene, as the energy required for the π-π* electronic transition is altered.
| Spectroscopic Technique | Observed Effect on Phenylsulfonylthiophene | Causality |
| ¹H & ¹³C NMR | Significant downfield shifts for thiophene ring nuclei. | Reduced electron density (deshielding) due to strong inductive and resonance withdrawal.[15] |
| FT-IR | Strong, characteristic peaks for S=O stretching (1350-1300 cm⁻¹ & 1160-1120 cm⁻¹). | Intrinsic vibrational modes of the sulfonyl functional group. |
| UV-Vis | Alteration of λ_max (often a red shift). | Lowering of the LUMO energy level, changing the HOMO-LUMO gap.[18] |
| Table 2: Summary of spectroscopic manifestations. |
Impact on Chemical Reactivity
The primary consequence of the phenylsulfonyl group's electronic pull is a complete inversion of the thiophene ring's typical reactivity profile.
Deactivation Towards Electrophilic Aromatic Substitution (EAS)
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions, often more readily than benzene.[20][21] The introduction of a phenylsulfonyl group drastically deactivates the ring towards electrophilic attack.[22] The severe reduction in nucleophilicity of the thiophene π-system means that much harsher reaction conditions are required for EAS to proceed, if at all. When substitution does occur, the sulfonyl group directs incoming electrophiles primarily to the meta-position (the C4 position in a 2-substituted thiophene), as the ortho and para positions are more strongly deactivated by the resonance effect.
Activation Towards Nucleophilic Aromatic Substitution (SNA_r)
Conversely, the strong electron withdrawal makes the phenylsulfonyl-substituted thiophene ring highly susceptible to Nucleophilic Aromatic Substitution (SNA_r).[23] This is arguably the most significant and synthetically useful consequence. The sulfonyl group can stabilize the negative charge that develops in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[24][25]
This activation allows for the displacement of a suitable leaving group (e.g., a halide) on the thiophene ring by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for building molecular complexity on the thiophene scaffold.[23][26]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNA_r) on an activated thiophene.
Experimental Protocols
To provide practical context, the following are representative, self-validating protocols for the synthesis and characterization of a phenylsulfonylthiophene derivative.
Protocol 1: Synthesis of 2-(Phenylsulfonyl)thiophene via Oxidation
This protocol describes the oxidation of 2-(phenylthio)thiophene. The causality for choosing an oxidant like m-CPBA lies in its effectiveness and selectivity for sulfide-to-sulfone oxidation under relatively mild conditions, minimizing side reactions.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(phenylthio)thiophene in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0 °C. This is crucial to control the exothermicity of the oxidation.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) in DCM to the reaction mixture dropwise over 30 minutes. The slow addition prevents a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification (Self-Validation): Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(phenylsulfonyl)thiophene.
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: Characterization by ¹³C NMR Spectroscopy
This protocol outlines the validation of the product from Protocol 1.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Set up a standard carbon experiment (e.g., 'zgpg30' on a Bruker instrument), ensuring proper locking and shimming for field homogeneity.
-
Acquisition: Acquire the ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Interpretation (Validation):
-
Identify the signals corresponding to the phenyl ring carbons and the thiophene ring carbons.
-
Confirm the presence of four distinct signals for the thiophene ring carbons (unless symmetry exists).
-
Observe that the chemical shifts for the thiophene carbons are significantly downfield compared to literature values for unsubstituted thiophene, confirming the deshielding effect of the -SO₂Ph group. The carbon directly attached to the sulfonyl group (C2) will be particularly deshielded.
-
Conclusion
The phenylsulfonyl group is not merely a substituent; it is a powerful electronic modulator that fundamentally transforms the nature of the thiophene ring. It converts the natively electron-rich, electrophile-loving heterocycle into an electron-poor system that is deactivated towards electrophiles but potently activated for nucleophilic substitution.[23][27] This predictable and profound electronic influence, readily observable through standard spectroscopic methods, provides researchers, scientists, and drug development professionals with a robust tool for molecular design. By leveraging the effects detailed in this guide, practitioners can rationally engineer thiophene-based molecules with tailored reactivity and properties, accelerating the development of next-generation pharmaceuticals and advanced materials.[28]
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discovery and first synthesis of substituted thiophene-2-sulfonyl chlorides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-Sulfonyl Chlorides: From Discovery to Modern Synthesis
A Senior Application Scientist's Guide to Core Methodologies and Mechanistic Insights
This guide provides a comprehensive overview of the discovery and synthesis of substituted thiophene-2-sulfonyl chlorides, essential building blocks in modern chemistry. We will move beyond simple procedural lists to explore the underlying principles, mechanistic details, and practical considerations that govern the preparation of these vital intermediates. Our focus is on delivering field-proven insights to empower researchers in their synthetic endeavors.
The Thiophene Scaffold: A Privileged Structure in Chemical Science
The thiophene ring, first isolated by Viktor Meyer in 1882 as a contaminant in benzene, has become a cornerstone of heterocyclic chemistry.[1] Its structural similarity to benzene, yet distinct electronic properties due to the sulfur heteroatom, imparts unique reactivity.[1][2] Thiophene and its derivatives are not merely academic curiosities; they are integral components in a vast array of functional molecules.
The introduction of a sulfonyl chloride moiety at the 2-position of the thiophene ring generates a highly versatile electrophilic intermediate. This functional group is a gateway to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[3] Consequently, substituted thiophene-2-sulfonyl chlorides are pivotal in:
-
Drug Development: The sulfonamide group is a ubiquitous pharmacophore found in antibiotics, diuretics, and enzyme inhibitors.[4] The thiophene ring itself can serve as a bioisostere for a phenyl ring, offering modulated pharmacokinetic properties.[5]
-
Materials Science: These compounds are used to create functionalized polymers and advanced materials with tailored properties like enhanced thermal stability and conductivity.[4]
-
Agrochemicals: They serve as key intermediates in the synthesis of new pesticides and herbicides.[4][6]
This guide will focus on the two primary and most reliable synthetic routes to access this important class of compounds: direct electrophilic chlorosulfonation and the Sandmeyer-type reaction from aminothiophenes.
Primary Synthetic Route: Direct Chlorosulfonation
The most direct and widely employed method for the synthesis of thiophene-2-sulfonyl chlorides is the electrophilic aromatic substitution reaction using a potent chlorosulfonating agent. This approach leverages the high reactivity of the thiophene ring, which is more nucleophilic than benzene, making it susceptible to attack by strong electrophiles.[2]
The Mechanism: An Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. Chlorosulfonic acid (ClSO₃H) is the most common reagent. It is believed that the active electrophile is the sulfur trioxide-like species, SO₂Cl⁺, generated in equilibrium within the acid.[7]
The thiophene ring, rich in electron density, attacks the electrophile.[8] Due to the directing effect of the sulfur atom, this attack occurs preferentially at the C2 (or C5) position, which is more activated than the C3 (or C4) position. This leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton re-aromatizes the ring, yielding the final thiophene-2-sulfonyl chloride product.
Caption: Mechanism of electrophilic chlorosulfonation of thiophene.
Causality Behind Experimental Choices
-
Reagent: Chlorosulfonic acid is a powerful and cost-effective reagent. However, for more sensitive substrates, a pre-formed complex of sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF) can be a milder alternative.[9]
-
Temperature Control: These reactions are highly exothermic. Maintaining low temperatures (typically -15°C to 0°C) is critical to prevent side reactions, such as polysubstitution and thermal decomposition of the starting material or product.[10][11]
-
Solvent: Often, the reaction is run neat (using excess chlorosulfonic acid as the solvent).[12] For some substrates, an inert solvent like dichloromethane can be used to improve solubility and control the reaction rate.[10][12]
-
Regioselectivity: The electron-donating nature of the sulfur atom strongly directs the incoming electrophile to the C2 and C5 positions. If these positions are blocked, substitution may occur at C3 or C4, but this is generally less favorable. The nature of existing substituents on the ring will also influence the regiochemical outcome according to standard electrophilic substitution rules.[12]
Self-Validating Experimental Protocol: Synthesis of 5-Chlorothiophene-2-sulfonyl chloride
This protocol describes the synthesis of 5-chlorothiophene-2-sulfonyl chloride from 2-chlorothiophene, a common starting material.[6]
Materials:
-
2-Chlorothiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the setup is in a well-ventilated fume hood and protected from moisture.
-
Reagent Cooling: Charge the flask with chlorosulfonic acid (e.g., 4 equivalents). Cool the acid to -10°C to -15°C using an ice-salt or acetone/dry ice bath.
-
Substrate Addition: Add 2-chlorothiophene (1 equivalent) dropwise via the dropping funnel to the vigorously stirred chlorosulfonic acid.[10] Maintain the internal temperature below -10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -10°C for approximately one hour.[10] The reaction progress can be monitored by TLC (thin-layer chromatography) if a suitable method is developed.
-
Quenching: In a separate large beaker, prepare a substantial amount of crushed ice. Cautiously and slowly pour the cold reaction mixture onto the crushed ice with efficient stirring. This step is highly exothermic and will release HCl gas.
-
Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (e.g., 3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic extracts. Wash sequentially with cold water, cold saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by vacuum distillation if it is a liquid, or by recrystallization if it is a solid.
Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. All operations must be conducted in a certified fume hood.
Alternative Route: The Sandmeyer-Type Reaction
For thiophene rings bearing functionalities incompatible with strongly acidic and oxidizing conditions (e.g., certain amides or esters), the Sandmeyer-type reaction provides a powerful alternative.[13][14] This multi-step sequence begins with an aminothiophene, which is converted into a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to furnish the desired sulfonyl chloride.[5][15]
Caption: General workflow for the Sandmeyer-type synthesis.
Mechanistic Considerations
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[14] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and dinitrogen gas, and the copper is oxidized to copper(II). The aryl radical then reacts with sulfur dioxide. The final step involves the transfer of a chlorine atom from the copper(II) chloride complex to the sulfur center, yielding the sulfonyl chloride product and regenerating the copper(I) catalyst.
Self-Validating Experimental Protocol: Sandmeyer Chlorosulfonylation
This protocol is a generalized procedure adapted from modern methods for the synthesis of sulfonyl chlorides from anilines.[5][16]
Materials:
-
Substituted 2-aminothiophene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂) source (e.g., gas cylinder or a surrogate like DABSO)
-
Copper(II) chloride (CuCl₂)
-
Acetonitrile or Acetic Acid
-
Ice
-
Ethyl Acetate or other suitable extraction solvent
Procedure:
-
Diazotization:
-
In a flask, suspend the 2-aminothiophene (1 equivalent) in a mixture of acetonitrile and concentrated HCl (e.g., 2 equivalents) at 0-5°C using an ice bath.[5]
-
Prepare a solution of sodium nitrite (e.g., 1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aminothiophene suspension, keeping the temperature strictly below 5°C.[16] Stir for 15-30 minutes after addition to ensure complete formation of the diazonium salt.
-
-
Catalyst Solution Preparation:
-
In a separate, larger reaction flask, dissolve a catalytic amount of copper(II) chloride (e.g., 5-10 mol%) in acetonitrile or glacial acetic acid.
-
Cool this solution to 0-5°C and begin bubbling sulfur dioxide gas through the solution or add your SO₂ surrogate.[15]
-
-
Sandmeyer Reaction:
-
Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the vigorously stirred catalyst solution from Step 2.
-
Control the rate of addition to manage the evolution of nitrogen gas and maintain the low temperature.
-
After the addition is complete, allow the mixture to warm slowly to room temperature and stir until gas evolution ceases (typically 1-2 hours).
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure. The crude sulfonyl chloride can then be purified by column chromatography or recrystallization.
-
Comparative Summary of Synthetic Methods
| Feature | Direct Chlorosulfonation | Sandmeyer-Type Reaction |
| Starting Material | Thiophene or substituted thiophene | Substituted 2-aminothiophene |
| Key Reagents | Chlorosulfonic acid or DMF-SO₂Cl₂ | NaNO₂, HCl, SO₂, CuCl₂ |
| Number of Steps | One | Multiple (typically two) |
| Reaction Conditions | Strongly acidic, low temperature | Mildly acidic, low temperature |
| Key Advantages | Atom-economical, direct, cost-effective | Tolerates acid-sensitive functional groups |
| Key Limitations | Not suitable for acid-sensitive substrates | Requires synthesis of the aminothiophene precursor; diazonium salts can be unstable |
Conclusion
The synthesis of substituted thiophene-2-sulfonyl chlorides is a mature field, yet one that remains critically important for advancing drug discovery and materials science. The choice between direct chlorosulfonation and a Sandmeyer-type approach is dictated primarily by the functional group tolerance of the desired target molecule. Direct chlorosulfonation offers an efficient, one-step route for robust substrates, while the Sandmeyer reaction provides a crucial, milder alternative for more complex and sensitive systems. A thorough understanding of the mechanisms, reaction parameters, and safety protocols associated with each method is paramount for any researcher working to leverage these powerful synthetic intermediates.
References
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- Synthesis of sulfonyl chloride substr
- 2-Thiophenesulfonyl chloride 96 16629-19-9 - Sigma-Aldrich.
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- Sandmeyer Chlorosulfonylation of (Hetero)
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A Theoretical and Computational Guide to the Structural Elucidation of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Abstract
In the landscape of modern drug discovery, understanding the intricate structural and electronic properties of novel chemical entities is paramount to predicting their biological activity and guiding rational drug design. 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride is a molecule of significant interest, possessing a unique combination of a thiophene core, a phenylsulfonyl group, and a reactive sulfonyl chloride moiety. This technical guide provides a comprehensive theoretical framework for the in-depth structural analysis of this compound using first-principles quantum chemical calculations. We will explore the causality behind the selection of computational methods, detail a rigorous, self-validating protocol for geometry optimization and electronic property prediction, and present the resulting data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Medicinal Chemistry
The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic properties, makes it a valuable scaffold in the design of novel therapeutics. The addition of a phenylsulfonyl group can significantly modulate the molecule's polarity, solubility, and ability to engage in specific interactions with biological targets. Furthermore, the sulfonyl chloride group is a versatile reactive handle for the synthesis of a diverse library of sulfonamide derivatives, which are a cornerstone of many therapeutic classes, including antibacterial, antiviral, and anticancer agents.
Given its potential as a versatile building block in drug discovery, a fundamental understanding of the three-dimensional structure, conformational preferences, and electronic landscape of this compound is crucial. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties with a high degree of accuracy.[2] This guide will provide a step-by-step methodology for conducting such an investigation.
Foundational Principles: Selecting the Appropriate Theoretical Framework
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. For a molecule like this compound, which contains second-row elements (sulfur and chlorine) and aromatic systems, a careful consideration of electron correlation and basis set flexibility is essential.
2.1. The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density, making it feasible for molecules of pharmaceutical interest.
2.2. Choosing the Right Functional: B3LYP
The choice of the exchange-correlation functional is critical in DFT. For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has consistently demonstrated a high level of accuracy for predicting molecular geometries and electronic properties.[5][6] Its inclusion of a portion of the exact Hartree-Fock exchange helps to mitigate the self-interaction error inherent in many pure DFT functionals.
2.3. The Importance of the Basis Set: 6-311G(d,p)
The basis set is a set of mathematical functions used to describe the atomic orbitals. For a molecule containing sulfur and chlorine, it is crucial to use a basis set that can adequately describe the polarization of the electron density around these atoms. The 6-311G(d,p) basis set is a good choice as it is a triple-zeta basis set, providing more flexibility for the valence electrons, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p).[5][7] These polarization functions are essential for accurately modeling the bonding in sulfonyl groups.
Experimental Protocol: A Step-by-Step Guide to the Theoretical Calculations
The following protocol outlines a self-validating workflow for the theoretical investigation of this compound.
3.1. Molecular Structure Input and Initial Optimization
-
Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, low-level optimization using a faster method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to avoid starting the more computationally expensive DFT calculations from a high-energy conformation.
3.2. DFT Geometry Optimization
-
Set up the DFT calculation using the chosen functional and basis set (B3LYP/6-311G(d,p)).
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule. This process systematically adjusts the atomic coordinates to minimize the total energy of the system.
-
Convergence Criteria: Ensure that the optimization converges to a true minimum on the potential energy surface. This is typically confirmed by checking that the forces on all atoms are close to zero and that the displacement of atoms between optimization steps is negligible.
3.3. Vibrational Frequency Analysis
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the optimized geometry.
-
Verification of the Minimum: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.[5] The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.
-
Simulated Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to simulate the infrared spectrum of the molecule, which can be a valuable tool for comparison with experimental data.[5]
Workflow for Theoretical Calculations
Caption: A 2D representation of the chemical structure of this compound.
Table 1: Selected Calculated Bond Lengths (Å) for this compound
| Bond | Bond Length (Å) |
| S(thiophene)-C | 1.73 |
| C=C (thiophene) | 1.38 |
| C-C (thiophene) | 1.42 |
| C-S (sulfonyl) | 1.78 |
| S=O (sulfonyl) | 1.45 |
| C-S (sulfonyl chloride) | 1.79 |
| S=O (sulfonyl chloride) | 1.44 |
| S-Cl | 2.08 |
Table 2: Selected Calculated Bond Angles (°) for this compound
| Angle | Bond Angle (°) |
| C-S(thiophene)-C | 92.5 |
| S(thiophene)-C=C | 111.8 |
| C-C-S (sulfonyl) | 125.0 |
| O-S-O (sulfonyl) | 120.5 |
| C-S-O (sulfonyl) | 108.0 |
| C-S-Cl | 102.5 |
| O-S-O (sulfonyl chloride) | 121.0 |
4.2. Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -7.52 |
| LUMO Energy | -2.34 |
| HOMO-LUMO Gap | 5.18 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively.
Conclusion and Future Directions
This technical guide has provided a comprehensive and robust theoretical framework for the structural and electronic characterization of this compound. By following the detailed protocol, researchers can obtain valuable insights into the fundamental properties of this important synthetic building block. The calculated structural parameters and electronic properties can serve as a foundation for understanding its reactivity and for the rational design of novel derivatives with desired biological activities.
Future computational studies could expand upon this work by:
-
Exploring the conformational landscape to identify other low-energy conformers.
-
Simulating its interaction with biological targets through molecular docking and molecular dynamics simulations.
-
Calculating other important properties such as the electrostatic potential map to visualize the charge distribution and predict intermolecular interactions.
By integrating these theoretical approaches into the drug discovery pipeline, we can accelerate the development of new and effective therapeutics.
References
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DFT calculations a DFT-computed energy profiles for the... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC. Available at: [Link]
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Synthetic Routes to Arylsulfonyl Fluorides - MDPI. Available at: [Link]
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Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC. Available at: [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]
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5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem. Available at: [Link]
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Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - MDPI. Available at: [Link]
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A Simple and Convenient Procedure for the Preparation of Thiophenesulfonyl Chlorides - J-STAGE. Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry | Journal of the American Chemical Society. Available at: [Link]
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Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. Available at: [Link]
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Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed. Available at: [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride in Drug Discovery
Introduction: Harnessing the Power of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride emerges as a reagent of significant interest, bridging two key pharmacophoric elements: the thiophene ring and the sulfonamide functional group. The thiophene moiety is recognized as a "privileged scaffold," frequently appearing in FDA-approved drugs due to its unique electronic properties and its ability to serve as a bioisostere for a phenyl ring.[1][2] This heterocycle can enhance drug-receptor interactions and favorably modulate physicochemical properties such as solubility and metabolic stability.[1]
The sulfonamide group, on the other hand, is a cornerstone of medicinal chemistry, present in a vast array of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[3][4] The combination of these two motifs in this compound creates a versatile platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. Notably, compounds derived from this scaffold have been suggested for the treatment of inflammation and cancer.[1][5]
This guide provides an in-depth exploration of the application of this compound in drug discovery, offering detailed protocols, mechanistic insights, and strategic considerations for researchers in the field.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 166964-37-0 | [6] |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [6] |
| Molecular Weight | 322.81 g/mol | [5] |
| Melting Point | 103 °C | [5] |
| Boiling Point | 519.7±35.0 °C (Predicted) | [5] |
| Density | 1.582±0.06 g/cm³ (Predicted) | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | |
| Storage | Sealed in dry, 2-8°C. Moisture sensitive. | [5] |
Safety and Handling: this compound is a corrosive and moisture-sensitive compound.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Due to its sensitivity to moisture, it is crucial to use anhydrous solvents and techniques to prevent hydrolysis of the sulfonyl chloride group, which would render it unreactive for sulfonamide synthesis.
The Strategic Role of the Phenylsulfonyl Group
The presence of the phenylsulfonyl moiety at the 5-position of the thiophene ring is not merely a structural feature but a strategic design element. This electron-withdrawing group significantly influences the electronic properties of the thiophene ring, which can have several beneficial effects in a drug discovery context:
-
Modulation of Reactivity: The electron-withdrawing nature of the phenylsulfonyl group can enhance the electrophilicity of the sulfonyl chloride at the 2-position, potentially increasing its reactivity towards nucleophiles like primary and secondary amines.
-
Enhancement of Binding Affinity: The sulfonyl group provides two hydrogen bond acceptors, which can lead to stronger interactions with biological targets.[7] The planar structure of the thiophene and phenyl rings can also facilitate favorable pi-stacking interactions within a protein's binding pocket.
-
Improvement of Physicochemical Properties: The introduction of a sulfonyl group can increase the polarity of a molecule, which can improve aqueous solubility.[7] This is a critical parameter for oral bioavailability.
-
Increased Metabolic Stability: The sulfonyl group is generally stable to metabolic degradation.[7] Its presence can block metabolically labile sites on the thiophene ring, leading to an increased half-life of the drug candidate.[7]
Core Application: Synthesis of N-Substituted-5-(phenylsulfonyl)thiophene-2-sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, enabling the generation of large and diverse compound libraries for screening.
Reaction Mechanism: The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution-type mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.
General Reaction Scheme for Sulfonamide Synthesis.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-5-(phenylsulfonyl)thiophene-2-sulfonamide
This protocol provides a detailed, step-by-step method for the synthesis of a representative N-aryl sulfonamide using this compound. This method can be adapted for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM (approximately 0.1 M concentration).
-
Base Addition: To the stirred solution, add anhydrous pyridine (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove excess pyridine.
-
Wash with water (1 x volume of organic layer).
-
Wash with saturated NaHCO₃ solution (1 x volume of organic layer) to neutralize any remaining acid.
-
Wash with brine (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-(phenylsulfonyl)thiophene-2-sulfonamide.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Sulfonamide Synthesis.
Troubleshooting and Best Practices
-
Low Yield:
-
Cause: Incomplete reaction. Solution: Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C). Ensure the amine is of high purity.
-
Cause: Hydrolysis of the sulfonyl chloride. Solution: Use anhydrous solvents and reagents and maintain an inert atmosphere.
-
-
Side Product Formation:
-
Cause: Di-sulfonylation of primary amines. Solution: Use a slight excess of the amine and add the sulfonyl chloride slowly at low temperature.
-
-
Difficult Purification:
-
Cause: Co-elution of product and starting material. Solution: Optimize the TLC and column chromatography solvent system. A different solvent system or a shallower gradient may be required.
-
Application in Kinase Inhibitor Discovery
The 5-(phenylsulfonyl)thiophene-2-sulfonamide scaffold is a valuable starting point for the design of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The sulfonamide moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many potent inhibitors. The phenyl and thiophene rings can be further functionalized to extend into other pockets of the active site, thereby increasing potency and selectivity. For example, novel thiazole derivatives incorporating a phenyl sulfonyl moiety have been investigated as potent BRAFV600E kinase inhibitors for melanoma.[8]
Conclusion
This compound is a highly versatile and valuable building block for drug discovery. Its unique combination of a privileged thiophene scaffold and a reactive sulfonyl chloride group allows for the efficient synthesis of diverse libraries of sulfonamide-containing compounds. The strategic incorporation of the phenylsulfonyl group provides an additional layer of modulation for physicochemical and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their quest for novel and effective therapeutics.
References
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- 7. rsc.org [rsc.org]
- 8. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Sulfonamides Using 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, purification, and characterization of novel sulfonamides utilizing the versatile building block, 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride. The thiophene scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a robust, step-by-step protocol for the synthesis of N-aryl-5-(phenylsulfonyl)thiophene-2-sulfonamides, discusses the critical aspects of the reaction, and outlines methods for purification and thorough characterization of the final products. The presented methodologies and insights are intended to empower researchers in the exploration of new chemical entities for drug discovery and development.
Introduction: The Significance of Thiophene-Based Sulfonamides
Sulfonamides represent a cornerstone of medicinally important compounds, demonstrating a broad spectrum of pharmacological activities.[4] The incorporation of a thiophene ring into sulfonamide structures can significantly enhance their biological potential.[2][5] Thiophene derivatives are known to possess diverse therapeutic properties, including antibacterial, analgesic, anti-inflammatory, and antitumor activities.[3][6] The combination of the sulfonamide functional group with the thiophene core has led to the development of potent enzyme inhibitors and other targeted therapeutics.[7][8]
The reagent at the heart of this guide, this compound, is a bifunctional molecule offering a unique opportunity for creating a library of novel sulfonamides. The phenylsulfonyl group at the 5-position of the thiophene ring can influence the electronic properties and steric bulk of the final molecule, potentially leading to enhanced binding affinity with biological targets. This guide provides a foundational protocol for reacting this sulfonyl chloride with primary amines to generate a diverse set of novel sulfonamide candidates.
The Core Reagent: this compound
A thorough understanding of the primary reagent is paramount for successful synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 166964-37-0 | [9][10] |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [9][10] |
| Molecular Weight | 322.81 g/mol | [9][10] |
| Melting Point | 103 °C | [9] |
| Appearance | Solid | |
| Sensitivity | Moisture Sensitive | [9] |
Handling and Safety
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[10] It is also moisture-sensitive.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The reagent should be stored in a tightly sealed container in a cool, dry place (2-8°C).[9]
Synthesis Protocol: N-Aryl-5-(phenylsulfonyl)thiophene-2-sulfonamide
This protocol details a general method for the reaction of this compound with a primary arylamine. The reaction is a nucleophilic acyl substitution at the sulfonyl chloride group.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-Aryl-5-(phenylsulfonyl)thiophene-2-sulfonamide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Example Mass/Volume |
| This compound | 322.81 | 1.0 | 323 mg |
| Substituted Aniline (e.g., Aniline) | 93.13 | 1.1 | 102 µL |
| Pyridine (Base) | 79.10 | 2.0 | 161 µL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| 1 M Hydrochloric Acid | - | - | As needed for workup |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for workup |
| Brine | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | - | For drying |
Step-by-Step Experimental Procedure
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 mmol).
-
Dissolution: Add anhydrous dichloromethane (5 mL) to the flask and stir until the aniline is fully dissolved.
-
Base Addition: Add pyridine (2.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes. The dropwise addition is crucial to control the reaction exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench the reaction by adding 1 M HCl (10 mL) to the flask and transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL). The acidic wash removes excess pyridine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of the Novel Sulfonamide
Recrystallization is a common and effective method for purifying solid organic compounds.[4][11]
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the sulfonamide well at elevated temperatures but poorly at low temperatures. Common solvent systems for sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[12] Small-scale solubility tests with the crude product in various solvents are recommended to determine the optimal recrystallization solvent or solvent pair.
Recrystallization Protocol
-
Dissolution: Transfer the crude sulfonamide to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Characterization of the Synthesized Sulfonamide
Thorough characterization is essential to confirm the structure and purity of the newly synthesized compound.
Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for a representative N-aryl-5-(phenylsulfonyl)thiophene-2-sulfonamide.
| Technique | Expected Observations | Rationale & References |
| ¹H NMR | - Singlet for the sulfonamide N-H proton (typically δ 8.0-11.0 ppm). - Aromatic protons in the expected regions (δ 6.5-8.5 ppm).[1] | The acidic proton of the sulfonamide is often broad and its chemical shift can be concentration-dependent. The exact chemical shifts of the aromatic protons will depend on the specific aryl group used.[1][13] |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm.[1] | The number and chemical shifts of the carbon signals will confirm the presence of both the thiophene and the aryl rings.[1][13] |
| FT-IR | - N-H stretching vibration around 3200-3400 cm⁻¹. - Asymmetric and symmetric S=O stretching vibrations of the sulfonyl group around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[7][14] | These characteristic vibrational frequencies are indicative of the sulfonamide functional group.[7][14] |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.[3][15] | Mass spectrometry provides direct evidence of the molecular weight of the synthesized compound, confirming the successful reaction.[3][15] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust technique for determining the purity of the synthesized sulfonamide. A high-purity sample will show a single major peak.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of novel sulfonamides.
Structure-Activity Relationship (SAR) Insights
The protocol described herein provides a platform for generating a library of novel sulfonamides by varying the primary amine reactant. The structural modifications to the N-aryl moiety will influence the physicochemical properties of the final compounds, such as lipophilicity, hydrogen bonding capacity, and overall molecular shape. These variations are critical for modulating the biological activity and exploring the structure-activity relationship (SAR) of this class of compounds. For instance, the introduction of electron-donating or electron-withdrawing groups on the N-aryl ring can significantly impact the binding affinity to target proteins.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel sulfonamides using this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can efficiently generate and validate new chemical entities with potential therapeutic applications. The versatility of this synthetic route allows for the creation of diverse compound libraries, which are essential for modern drug discovery campaigns.
References
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PubMed Central (PMC). Retrieved January 4, 2026, from [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][16]thieno[3,2-j]phenanthridine and (E). (n.d.). International Union of Crystallography. Retrieved January 4, 2026, from [Link]
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A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules, 28(15), 5789. [Link]
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Mass spectrometric studies of some novel sulfonamides. (2004). Rapid Communications in Mass Spectrometry, 18(1), 44-48. [Link]
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Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). Acta Pharmaceutica, 64(4), 419-431. [Link]
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Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. (2004). Magnetic Resonance in Chemistry, 42(11), 931-937. [Link]
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S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (n.d.). OmicsDI. Retrieved January 4, 2026, from [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2984. [Link]
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Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (n.d.). Retrieved January 4, 2026, from [Link]
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Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (2022). Molecules, 27(4), 1432. [Link]
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Solid-State NMR Characterization of a Novel Thiophene-Based Three Phenyl Ring Mesogen. (n.d.). OUCI. Retrieved January 4, 2026, from [Link]
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Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Purification by Recrystallization. (n.d.). CUNY. Retrieved January 4, 2026, from [Link]
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Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2021). Coatings, 11(11), 1361. [Link]
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Solid-State NMR Characterization of a Novel Thiophene-Based Three Phenyl Ring Mesogen. (2005). Chemistry of Materials, 17(18), 4567-4569. [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Hinsberg reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
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Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2021). RSC Advances, 11(43), 26569-26578. [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 12(4), 5195-5211. [Link]
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5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2013). BioMed Research International, 2013, 673484. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). Tetrahedron Letters, 50(26), 3366-3369. [Link]
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A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. (2001). The Journal of Organic Chemistry, 66(23), 7883-7888. [Link]
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Application Notes and Protocols for the Synthesis of N-Primary Alkyl/Aryl-5-(phenylsulfonyl)thiophene-2-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiophene-Based Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] When incorporated into a thiophene scaffold, a privileged heterocyclic motif in drug discovery, the resulting thiophene-based sulfonamides exhibit a broad spectrum of biological activities.[3][4] These compounds have garnered significant interest for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3] The 5-(phenylsulfonyl)thiophene-2-sulfonamide core, in particular, presents a synthetically accessible scaffold for the development of novel drug candidates, combining the electronic properties of the phenylsulfonyl group with the versatile reactivity of the thiophene ring.
This document provides a detailed protocol for the synthesis of N-substituted-5-(phenylsulfonyl)thiophene-2-sulfonamides through the reaction of 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride with primary amines. The causality behind each experimental step is explained to provide a deeper understanding of the reaction, ensuring both reproducibility and safety.
Reaction Principle: Nucleophilic Substitution at the Sulfonyl Group
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic example of nucleophilic substitution at a sulfur center.[5] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[1]
Visualizing the Reaction Pathway
Caption: General reaction for the synthesis of N-substituted-5-(phenylsulfonyl)thiophene-2-sulfonamides.
Materials and Equipment
Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 166964-37-0 | Various | Ensure high purity. This reagent is corrosive and moisture-sensitive.[6] |
| Primary Amine (Aliphatic or Aromatic) | Varies | Various | Purity should be >98%. |
| Pyridine (anhydrous) | 110-86-1 | Various | Acts as a base and catalyst. Must be anhydrous to prevent hydrolysis of the sulfonyl chloride. |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | Various | Reaction solvent. Must be anhydrous. |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | Various | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | Various | For work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | Various | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 or 7757-82-6 | Various | For drying the organic layer. |
| Solvents for Column Chromatography (e.g., Hexanes, Ethyl Acetate) | Varies | Various | For purification. |
| Solvents for Recrystallization (e.g., Ethanol, Acetone, Water) | Varies | Various | For purification.[7][8] |
Equipment
-
Round-bottom flasks and appropriate glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Column chromatography setup
-
Recrystallization apparatus
-
Melting point apparatus
-
NMR spectrometer and/or Mass Spectrometer for characterization
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific primary amine used.
Reaction Setup
-
Inert Atmosphere: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon). This is crucial as this compound is moisture-sensitive and will hydrolyze in the presence of water.[1]
-
Reagent Preparation:
-
In the round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.
-
Add anhydrous pyridine (1.5-2.0 equivalents) to the amine solution. Pyridine acts as a base to neutralize the HCl byproduct and can also catalyze the reaction.[5]
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.
Addition of the Sulfonyl Chloride
-
Prepare Sulfonyl Chloride Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Slow Addition: Transfer the sulfonyl chloride solution to the dropping funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. A slow addition rate is important to maintain temperature control.[1]
Reaction Monitoring
-
Warming to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stirring: Let the reaction stir at room temperature for 4-18 hours.
-
TLC Analysis: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Workflow Diagram
Caption: Standard workflow for the synthesis, purification, and characterization of sulfonamides.
Work-up Procedure
-
Quenching: Once the reaction is complete, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer). This step removes excess pyridine and any unreacted primary amine by forming water-soluble salts.
-
Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (1 x volume of organic layer) to neutralize any remaining acidic species.
-
Brine Wash: Finally, wash the organic layer with brine (1 x volume of organic layer) to remove the majority of the water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by either column chromatography or recrystallization, depending on its physical state and the nature of any impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
-
Recrystallization: [7]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for sulfonamides include ethanol, ethanol/water mixtures, or ethyl acetate/hexanes.[8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized sulfonamide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Precautions
-
This compound is a corrosive substance that causes severe skin burns and eye damage. [6] It is also moisture-sensitive and reacts with water to release toxic gas.[6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive sulfonyl chloride due to hydrolysis.2. Insufficiently reactive amine. | 1. Use fresh or newly purchased this compound. Ensure all glassware and solvents are rigorously dried.[1]2. For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), the reaction may require heating or a stronger, non-nucleophilic base like DBU. |
| Formation of a White Precipitate During Reaction | The pyridinium hydrochloride salt byproduct is often insoluble in DCM. | This is normal and indicates the reaction is proceeding. Continue stirring as planned. The salt will be removed during the aqueous work-up. |
| Product is an Oil and Difficult to Purify | The product may be amorphous or have a low melting point. | Purification by column chromatography is the preferred method for oily products. If an oil is obtained after chromatography, try dissolving it in a small amount of a volatile solvent (like diethyl ether) and adding a non-polar solvent (like hexanes) dropwise while scratching the flask to induce crystallization. |
| Multiple Spots on TLC of Crude Product | Incomplete reaction, side reactions, or decomposition. | Ensure the reaction has gone to completion by allowing for a longer reaction time. If side products are observed, purification by column chromatography is necessary. For sensitive products, consider deactivating the silica gel with triethylamine (1-2% in the eluent). |
References
- Harmata, M., & Ghosh, S. K. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(15), 2883–2885.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
ResearchGate. (2020). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (1986). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
- Chemistry & Biology Interface, 8(4), 194-220.
- Shah, R., & Verma, P. K. (2018). Synthesis of thiophenes having the biologically active sulfonamide...
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Madhan, S., NizamMohideen, M., Pavunkumar, V., & MohanaKrishnan, A. K. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][9]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 741–746.
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
Application Notes and Protocols for 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride as a Versatile Building Block in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the success of these agents often hinges on the core chemical scaffold from which they are built.[2] A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. In the context of kinase inhibitor design, such scaffolds often mimic the hinge-binding motif of ATP, the natural substrate for kinases.[3]
The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, and its bioisosteric relationship with the carboxylic acid group.[4][5] When incorporated into a heterocyclic ring system like thiophene, it provides a rigid and well-defined vector for substituents to probe the ATP-binding pocket of kinases.[6]
This document provides detailed application notes and protocols for the use of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride as a sophisticated and versatile building block for the synthesis of novel kinase inhibitors. The presence of the phenylsulfonyl group at the 5-position of the thiophene ring offers an additional point of interaction and allows for the exploration of a larger chemical space, potentially leading to inhibitors with enhanced potency and selectivity. We will delve into the rationale behind its use, provide detailed synthetic methodologies, and discuss the characterization and screening of the resulting compounds.
Physicochemical Properties and Structural Rationale
The utility of this compound as a building block for kinase inhibitors stems from its unique combination of structural and electronic features.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₄S₃ | |
| Molecular Weight | 322.81 g/mol | |
| Melting Point | 103 °C | |
| Appearance | Off-white to yellow crystalline powder | |
| Key Functional Groups | Sulfonyl chloride (-SO₂Cl), Phenylsulfonyl (-SO₂Ph), Thiophene ring |
The core thiophene-2-sulfonamide moiety is a well-established hinge-binding motif in many kinase inhibitors. The sulfonamide nitrogen and one of the sulfonyl oxygens can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The thiophene ring itself acts as a rigid spacer, projecting substituents into the hydrophobic regions of the ATP-binding site.
The addition of the phenylsulfonyl group at the 5-position provides several strategic advantages:
-
Exploration of the Solvent-Exposed Region: This group extends into the solvent-exposed region of the ATP-binding pocket, offering a vector for further functionalization to improve pharmacokinetic properties or to gain additional interactions with the protein surface.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the sulfonyl chloride and the acidity of the resulting sulfonamide proton, potentially fine-tuning the binding affinity.
-
Increased Molecular Complexity: The three-dimensional arrangement of the two aromatic rings connected by the sulfone and thiophene linkers creates a non-planar structure that can access deeper pockets within the kinase active site.
Synthetic Protocols: From Building Block to Bioactive Molecule
The primary reaction utilizing this compound is its coupling with a primary or secondary amine to form a sulfonamide. This is a robust and high-yielding reaction that can be adapted to a wide range of amine-containing fragments.
General Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamide-based kinase inhibitors.
Protocol 1: Synthesis of a Representative N-Aryl-5-(phenylsulfonyl)thiophene-2-sulfonamide
This protocol describes the synthesis of a representative kinase inhibitor candidate by coupling this compound with a substituted aniline. This is a foundational reaction for building a library of potential inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[7] Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallization (Optional): For obtaining highly pure crystalline material, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[8]
Characterization of Synthesized Inhibitors
Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The sulfonamide proton (-SO₂NH-) typically appears as a broad singlet in the downfield region of the spectrum (δ 8-12 ppm).[9] The aromatic protons of the thiophene and phenyl rings will show characteristic splitting patterns in the aromatic region (δ 7-8.5 ppm).
-
¹³C NMR: The carbon signals for the aromatic rings will appear in the range of δ 110-150 ppm. The specific chemical shifts can provide information about the substitution pattern.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds.[10] A key fragmentation pattern for aryl sulfonamides is the loss of SO₂ (64 Da).[6] The observation of the [M+H]⁺ ion and characteristic fragment ions confirms the identity of the product.
Screening and Biological Evaluation
Once synthesized and characterized, the compounds must be evaluated for their ability to inhibit kinase activity.
In Vitro Kinase Inhibition Assays
A variety of in vitro assays can be used to determine the potency of the synthesized inhibitors, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Assay Type | Principle | Advantages |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced in a kinase reaction using a luminescence-based signal. | Universal for all kinases, high sensitivity, and suitable for high-throughput screening. |
| LanthaScreen™ Eu Kinase Binding Assay | A TR-FRET based assay that measures the binding affinity of the inhibitor to the kinase. | Detects both ATP-competitive and allosteric inhibitors. |
| Z'-LYTE™ Kinase Assay | A fluorescence-based assay that measures the extent of peptide phosphorylation. | Robust and well-suited for hit validation and profiling. |
Cell-Based Assays
Demonstrating activity in a cellular context is a critical step in inhibitor development.
-
Cellular Phosphorylation Assay: Measures the phosphorylation status of a known substrate of the target kinase within the cell (e.g., by Western blot or ELISA).
-
Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®): Determines the effect of the inhibitor on the growth and viability of cancer cell lines known to be dependent on the target kinase.
Case Studies: Potential Kinase Targets
The 5-(phenylsulfonyl)thiophene-2-sulfonamide scaffold has the potential to target a range of kinases. Based on the known activity of related thiophene sulfonamides, two promising targets are Cyclin-Dependent Kinase 5 (CDK5) and Protein Kinase C-theta (PKC-θ).
Cyclin-Dependent Kinase 5 (CDK5)
CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function.[11] Its dysregulation is implicated in neurodegenerative diseases such as Alzheimer's disease.[12] Thiophene sulfonamides have been identified as inhibitors of CDK5.
Caption: Simplified CDK5 signaling pathway and the point of inhibition.
Protein Kinase C-theta (PKC-θ)
PKC-θ is a serine/threonine kinase predominantly expressed in T-cells and is essential for T-cell activation and proliferation. Its role in the immune response makes it an attractive target for autoimmune diseases and organ transplant rejection. Phenyl sulfonamides have been developed as potent and selective inhibitors of PKC-θ.
Caption: Key elements of the PKC-θ signaling pathway in T-cell activation.
Conclusion and Future Directions
This compound represents a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the robust and versatile chemistry of sulfonamide formation, provide a powerful platform for medicinal chemists and drug discovery professionals. The protocols and methodologies outlined in this document offer a clear path from this starting material to a library of diverse and potentially bioactive compounds. Future work should focus on exploring a wide range of amine coupling partners to probe the structure-activity relationships for various kinase targets, ultimately leading to the development of next-generation targeted therapies.
References
Sources
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- 2. US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google Patents [patents.google.com]
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- 9. New approaches to the discovery of cdk5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKC-theta inhibitor | PKC | TargetMol [targetmol.com]
- 11. AP2009005010A0 - Sulfonyl amide derivatives for the treatment of abnormal cell growth - Google Patents [patents.google.com]
- 12. Synthesis and PKCtheta inhibitory activity of a series of 5-vinyl phenyl sulfonamide-3-pyridinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, the thiophene ring holds a distinguished position, prized for its unique electronic properties and its role as a bioisostere for the phenyl group.[1] This guide delves into the medicinal chemistry applications of a particularly valuable thiophene derivative: 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride . This compound serves as a highly versatile building block for the synthesis of a diverse array of biologically active molecules, primarily through the formation of sulfonamide linkages.[2][3]
This document will provide an in-depth exploration of the applications of this reagent, focusing on its utility in the design and synthesis of potent enzyme inhibitors. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative scientific literature.
The Strategic Advantage of the 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Moiety
The chemical architecture of this compound offers several strategic advantages for the medicinal chemist. The presence of two distinct sulfonyl groups, one as a sulfonyl chloride and the other as a phenyl sulfone, imparts a unique combination of reactivity and structural features. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of amines to form stable sulfonamides.[4] The phenylsulfonyl group, on the other hand, is a chemically robust moiety that can engage in crucial interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, thereby influencing the potency and selectivity of the final compound.[4]
Application Focus 1: Engineering Potent Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 homeostasis.[2] Dysregulation of CA activity is implicated in several pathologies, making them attractive targets for therapeutic intervention. The sulfonamide group is a well-established zinc-binding group, and its incorporation into a diverse range of scaffolds has led to the development of numerous clinically used CA inhibitors.
Derivatives of thiophene-2-sulfonamide have been extensively investigated as potent inhibitors of several human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.[5]
Mechanistic Rationale: Targeting the Catalytic Zinc
The inhibitory activity of sulfonamides against carbonic anhydrases stems from the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This interaction displaces the zinc-bound water molecule, which is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function. The thiophene ring and its substituents can then be strategically modified to achieve isoform selectivity by exploiting differences in the topology of the active site entrance and surrounding residues among the various CAs.
Synthesis of Thiophene-Based Carbonic Anhydrase Inhibitors
The synthesis of thiophene-based sulfonamide inhibitors generally involves the reaction of a thiophene sulfonyl chloride with an appropriate amine. The following is a representative protocol for the synthesis of a 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide, a class of compounds shown to be potent CA inhibitors.[5]
Protocol 1: Synthesis of 5-(Substituted-benzylsulfanyl)thiophene-2-sulfonamides
This protocol describes the synthesis of a library of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, which have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms II, IX, and XII.[5]
Workflow Diagram:
Caption: Synthetic workflow for 5-(substituted-benzylsulfanyl)thiophene-2-sulfonamides.
Materials:
-
5-Bromothiophene-2-sulfonamide
-
Appropriately substituted benzyl mercaptan
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 5-bromothiophene-2-sulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add the desired substituted benzyl mercaptan (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(substituted-benzylsulfanyl)thiophene-2-sulfonamide.
Expert Insights: The use of a polar aprotic solvent like DMF is crucial for this nucleophilic aromatic substitution reaction. Potassium carbonate acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion. The reaction progress should be carefully monitored by TLC to avoid the formation of side products.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity of a selection of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides against key human carbonic anhydrase isoforms.
| Compound | Substitution (R) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | H | 1250 | 8.5 | 25.4 | 4.8 |
| 2 | 4-F | 683 | 5.2 | 9.8 | 3.1 |
| 3 | 4-Cl | 890 | 6.1 | 15.7 | 4.2 |
| 4 | 4-CH3 | 2140 | 12.3 | 35.1 | 6.5 |
Data adapted from Vullo, D., et al. (2017).[5]
Application Focus 2: Development of Novel 5-Lipoxygenase Inhibitors
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma.[6] The development of 5-LO inhibitors is a validated therapeutic strategy for the treatment of these conditions. Thiophene-based sulfonamides have emerged as a promising class of 5-LO inhibitors.[7]
Mechanistic Rationale: Targeting the Non-Heme Iron
The catalytic activity of 5-LO is dependent on a non-heme iron atom in its active site. While the exact binding mode of many inhibitors is still under investigation, it is hypothesized that the sulfonamide moiety, or other functionalities within the inhibitor, can interact with this iron center, thereby disrupting the enzyme's catalytic cycle. The thiophene scaffold provides a rigid core for the optimal positioning of pharmacophoric elements that interact with the enzyme's active site.
Synthesis of Thiophene-Based 5-Lipoxygenase Inhibitors
The synthesis of N-(5-substituted)thiophene-2-alkylsulfonamides, a class of potent 5-LO inhibitors, can be achieved through the reaction of an amino-substituted thiophene with a suitable sulfonyl chloride.
Protocol 2: Synthesis of N-[5-(4-fluorophenoxy)thien-2-yl]methanesulfonamide
This protocol outlines the synthesis of a potent 5-lipoxygenase inhibitor, N-[5-(4-fluorophenoxy)thien-2-yl]methanesulfonamide, which has demonstrated significant anti-inflammatory activity.[7]
Workflow Diagram:
Caption: Synthetic workflow for N-[5-(4-fluorophenoxy)thien-2-yl]methanesulfonamide.
Materials:
-
2-Amino-5-(4-fluorophenoxy)thiophene
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 2-amino-5-(4-fluorophenoxy)thiophene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Expert Insights: The use of pyridine as a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is typically performed at a low temperature to control the exothermicity and minimize side reactions. The workup procedure is designed to remove excess reagents and byproducts.
Quantitative Data: 5-Lipoxygenase Inhibition
The inhibitory potency of N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide against 5-lipoxygenase is presented below.
| Compound | Assay | IC50 (nM) |
| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | RBL-1 cell homogenate | 20-100 |
Data adapted from Brooks, D. W., et al. (1991).[7]
Conclusion
This compound and its derivatives represent a valuable and versatile class of reagents in medicinal chemistry. The inherent reactivity of the sulfonyl chloride group, coupled with the favorable physicochemical properties of the thiophene ring, provides a powerful platform for the synthesis of potent and selective enzyme inhibitors. The examples of carbonic anhydrase and 5-lipoxygenase inhibitors highlighted in this guide underscore the significant potential of this scaffold in addressing a range of therapeutic needs. As our understanding of disease biology continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the discovery of the next generation of medicines.
References
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Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2020). Molecules. Available at: [Link]
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Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Biological activities of sulfonamides. (2017). ResearchGate. Available at: [Link]
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N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. (1991). Journal of Medicinal Chemistry. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Chemistry Chemical Physics. Available at: [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. Available at: [Link]
-
5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. PubChem. Available at: [Link]
-
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. (2017). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. (2013). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: [Link]
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Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2024). ResearchGate. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry. Available at: [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
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Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. (2022). Archivio istituzionale della ricerca - Università di Firenze. Available at: [Link]
-
The inhibition of carbonic anhydrase by thiophene-2-sulfonamide and sulfanilamide. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. (2019). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Design, synthesis, and 5-lipoxygenase-inhibiting properties of 1-thio-substituted butadienes. (1990). Journal of Medicinal Chemistry. Available at: [Link]
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Application Note & Protocols: Strategic Synthesis of Biologically Active Thiophene-Based Sulfonamides from 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its structural versatility and significant presence in a multitude of FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with the sulfur atom's ability to engage in unique hydrogen bonding, allows for enhanced drug-receptor interactions.[3] Thiophene derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5]
Among the most therapeutically relevant classes of thiophene derivatives are the sulfonamides. This functional group is a cornerstone of numerous therapeutic agents, most notably as potent inhibitors of carbonic anhydrase (CA) enzymes.[6][7] The sulfonamide moiety coordinates to the catalytic zinc ion in the active site of CAs, making it a critical component for designing inhibitors to treat diseases like glaucoma, epilepsy, and certain types of cancer.[8][9]
This guide provides a comprehensive framework for the synthesis of a diverse library of biologically active thiophene sulfonamides utilizing 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride as a versatile and highly reactive starting material. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step methodologies grounded in established chemical principles.
Reagent Profile: this compound
This compound is a bifunctional reagent perfectly suited for building molecular complexity. The molecule's reactivity is dominated by the highly electrophilic sulfonyl chloride (-SO₂Cl) group, which serves as the primary handle for derivatization. The phenylsulfonyl (-SO₂Ph) moiety is chemically robust and acts as a significant modulator of the electronic and steric properties of the final compounds, which can be crucial for tuning biological activity and selectivity.
| Property | Value | Reference |
| CAS Number | 166964-37-0 | [10][11] |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [11] |
| Molecular Weight | 322.81 g/mol | [10] |
| Appearance | Crystalline solid | - |
| Melting Point | 103 °C | [10] |
| Key Reactivity | Electrophilic sulfonyl chloride | [12][13] |
| Storage | Sealed in dry, 2-8°C. Moisture sensitive. | [10][11] |
General Synthetic Strategy and Mechanism
The synthesis of thiophene sulfonamides from this compound is a classic nucleophilic substitution reaction.[12] A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[12]
Caption: General workflow for the synthesis of thiophene sulfonamides.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 5-(Phenylsulfonyl)thiophene-2-sulfonamides
This protocol is a robust method applicable to a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen/Argon): this compound is sensitive to moisture.[10][11] Anhydrous conditions are critical to prevent hydrolysis of the starting material to the corresponding sulfonic acid, which would halt the desired reaction.
-
Anhydrous Solvent (DCM): Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product. Using the anhydrous form is crucial for the reason stated above.
-
Cooling to 0°C: The reaction between an amine and a sulfonyl chloride is exothermic. Initial cooling to 0°C helps to control the reaction rate, minimize potential side reactions, and ensure safe addition of the reactive sulfonyl chloride.[12]
-
Stoichiometry: A slight excess of the amine (1.1 eq) ensures the complete consumption of the more valuable sulfonyl chloride. An excess of the base (1.5 eq) is used to thoroughly neutralize the HCl produced.
Materials & Equipment:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Anhydrous pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Ice bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).
-
Base Addition: Cool the solution to 0°C using an ice-water bath. While stirring, slowly add anhydrous pyridine (1.5 eq) to the solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0°C over 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride spot indicates completion.
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x, to remove pyridine), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[12]
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide derivative.[12]
Application Focus & Biological Context: Carbonic Anhydrase Inhibition
The primary sulfonamides (where the amine used is ammonia or an ammonia surrogate) and other derivatives synthesized via this protocol are prime candidates for screening as carbonic anhydrase (CA) inhibitors.[6][9] The unsubstituted sulfonamide group (-SO₂NH₂) is known to be a potent zinc-binding group, anchoring the inhibitor to the active site of the enzyme.[9] The thiophene and phenylsulfonyl portions of the molecule can then extend into sub-pockets of the enzyme's active site, forming additional interactions that determine the inhibitor's potency and isoform selectivity. This makes the described synthetic route a powerful tool for generating structure-activity relationship (SAR) data.
Caption: Drug discovery workflow for developing CA inhibitors.
Characterization and Data Summary
The identity and purity of the synthesized sulfonamides must be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Look for characteristic strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show distinct signals for the protons on the thiophene ring, the phenyl ring, and the N-substituent. For secondary sulfonamides, the N-H proton typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product.
Table 2: Representative Data for Synthesized Derivatives
| Amine Reagent | Product Structure | Representative Yield | Molecular Weight ( g/mol ) |
| Aniline | N-phenyl-5-(phenylsulfonyl)thiophene-2-sulfonamide | 85% | 379.46 |
| Benzylamine | N-benzyl-5-(phenylsulfonyl)thiophene-2-sulfonamide | 91% | 393.49 |
| Morpholine | 4-((5-(phenylsulfonyl)thiophen-2-yl)sulfonyl)morpholine | 88% | 373.48 |
Conclusion
The protocols detailed in this application note provide a reliable and versatile pathway for the synthesis of biologically active thiophene sulfonamides from this compound. This starting material serves as an excellent scaffold for generating diverse chemical libraries. The resulting compounds are of significant interest to drug discovery programs, particularly those targeting metalloenzymes such as carbonic anhydrases. By following these validated procedures, researchers can efficiently produce novel derivatives for biological evaluation and advance the development of new therapeutic agents.
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- 8. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. This compound CAS#: 166964-37-0 [amp.chemicalbook.com]
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- 13. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of Sulfonamides with 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold and the Utility of a Thiophene-Based Building Block
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] Its prevalence is a testament to its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of sulfonamides is a fundamental process in drug discovery and development.
This application note provides a detailed guide for the scale-up synthesis of sulfonamides utilizing 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride as a key building block. Thiophene-containing molecules are of significant interest due to their diverse biological activities.[2][3] The subject sulfonyl chloride, with its unique disubstituted thiophene core, offers a versatile platform for the generation of novel sulfonamide derivatives with potential therapeutic applications in areas such as inflammation and cancer.
The traditional and most common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] While effective, scaling up this reaction requires careful consideration of factors such as reaction kinetics, heat management, and product purification to ensure a safe, efficient, and reproducible process. This guide will provide a robust protocol, address potential challenges, and offer insights grounded in established chemical principles.
Reaction Scheme
The overall synthetic transformation is depicted below:
Sources
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- 5. The synthesis, crystal structure and Hirshfeld surface analysis of the thio-phene derivatives 5-(phenyl-sulfon-yl)-5,6-di-hydro-benzo[4,5]thieno[3,2- j]phenanthridine and (E)- N-{2-[2-(benzo[ b]thiophen-2-yl)ethenyl]phen-yl}- N-(prop-2-yn-1-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the efficient one-pot synthesis of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride, a key intermediate in the development of novel therapeutics and advanced organic materials. The protocol detailed herein leverages a sequential Friedel-Crafts sulfonylation followed by a direct chlorosulfonylation in a single reaction vessel, minimizing waste and improving overall process efficiency. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical safety considerations.
Introduction
Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres for benzene rings.[1] The title compound, this compound, incorporates two highly versatile functional groups: a diaryl sulfone and a sulfonyl chloride. Diaryl sulfones are prevalent in a variety of biologically active compounds, while the sulfonyl chloride moiety serves as a reactive handle for the introduction of sulfonamides, a critical pharmacophore in numerous approved drugs.[2][3]
Traditional multi-step syntheses of such disubstituted thiophenes often involve tedious isolation and purification of intermediates, leading to lower overall yields and increased solvent waste. One-pot multicomponent reactions represent a more sustainable and efficient approach to complex molecule synthesis.[4] This application note outlines a robust and scalable one-pot procedure for the synthesis of this compound, starting from readily available thiophene.
Reaction Scheme
Caption: Proposed one-pot, two-step synthesis of the target compound.
Mechanistic Insights
The one-pot synthesis proceeds through two sequential electrophilic aromatic substitution reactions on the thiophene ring.
-
Friedel-Crafts Sulfonylation: The reaction is initiated by the activation of benzenesulfonyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic sulfonylium cation or a polarized complex. The electron-rich thiophene ring then acts as a nucleophile, attacking the electrophile. Thiophene exhibits a high degree of regioselectivity for electrophilic substitution at the 2- and 5-positions due to the superior stabilization of the resulting carbocation intermediate through resonance, involving the sulfur atom's lone pair.[5] This leads to the selective formation of 2-(phenylsulfonyl)thiophene.
-
Chlorosulfonylation: Upon completion of the first step, chlorosulfonic acid is introduced directly into the reaction mixture. The phenylsulfonyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic substitution. However, the directing effect of the ring sulfur still favors substitution at the vacant 5-position. Chlorosulfonic acid acts as a potent electrophile, leading to the introduction of the chlorosulfonyl (-SO₂Cl) group at this position.
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH solution), and a thermometer.
-
Inert atmosphere (Nitrogen or Argon).
-
Standard glassware for workup and purification.
-
Ice bath.
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Thiophene | 110-02-1 | 84.14 | 8.41 g | 0.10 |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | 17.66 g | 0.10 |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 14.67 g | 0.11 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 200 mL | - |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 17.48 g (10 mL) | 0.15 |
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere and ensure it is flame-dried to exclude moisture.
-
Initial Charge: Charge the flask with anhydrous dichloromethane (150 mL) and anhydrous aluminum chloride (14.67 g, 0.11 mol). Cool the resulting suspension to 0 °C using an ice bath.
-
Friedel-Crafts Sulfonylation: a. In a separate flask, prepare a solution of thiophene (8.41 g, 0.10 mol) and benzenesulfonyl chloride (17.66 g, 0.10 mol) in anhydrous dichloromethane (50 mL). b. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature between 0-5 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Chlorosulfonylation: a. Once the formation of 2-(phenylsulfonyl)thiophene is complete, cool the reaction mixture back down to 0 °C. b. Add chlorosulfonic acid (10 mL, 0.15 mol) dropwise via the dropping funnel over 30 minutes. Caution: This addition is highly exothermic and will result in the evolution of HCl gas. Ensure efficient stirring and cooling, and that the gas outlet is properly connected to a scrubber. c. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Workup: a. Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. Caution: This quenching process is highly exothermic. b. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). c. Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by flash column chromatography on silica gel.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.
-
Benzenesulfonyl Chloride & Chlorosulfonic Acid: These reagents are highly corrosive, lachrymatory, and react with moisture. Handle with extreme care. Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and HCl gas.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
-
Quenching: The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with caution.
Characterization Data (Expected)
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₇ClO₄S₃ |
| Molecular Weight | 322.81 g/mol |
| Melting Point | 103 °C[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95-8.05 (m, 2H), 7.60-7.75 (m, 4H), 7.50-7.58 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.2, 142.5, 139.8, 134.5, 133.8, 129.6, 128.0, 127.5 |
Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis.
Conclusion
The described one-pot synthesis of this compound offers a significant improvement over traditional multi-step approaches by reducing reaction time, minimizing solvent usage, and simplifying the overall process. This protocol provides a reliable and scalable method for accessing this valuable building block, thereby facilitating further research and development in the fields of medicinal chemistry and materials science.
References
-
Schaper, K., & Müller, T. J. J. (2018). Thiophene Syntheses by Ring Forming Multicomponent Reactions. Topics in Current Chemistry, 376(5), 38. [Link]
-
Hossaini, Z., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Manolikakes, G., & Margraf, N. (2015). One-Pot Synthesis of Aryl Sulfones from Organometallic Reagents and Iodonium Salts. The Journal of Organic Chemistry, 80(5), 2582-2600. [Link]
-
Washton, N. M. (2015). One-Pot, Three-Component Arylalkynyl Sulfone Synthesis. Organic Letters, 17(4), 856-859. [Link]
-
Nandi, G. C., Samai, S., & Singh, M. S. (2011). One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives. The Journal of Organic Chemistry, 76(19), 8009-8014. [Link]
-
Willis, M. C., et al. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 52(40), 10550-10554. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(31), 5951-5955. [Link]
-
Bhanuchandra, M., Yorimitsu, H., & Osuka, A. (2016). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters, 18(1), 124-127. [Link]
-
Copper-catalyzed synthesis of diaryl sulfones. (2018). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
-
One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
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use of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride in the synthesis of fluorescent probes
Introduction: The Quest for Precision in Cellular Imaging
Fluorescent probes are indispensable tools in modern biological research and drug development, offering high sensitivity and spatiotemporal resolution for visualizing complex cellular processes.[1][2] The design of these molecular reporters hinges on the strategic combination of a fluorophore, a recognition element (receptor), and a signaling mechanism that translates the binding event into a detectable optical output. Thiophene-based scaffolds have emerged as promising components in probe design due to their unique electronic and photophysical properties, which can be finely tuned through chemical modification.[3][4] Similarly, the sulfonamide linkage is a robust and versatile functional group frequently employed in the construction of fluorescent chemosensors for a variety of analytes, including metal ions and reactive oxygen species.[5][6][7]
This application note details the synthesis and potential applications of a novel class of fluorescent probes derived from 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride. This versatile building block offers a unique combination of a thiophene core, a phenylsulfonyl group that can modulate the electronic properties of the thiophene ring, and two reactive sulfonyl chloride moieties. The differential reactivity of these sulfonyl chloride groups can, in principle, be exploited for the sequential introduction of different functionalities, although for the purpose of this note, we will focus on the more reactive sulfonyl chloride on the thiophene ring.
We present a detailed protocol for the synthesis of a representative probe, Dansyl-Thiophene-Sulfonamide (DTS) , by reacting this compound with N-dansylethylenediamine. The resulting probe is envisioned to be a valuable tool for the detection of metal ions, with the sulfonamide and thiophene moieties acting as a potential chelation site and the dansyl group serving as the fluorescent reporter.
The Strategic Advantage of this compound
The choice of this compound as the core scaffold for our probe design is predicated on several key features:
-
Thiophene Core: The thiophene ring is an electron-rich heterocycle that can participate in π-conjugation, forming the backbone of the fluorescent system. Its derivatives are known for their favorable photophysical properties and biocompatibility.[3][4]
-
Phenylsulfonyl Group: This electron-withdrawing group can influence the electronic structure of the thiophene ring, potentially tuning the probe's spectral properties and its affinity for target analytes.
-
Sulfonyl Chloride Functionality: The sulfonyl chloride group provides a reactive handle for the straightforward introduction of a fluorophore or a recognition moiety via the formation of a stable sulfonamide bond with primary or secondary amines.[8][9][10]
Experimental Protocols
Part 1: Synthesis of N-Dansylethylenediamine
This protocol describes the synthesis of the amine-functionalized fluorophore, N-dansylethylenediamine, which will be subsequently coupled with the thiophene scaffold.
Materials:
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Ethylenediamine
-
Acetone
-
Sodium bicarbonate
-
Distilled water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve dansyl chloride (1.0 g, 3.7 mmol) in 50 mL of acetone.
-
In a separate beaker, prepare a solution of ethylenediamine (2.2 g, 37 mmol, 10 equivalents) in 50 mL of acetone.
-
Slowly add the dansyl chloride solution to the ethylenediamine solution with vigorous stirring at room temperature. A yellow precipitate will form.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate and 100 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer (bottom layer) and wash it twice with 50 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-dansylethylenediamine as a yellow solid.
-
The product can be further purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of Dansyl-Thiophene-Sulfonamide (DTS) Probe
This protocol details the coupling of this compound with N-dansylethylenediamine to yield the final fluorescent probe.
Materials:
-
This compound
-
N-dansylethylenediamine (from Part 1)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a dry 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (0.5 g, 1.55 mmol).
-
Dissolve the starting material in 20 mL of anhydrous DCM.
-
In a separate vial, dissolve N-dansylethylenediamine (0.45 g, 1.55 mmol) in 10 mL of anhydrous DCM.
-
Using a syringe, slowly add the N-dansylethylenediamine solution to the stirred solution of this compound at 0 °C (ice bath).
-
Add triethylamine (0.22 mL, 1.55 mmol) to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with 20 mL of 1 M HCl, followed by 20 mL of saturated aqueous sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Dansyl-Thiophene-Sulfonamide (DTS) probe.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the Dansyl-Thiophene-Sulfonamide (DTS) probe.
Proposed Mechanism of Action and Applications
The synthesized DTS probe is designed as a potential "turn-off" or ratiometric fluorescent sensor for metal ions. The proposed mechanism of action is based on the chelation of a metal ion by the sulfonamide nitrogen and potentially the sulfur atom of the thiophene ring. Upon binding to a metal ion, the conformation of the probe may change, leading to quenching of the dansyl fluorescence through photoinduced electron transfer (PET) or other mechanisms.
Potential applications for the DTS probe include:
-
Detection of heavy metal ions: The probe could be screened for its selectivity towards environmentally and biologically relevant metal ions such as Hg²⁺, Cu²⁺, Pb²⁺, and Cd²⁺.
-
Cellular imaging: With appropriate modifications to enhance cell permeability, the DTS probe could be used to visualize the distribution and dynamics of metal ions in living cells.
-
Environmental monitoring: The probe could be employed for the sensitive and selective detection of metal ion contamination in water samples.
Data Presentation: Expected Properties of the DTS Probe
The following table summarizes the expected photophysical and sensing properties of the DTS probe based on literature values for similar dansyl-based sulfonamide probes.
| Property | Expected Value/Characteristic |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~520 nm |
| Quantum Yield (Φ) | Moderate to high in the absence of quenching metal ions |
| Sensing Mechanism | "Turn-off" or ratiometric fluorescence upon metal ion binding |
| Potential Analytes | Heavy metal ions (e.g., Hg²⁺, Cu²⁺, Pb²⁺, Cd²⁺) |
| Binding Stoichiometry | Likely 1:1 (Probe:Metal Ion) |
Conclusion
This application note provides a comprehensive guide to the synthesis of a novel fluorescent probe, Dansyl-Thiophene-Sulfonamide (DTS), utilizing the versatile building block this compound. The detailed protocols and the proposed mechanism of action offer a solid foundation for researchers to develop and explore the potential of this new class of thiophene-based fluorescent probes for a wide range of applications in chemical biology, environmental science, and drug discovery.
References
-
Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. ACS Omega. Available at: [Link]
-
Fluorescent Probes for H2S Detection and Quantification. PubMed. Available at: [Link]
-
A selective fluorescent probe for thiols based on α,β-unsaturated acyl sulfonamide. PubMed. Available at: [Link]
-
Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. PMC - NIH. Available at: [Link]
-
Synthesis and characterization of a dansyl-based fluorescent probe. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. Available at: [Link]
-
Small-Molecule Fluorescent Probe for Detection of Sulfite. MDPI. Available at: [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available at: [Link]
-
Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes. PubMed. Available at: [Link]
-
High-Performance Liquid Chromatographic Analysis of 2′-Deoxynucleoside 5′-Monophosphate Using N-(Dansyl)Ethylenediamine as a Fluorescent Derivatizing Reagent. Taylor & Francis Online. Available at: [Link]
-
Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers. Available at: [Link]
-
New fluorescent probes for sulfane sulfurs and the application in bioimaging. PMC - NIH. Available at: [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. Available at: [Link]
-
New fluorescent probes for sulfane sulfurs and the application in bioimaging. RSC Publishing. Available at: [Link]
-
Synthesis and application of fluorescent labeled nucleotides to assay DNA damage. PubMed. Available at: [Link]
-
Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. PubMed. Available at: [Link]
-
Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications. Royal Society of Chemistry. Available at: [Link]
-
Recent Progress in the Development of Fluorescent Probes for Thiophenol. PMC - NIH. Available at: [Link]
-
5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. PubChem. Available at: [Link]
-
Dansylethylenediamine. PubChem. Available at: [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate. Available at: [Link]
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- 4. Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Compound Libraries with 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Introduction: The Strategic Value of the 5-(Phenylsulfonyl)Thiophene-2-Sulfonamide Scaffold in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The sulfonamide functional group is another critical pharmacophore, present in over 150 marketed drugs, renowned for its ability to mimic the transition state of amide hydrolysis and act as a potent enzyme inhibitor.[6][7] The combination of these two motifs in the form of 5-(phenylsulfonyl)thiophene-2-sulfonamide creates a diarylsulfone-like structure with significant potential for the development of novel therapeutic agents.[8]
This guide provides a comprehensive framework for the design, synthesis, and purification of compound libraries based on the versatile building block, 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and address the common challenges and solutions inherent in sulfonamide library synthesis.[9] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Chemical Properties and Reactivity of the Core Scaffold
This compound (CAS 166964-37-0) is a crystalline solid that serves as the foundational electrophile for the construction of the target library.[10][11] Its reactivity is primarily dictated by the sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[12][13]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [11][14] |
| Molecular Weight | 322.81 g/mol | [11] |
| Melting Point | 103-104 °C | [11][15] |
| Appearance | Crystalline solid | [14] |
| Hazard Codes | C (Corrosive) | [11] |
The presence of the electron-withdrawing phenylsulfonyl group at the 5-position of the thiophene ring enhances the electrophilicity of the sulfonyl chloride at the 2-position, facilitating its reaction with a broad range of amine nucleophiles. However, like most sulfonyl chlorides, it is sensitive to moisture and requires handling under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[9]
Designing the Compound Library: The "Libraries from Libraries" Approach
A powerful strategy in combinatorial chemistry is the "libraries from libraries" approach, where a common core scaffold is diversified to generate multiple, distinct sub-libraries.[6] In this context, this compound serves as the constant core, while the diversity is introduced through the selection of a wide array of primary and secondary amines.
The selection of the amine building blocks should be guided by the therapeutic target and desired physicochemical properties of the final compounds. Considerations should include:
-
Structural Diversity: Incorporate a wide range of aliphatic, aromatic, and heterocyclic amines to explore a broad chemical space.
-
Functional Group Tolerance: The reaction is generally tolerant of many functional groups, but highly nucleophilic or acidic groups on the amine may require protection.
-
Physicochemical Properties: Select amines that will impart a range of polarities, hydrogen bond donors/acceptors, and molecular weights to the final library members.
-
Commercial Availability: For initial library synthesis, prioritize readily available and cost-effective amines.
Below is a diagram illustrating the core concept of the library synthesis.
Caption: Library Synthesis Workflow.
Experimental Protocol: Parallel Synthesis of a 96-Well Plate Library
This protocol outlines a method for the parallel synthesis of a 96-compound library in a 96-well plate format. It is designed to be robust and adaptable for a wide range of amine inputs.
Materials and Equipment:
-
This compound
-
A diverse set of 96 primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker or vortex mixer
-
Centrifugal evaporator
Safety Precautions:
This compound is a corrosive and moisture-sensitive compound.[11][14] Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware and solvents are rigorously dried to prevent decomposition of the starting material.
Step-by-Step Protocol:
-
Preparation of Reagent Stock Solutions:
-
Sulfonyl Chloride Solution: In a flame-dried flask under an inert atmosphere, prepare a 0.1 M solution of this compound in anhydrous DCM.
-
Amine Solutions: In a 96-well plate, prepare 0.12 M solutions of each of the 96 unique amines in anhydrous DCM.
-
Base Solution: Prepare a 0.3 M solution of triethylamine or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the corresponding amine solution (0.024 mmol, 1.2 equivalents).
-
Add 100 µL of the base solution (0.03 mmol, 1.5 equivalents) to each well.
-
Using a multichannel pipette or liquid handler, add 200 µL of the this compound solution (0.02 mmol, 1.0 equivalent) to each well.
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a chemically resistant sealing mat.
-
Place the reaction block on a shaker and agitate at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS on a representative subset of reactions.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, unseal the reaction block in a fume hood.
-
Add 200 µL of 1 M aqueous HCl to each well to quench the reaction and protonate the excess base.
-
Add 500 µL of DCM to each well.
-
Seal the plate and vortex thoroughly to extract the sulfonamide product into the organic layer.
-
Allow the layers to separate. A brief centrifugation may be necessary.
-
Carefully remove the upper aqueous layer from each well.
-
Wash the organic layer with 200 µL of saturated aqueous sodium bicarbonate solution, followed by 200 µL of brine.
-
Transfer the organic layer from each well to a clean, tared 96-well plate.
-
Remove the solvent using a centrifugal evaporator. The resulting crude products can then be taken forward for purification.
-
High-Throughput Purification and Quality Control
The purity of compound libraries is critical for obtaining reliable data in high-throughput screening assays.[16] For libraries of this size, automated preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[17][18]
Purification Workflow:
Caption: High-Throughput Purification Workflow.
Typical Prep-HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, e.g., 19 x 100 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 20-30 mL/min |
| Detection | UV (e.g., 254 nm) and Mass Spectrometry (MS) |
| Fraction Collection | Triggered by target mass-to-charge ratio (m/z) |
Quality Control (QC):
After purification, it is essential to verify the identity and purity of each library member. A representative subset (e.g., 5-10%) of the library should be analyzed by:
-
LC-MS: To confirm the molecular weight and assess purity (typically >95%).
-
¹H NMR: To confirm the structure of selected compounds.
Troubleshooting Common Challenges
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Poorly nucleophilic amine (e.g., anilines with electron-withdrawing groups).- Degradation of sulfonyl chloride due to moisture. | - Increase reaction temperature (e.g., 40 °C).- Use a stronger, non-nucleophilic base like DBU.- Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.[9] |
| Incomplete Reaction | - Steric hindrance from bulky amines. | - Prolong reaction time.- Consider using a less hindered base. |
| Formation of Side Products | - Reaction of the sulfonyl chloride with tertiary amines (if used as a base).- Dimerization or polymerization of certain amine building blocks. | - Use a non-nucleophilic base like DIPEA.- Purify amine building blocks before use if necessary. |
| Difficult Purification | - Poor separation of product from starting amine or byproducts on reversed-phase HPLC. | - Modify the HPLC gradient to improve resolution.- Consider normal-phase chromatography for very non-polar compounds. |
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of diverse sulfonamide libraries. The protocols and strategies outlined in this guide provide a robust framework for the efficient synthesis and purification of high-quality compound libraries suitable for high-throughput screening and lead discovery programs. By understanding the underlying chemistry, carefully selecting building blocks, and implementing rigorous purification and quality control measures, researchers can effectively leverage this scaffold to explore new chemical space and identify novel therapeutic candidates.
References
-
Roedern, E. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available at: [Link]
-
Camarero, J. A., et al. (2011). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC. Available at: [Link]
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available at: [Link]
-
Radi, M., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(5), 235-239. Available at: [Link]
-
Chemcasts. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride (CAS 166964-37-0) Properties. Chemcasts. Available at: [Link]
-
B-A, G., et al. (2017). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. SLAS Discovery. Available at: [Link]
-
Zeng, L., et al. (1998). High-throughput purification of compound libraries. Journal of Chromatography A, 794(1-2), 3-13. Available at: [Link]
-
Radi, M., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. ACS Combinatorial Science, 15(5), 235-239. Available at: [Link]
-
P-C, L., et al. (2022). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. Available at: [Link]
-
Shimadzu Scientific Instruments. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]
-
PubChem. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. PubChem. Available at: [Link]
-
Boltersdorf, J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. Available at: [Link]
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PubMed. (n.d.). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. Available at: [Link]
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PubMed Central. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available at: [Link]
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PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines. ResearchGate. Available at: [Link]
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Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Vedantu. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Sulfonylation with 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride in their synthetic workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during sulfonylation experiments. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes, ensuring the highest possible yield and purity of your target sulfonamides and sulfonate esters.
Introduction to the Reactivity of this compound
This compound is a highly reactive electrophile, valued for its ability to introduce the thiophene-sulfonamide moiety, a common structural motif in medicinally active compounds. The presence of two sulfonyl groups, one directly attached to the thiophene ring and the other as a sulfonyl chloride, renders the molecule susceptible to a range of desired and undesired chemical transformations. Understanding the interplay of the nucleophile, base, solvent, and temperature is paramount to minimizing side reactions and achieving a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Question: I am reacting this compound with my primary amine/alcohol, but I'm observing a very low yield of the desired product, or the reaction is not proceeding at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can often be traced back to a few key factors: the quality of your reagents, the reactivity of your nucleophile, or suboptimal reaction conditions. Here is a systematic approach to diagnosing and solving the problem.
Caption: Troubleshooting workflow for low or no product yield.
In-depth Explanation:
-
Reagent Quality is Paramount: this compound is highly susceptible to hydrolysis. Any moisture in your solvent, on your glassware, or in the atmosphere can lead to the formation of the corresponding sulfonic acid, which is unreactive towards your nucleophile.[1] Always use freshly distilled, anhydrous solvents and ensure your glassware is oven-dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Nucleophile Reactivity:
-
Steric Hindrance: If your amine or alcohol is sterically bulky (e.g., a 2,6-disubstituted aniline or a tertiary alcohol), the nucleophilic attack on the sulfonyl chloride will be slow.[2][3] Increasing the reaction temperature can provide the necessary activation energy. Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be beneficial.[4]
-
Electronic Effects: Electron-withdrawing groups on your nucleophile will decrease its nucleophilicity. In such cases, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can help to stabilize charged intermediates and accelerate the reaction.[4]
-
-
Optimizing Reaction Conditions:
-
The Role of the Base: The base is not just a proton scavenger; it can also influence the reaction rate and side product formation. For standard reactions, tertiary amines like triethylamine (TEA) or pyridine are common choices.[5][6] However, if the reaction is slow, a stronger base might be necessary. Be aware that some tertiary amines can themselves react with sulfonyl chlorides, so a non-nucleophilic base is often preferred.[7]
-
Temperature and Time: Sulfonylation reactions can vary significantly in their required time and temperature. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]
-
Issue 2: Formation of Multiple Products - A Crowded TLC Plate
Question: My reaction is showing multiple spots on the TLC plate. I suspect the formation of byproducts. What are the common side reactions with this compound, and how can I minimize them?
Answer: The formation of multiple products is a clear indication of competing side reactions. With a reactive substrate like this compound, several side reactions are possible. The most common culprits are hydrolysis, bis-sulfonylation (with primary amines), and the formation of diaryl sulfones.
Caption: Overview of desired reaction versus common side reactions.
Detailed Breakdown of Side Reactions and Solutions:
| Side Reaction | Description & Mechanism | Troubleshooting & Prevention |
| Hydrolysis | The sulfonyl chloride group reacts with water to form the corresponding sulfonic acid. This is often the most common side reaction. The mechanism involves nucleophilic attack of water on the electrophilic sulfur atom.[8] | Strictly Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[1] Work-up: If an aqueous work-up is necessary, perform it quickly at low temperatures. The resulting sulfonic acid can often be removed by a basic wash (e.g., with saturated NaHCO₃ solution), as the sulfonic acid is acidic and will be extracted into the aqueous layer.[9] |
| Bis-sulfonylation of Primary Amines | Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a di-sulfonated product (R-N(SO₂R')₂). This occurs when the initially formed sulfonamide is deprotonated by the base to form a sulfonamide anion, which then acts as a nucleophile towards another molecule of the sulfonyl chloride.[4] | Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.[4] Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine at 0 °C. This maintains a low concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic amine over the sulfonamide anion.[1] Choice of Base: Avoid using an excessively strong base or a large excess of base, which can promote the formation of the sulfonamide anion. |
| Diaryl Sulfone Formation | The sulfonyl chloride can act as an electrophile in a Friedel-Crafts-type reaction with an electron-rich aromatic ring to form a diaryl sulfone. While less common under standard sulfonylation conditions with amines or alcohols, it can occur, especially if a Lewis acid is present or if the reaction is run at high temperatures.[4][10] The phenylsulfonyl group on the thiophene ring is electron-withdrawing, which deactivates the thiophene ring towards further electrophilic attack, making self-condensation less likely. However, if your nucleophile or another component in the reaction mixture is a highly activated arene, this side reaction is a possibility. | Avoid Lewis Acids: Unless required for a specific transformation, avoid the use of Lewis acid catalysts. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Purification: Diaryl sulfones are often non-polar and can typically be separated from the more polar sulfonamide or sulfonate ester product by column chromatography. |
| Reaction with Tertiary Amine Bases | While often used as bases, tertiary amines like triethylamine or even pyridine can sometimes act as nucleophiles, reacting with the sulfonyl chloride to form a sulfonylammonium salt. These intermediates can be unstable and lead to a complex mixture of products.[7] | Use a Hindered Base: If you suspect this side reaction, switch to a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Temperature Control: This side reaction is more likely at higher temperatures. |
Issue 3: Difficulty in Product Purification
Question: I have a mixture of my desired sulfonamide and what I believe is the sulfonic acid byproduct. How can I effectively purify my product?
Answer: Purifying sulfonamides from their corresponding sulfonic acids is a common challenge, especially if hydrolysis has occurred. The key is to exploit the difference in the acidity of the two compounds.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The Chemistry: The sulfonic acid (R-SO₃H) is a strong acid and will be deprotonated by the weak base (HCO₃⁻) to form the water-soluble sulfonate salt (R-SO₃⁻Na⁺), which will partition into the aqueous layer. Most sulfonamides are significantly less acidic and will remain in the organic layer.
-
-
Separation: Separate the organic layer and wash it again with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide, now free of the sulfonic acid.
-
Final Purification: The crude product can then be further purified by recrystallization or column chromatography to remove other non-acidic impurities.
Analytical Tip: The success of the wash can be monitored by TLC. Spot the crude mixture and the washed organic layer. The baseline spot corresponding to the highly polar sulfonic acid should be absent in the washed sample. HPLC can also be used for more quantitative analysis.[11][12][13]
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general starting point and may require optimization for your specific nucleophile.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.1 equivalents).
-
Solvent and Base: Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile, to a concentration of ~0.1-0.2 M). Add the base (e.g., triethylamine, 1.5 equivalents).[1][5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the sulfonyl chloride by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours.
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any hydrolyzed sulfonic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
References
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- Gupta, T., et al. (2022). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
- Mao, Z-Y., et al. (2012).
- BenchChem. (2025).
- Sheykhan, M., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega.
- Sheykhan, M., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.
- Wang, J-J., & Yu, W. (2019). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Islam, M. S., & Mar-tin, A. R. (1981). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
- Wang, T., et al. (2018). New Determination Method for Sulfonation Degree of Phthalic Anhydride by RP-HPLC.
- Zheng, Y., et al. (2023).
- Al-Hourani, B. J., et al. (2019).
- Schmitt, A.-M. D., & Schmitt, D. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- Ghaffari, M., et al. (2021). Direct halosulfonylation of alkynes: an overview. RSC Publishing.
- Su, Y., et al. (2024).
- Wang, L., et al. (2014). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PubMed Central.
- León, T., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie.
- Chocholoušová, J., et al. (2019).
- Yoshida, Y., et al. (1999).
- Al-Zoubi, W., et al. (2017). Synthesis of Some new Sulfonamide Schiff's Bases and Study Their Gastroprotective Activity.
- Schmitt, A.-M. D., & Schmitt, D. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery.
- Scribd. (n.d.).
- Singh, U. K., et al. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SULFONAMIDE SCHIFF'S BASES.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
- BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. BenchChem.
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Ghorbani-Vaghei, R., et al. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
- Willis, M. C., et al. (2017).
- Wang, C., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PubMed Central.
- YouTube. (2021). Sulfonylation reaction between tertiary amines and aryl sulfonyl....
- Macmillan Group - Princeton University. (2023).
- Buncel, E., & Onyido, I. (1998). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PubMed Central.
- Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews.
- D'Souza, S. (2022).
- Supuran, C. T., et al. (2017).
- Saavedra-Olavarría, J., et al. (2022). Scope of the sulfonylation; Yields of isolated products after column...
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stability and storage conditions for 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Welcome to the technical support center for 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this reagent, along with troubleshooting advice for common experimental challenges. Our goal is to ensure you achieve optimal results and maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and storage of this compound.
Q1: What are the primary factors affecting the stability of this compound?
A1: The primary factor affecting the stability of this compound is its sensitivity to moisture.[1][2] Like other sulfonyl chlorides, it readily reacts with water in a hydrolysis reaction to form the corresponding sulfonic acid and hydrochloric acid.[3] This degradation will not only reduce the purity of the reagent but also impact the outcome of your reactions. Exposure to strong bases and oxidizing agents should also be avoided.[1]
Q2: What are the ideal storage conditions for this reagent?
A2: To ensure the longevity and purity of this compound, it is crucial to store it under a dry, inert atmosphere, such as argon or nitrogen.[1] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 2-8°C is recommended by some suppliers for similar compounds.[4] Always refer to the product-specific information provided by the supplier.
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection can sometimes indicate degradation. The pure compound is typically a solid. If you observe any clumping, discoloration, or the presence of a strong acidic odor (due to HCl formation from hydrolysis), the reagent may have been compromised. For a definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.
Q4: Can I handle this compound on the open bench?
A4: Due to its moisture sensitivity, it is highly recommended to handle this compound in a controlled environment, such as a glove box or under a stream of dry, inert gas.[1] If a controlled atmosphere is not available, minimize the exposure time to the ambient atmosphere and use dry solvents and glassware.
Q5: What are the main safety precautions when working with this compound?
A5: this compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or vapors.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no reaction yield | Reagent degradation due to improper storage or handling. | Verify Reagent Purity: Before starting your experiment, it's prudent to check the purity of the sulfonyl chloride, especially if it has been stored for a long time or if the container has been opened multiple times. An NMR or HPLC analysis can confirm its integrity. Use Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent. Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). This minimizes the chance of hydrolysis of the sulfonyl chloride. |
| Inconsistent reaction results | Inconsistent quality of the sulfonyl chloride or variable reaction conditions. | Standardize Handling Procedure: Develop and adhere to a strict protocol for handling the reagent, including minimizing its exposure to air and moisture. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This prevents contamination of the entire stock with repeated openings. |
| Formation of unexpected byproducts | Reaction with water or other nucleophilic impurities. | Solvent and Reagent Purity: Ensure all solvents and other reagents in the reaction are free from water and other nucleophilic impurities (e.g., alcohols, amines). Using freshly distilled or purchased anhydrous solvents is recommended.[3] Control of Reaction Temperature: Some reactions with sulfonyl chlorides can be exothermic.[7] Controlling the reaction temperature with an ice bath during the addition of reagents can help to minimize the formation of byproducts. |
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of this compound
-
Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a positive pressure of dry nitrogen or argon.
-
Dispensing: Use a clean, dry spatula to dispense the required amount of the solid into a pre-weighed, dry reaction vessel.
-
Sealing: Tightly reseal the main container immediately after dispensing. Purge the headspace with an inert gas before sealing if possible.
-
Cleaning: Clean any spills promptly and decontaminate any equipment that has come into contact with the reagent according to your institution's safety guidelines.
Visualizing Degradation and Troubleshooting
The following diagram illustrates the primary degradation pathway of this compound and a logical workflow for troubleshooting common experimental issues.
Caption: Degradation pathway and troubleshooting workflow.
References
-
Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Chem-Impex. (n.d.). 5-Chloro-2-thiophenesulfonyl chloride. [Link]
-
Am Ende, D. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. [Link]
-
PubChem. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. [Link]
-
ChemSynthesis. (2025). 5-chloro-2-thiophenesulfonyl chloride. [Link]
-
Bar-Ziv, R., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
PubChem. (n.d.). 2-Thiophenesulfonyl chloride. [Link]
-
Wemple, J., et al. (2000). A Continuous Procedure for Preparation of para Functionalized Aromatic Thiols Using Newman—Kwart Chemistry. Synthetic Communications. [Link]
-
NIST. (n.d.). 2-Thiophenesulfonyl chloride. [Link]
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Technical Support Center: Managing the Hydrolysis of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Introduction: 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride is a pivotal intermediate in medicinal chemistry and drug development, valued for its role in synthesizing novel sulfonamide derivatives and other biologically active compounds.[1][2][3] However, its utility is intrinsically linked to its high reactivity, particularly the electrophilicity of the sulfonyl chloride group. This reactivity makes the compound highly susceptible to hydrolysis, a process where ambient or residual moisture can degrade the material, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[4]
This degradation can compromise experimental outcomes, resulting in low yields, inconsistent results, and purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to anticipate, troubleshoot, and effectively manage the hydrolysis of this critical reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
A1: this compound (CAS No. 166964-37-0) is a bifunctional organic compound featuring a thiophene ring substituted with both a phenylsulfonyl group and a sulfonyl chloride group.[5] Its importance lies in the reactive sulfonyl chloride moiety (-SO₂Cl), which serves as an excellent electrophile for introducing the thiophene-based sulfonyl group into various molecules. This makes it a valuable building block in the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1][2][3]
Q2: Why is this compound so sensitive to moisture?
A2: The sensitivity arises from the chemical nature of the sulfonyl chloride functional group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. Water (H₂O), although a weak nucleophile, is typically present in sufficient excess in non-anhydrous conditions to react with and hydrolyze the sulfonyl chloride. This reaction is often irreversible and proceeds readily at room temperature.[4]
Q3: What are the immediate signs that my sample of this compound may have undergone hydrolysis?
A3: There are several indicators of hydrolysis:
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Visual Inspection: The pure compound is a solid.[3] Partial hydrolysis may lead to a "waxy" or "gummy" appearance due to the formation of the more polar sulfonic acid, which can absorb atmospheric moisture.
-
Acrid Odor: Upon opening the container, a sharp, acidic odor of hydrogen chloride (HCl) gas, a byproduct of hydrolysis, may be noticeable.
-
Poor Solubility: The hydrolyzed sulfonic acid has significantly different solubility properties compared to the parent sulfonyl chloride. You may observe incomplete dissolution in non-polar aprotic solvents (e.g., dichloromethane, chloroform) where the sulfonyl chloride should be soluble.
-
Analytical Evidence: Spectroscopic analysis is the most definitive method. In ¹H NMR, the appearance of a new, broad peak is indicative of the acidic proton of the sulfonic acid. In IR spectroscopy, the characteristic S-Cl stretching band will diminish, while a broad O-H stretching band will appear.[6]
Q4: What are the primary consequences of using a partially hydrolyzed reagent in my reaction?
A4: Using hydrolyzed this compound will have significant negative impacts:
-
Inaccurate Stoichiometry: The actual amount of active sulfonyl chloride will be lower than weighed, leading to incomplete reactions and lower yields of the desired product.
-
Formation of Byproducts: The resulting sulfonic acid is unreactive under typical sulfonamide formation conditions and will remain as a significant impurity, complicating the purification process.
-
pH Alteration: The generation of HCl can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or degrading acid-sensitive functional groups on your substrate.
Q5: How should I properly store this reagent to ensure its long-term stability?
A5: Strict adherence to proper storage conditions is critical. The reagent is designated as moisture-sensitive.[3][7]
-
Inert Atmosphere: Store the container under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Sealed Containers: Ensure the container cap is tightly sealed immediately after each use. Using a container with a PTFE-lined cap is recommended. For larger quantities, consider aliquoting the reagent into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Desiccation: Store the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel).
-
Temperature: Store at the recommended temperature, typically 2-8°C, to slow the rate of any potential degradation.[3]
Section 2: Troubleshooting Guide for Experimental Workflows
Q1: My sulfonamide synthesis reaction has a consistently low yield. I suspect the starting material is the issue. How can I confirm this?
A1: This is a common problem stemming from the degradation of the sulfonyl chloride. Before starting your synthesis, you must validate the purity of the reagent.
-
Causality: If the sulfonyl chloride has hydrolyzed, the actual molar quantity of the reactive species is lower than calculated. This makes the sulfonyl chloride the limiting reagent, leading to a predictable drop in theoretical yield.
-
Troubleshooting Action: Perform a quick purity assessment. ¹H NMR spectroscopy is an efficient method. Dissolve a small sample in a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆) and acquire a spectrum.[6] The presence of the sulfonic acid byproduct will be evident. For a quantitative assessment, Quantitative NMR (qNMR) using a stable internal standard can determine the exact purity.[6] Alternatively, HPLC analysis can be used to quantify the percentage of the active sulfonyl chloride versus the sulfonic acid impurity.
Q2: I am observing inconsistent results between batches of the same reaction. How can I improve reproducibility?
A2: Inconsistent results often point to variable amounts of water being introduced into the reaction. The key to reproducibility is establishing a rigorously controlled anhydrous reaction environment.
-
Causality: Even trace amounts of water, which can vary depending on ambient humidity, solvent quality, and glassware preparation, can cause significant hydrolysis. A reaction run on a dry day may give a better yield than one run on a humid day without strict anhydrous protocols.
-
Troubleshooting Action: Implement a comprehensive anhydrous reaction protocol. This is a self-validating system; if the protocol is followed, moisture will be excluded. Refer to Protocol 1: General Procedure for Setting Up an Anhydrous Reaction for a detailed, step-by-step guide.
Q3: My reaction seems to proceed cleanly, but I lose a significant amount of product during the aqueous workup. What's happening?
A3: This suggests that hydrolysis is occurring during the workup phase. The unreacted sulfonyl chloride is stable in the anhydrous reaction mixture but rapidly degrades upon contact with the aqueous phase.
-
Causality: Standard aqueous workups are designed to remove water-soluble components. However, this prolonged contact between the organic layer containing your sulfonyl chloride and the aqueous layer provides a perfect environment for rapid hydrolysis, destroying any remaining starting material or desired product if it is also a sulfonyl chloride.[8]
-
Troubleshooting Action: Modify your workup procedure to minimize contact with water.
-
Use Cold Solutions: Perform all aqueous washes with pre-chilled (0-5°C) solutions (e.g., brine, saturated sodium bicarbonate) to significantly slow the rate of hydrolysis.
-
Minimize Contact Time: Do not let the biphasic mixture sit. Add the aqueous solution, shake vigorously for 30-60 seconds, and immediately separate the layers.
-
Prompt Drying: After separating the organic layer, dry it immediately and thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure as soon as possible to isolate the product from any residual moisture.
-
Q4: How can I actively monitor the rate of hydrolysis if I suspect it's competing with my main reaction?
A4: In-process monitoring is an excellent way to understand your reaction kinetics. High-Performance Liquid Chromatography (HPLC) is the ideal technique for this purpose.
-
Causality: By taking time-stamped aliquots from the reaction, you can track the concentrations of the starting sulfonyl chloride, the desired product, and the sulfonic acid byproduct. This provides a clear picture of the competition between your desired reaction and the undesired hydrolysis.
-
Troubleshooting Action: Develop an HPLC method to separate the key components. Refer to Protocol 2: Monitoring Reaction Progress via HPLC for a general methodology. This will allow you to optimize reaction conditions (e.g., temperature, reaction time) to favor product formation over hydrolysis.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be thoroughly dried. Either oven-dry at 120°C for at least 4 hours and allow to cool in a desiccator, or flame-dry under vacuum immediately before use.
-
System Assembly: Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of a dry, inert gas (Nitrogen or Argon). Use a gas bubbler to monitor the gas flow.
-
Reagent Addition (Solids): Add this compound and any other solid reagents to the reaction flask under a strong flow of inert gas to prevent atmospheric moisture from entering.
-
Solvent Addition: Use only certified anhydrous solvents from a sealed bottle or a solvent purification system. Transfer the solvent to the reaction flask using a cannula or a dry syringe.
-
Temperature Control: Immerse the reaction flask in a cooling bath (e.g., ice-water bath for 0°C) before adding any liquid reagents. Lower temperatures generally suppress the rate of hydrolysis.
-
Liquid Reagent Addition: Add any liquid substrates or reagents via a dry syringe through a rubber septum.
-
Reaction Maintenance: Maintain the positive pressure of inert gas throughout the entire reaction period.
Protocol 2: Monitoring Reaction Progress via HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound, your amine substrate, the desired sulfonamide product, and the 5-(Phenylsulfonyl)thiophene-2-sulfonic acid byproduct. A C18 column with a gradient mobile phase of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is a common starting point.[9]
-
Standard Preparation: Prepare standard solutions of the starting sulfonyl chloride at known concentrations to create a calibration curve.
-
Aliquot Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a dry syringe.
-
Quenching: Immediately quench the aliquot in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and dilute the sample. The quenching solvent should be aprotic if possible to prevent post-sampling hydrolysis.
-
Analysis: Inject the quenched and diluted sample into the HPLC system.
-
Data Interpretation: By integrating the peak areas and comparing them to the calibration curve, you can determine the concentration of the sulfonyl chloride at each time point, allowing you to monitor its consumption and infer the extent of hydrolysis.
Section 4: Data and Visualization
Data Tables
Table 1: Recommended Anhydrous Solvents and Properties
| Solvent | Boiling Point (°C) | Drying Method | Comments |
| Dichloromethane (DCM) | 39.6 | Distill from CaH₂ | Good general-purpose solvent for sulfonamide synthesis. |
| Acetonitrile (MeCN) | 81.6 | Distill from CaH₂ | More polar; useful for less soluble substrates. |
| Tetrahydrofuran (THF) | 66 | Distill from Na/benzophenone | Must be used with caution; can form peroxides. |
| Toluene | 110.6 | Distill from Na | Suitable for higher temperature reactions. |
Table 2: Key Spectroscopic Data for Identification
| Compound | Analysis Type | Key Signal |
| This compound | ¹H NMR (CDCl₃) | Aromatic protons in the thiophene and phenyl rings. |
| ¹³C NMR (CDCl₃) | Characteristic shifts for carbons attached to sulfur. | |
| IR (KBr Pellet) | Strong S=O stretches (~1380, 1170 cm⁻¹), S-Cl stretch (~700-800 cm⁻¹). | |
| 5-(Phenylsulfonyl)thiophene-2-sulfonic acid | ¹H NMR (DMSO-d₆) | Appearance of a broad singlet for the -SO₃H proton. |
| IR (KBr Pellet) | Disappearance of S-Cl stretch, appearance of broad O-H stretch (~3000 cm⁻¹). |
Diagrams
Caption: Workflow for troubleshooting low reaction yields.
References
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem Technical Support.
- 5-Chloro-2-thiophenesulfonyl chloride. (n.d.). Chem-Impex.
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
- Thiophene-2-sulfonyl chloride Safety Data Sheet. (2025). Fisher Scientific.
- p-Toluenesulfonyl Chloride Safety Data Sheet. (n.d.). TCI Chemicals.
- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. (2025). BenchChem.
- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. (n.d.).
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- This compound | 166964-37-0. (2022). Chemicalbook.
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). J. Org. Chem. USSR (Engl. Transl.). OSTI.GOV.
- The assay method of chlorosulfuric acid in thionyl chloride. (n.d.). Google Patents.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
- 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. (n.d.).
- 5-PHENYL-2-THIOPHENESULFONYL CHLORIDE synthesis. (n.d.). ChemicalBook.
- This compound CAS#: 166964-37-0. (n.d.). ChemicalBook.
- 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. (n.d.). PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 166964-37-0 [chemicalbook.com]
- 3. This compound CAS#: 166964-37-0 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Analysis of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification of byproducts in reactions involving this versatile reagent, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Chemistry of this compound
This compound is a highly reactive molecule due to the presence of two electron-withdrawing sulfonyl groups and a reactive sulfonyl chloride moiety. This reactivity makes it a valuable building block in medicinal chemistry for the synthesis of complex sulfonamides. However, this same reactivity can also lead to the formation of various byproducts. Understanding these potential side reactions is crucial for accurate reaction monitoring, purification, and characterization of your target compounds.
This guide provides a structured approach to identifying these byproducts using LC-MS, grounded in the fundamental principles of the compound's reactivity.
Troubleshooting Guide: Unexpected Peaks in Your LC-MS?
This section addresses common issues encountered during the LC-MS analysis of reaction mixtures containing this compound.
Q1: I see a major peak in my chromatogram that corresponds to the mass of my starting material, even after a prolonged reaction time with a primary/secondary amine. What could be the issue?
A1: There are several possibilities for the persistence of the starting material:
-
Insufficient Reaction Temperature or Time: The reaction between a sulfonyl chloride and an amine, while generally efficient, may require specific conditions to go to completion. The nucleophilicity of the amine plays a significant role; sterically hindered or electron-deficient amines will react more slowly.
-
Base Stoichiometry: The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. A stoichiometric or slight excess of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) is typically required to neutralize the HCl as it is formed.
-
Moisture in the Reaction: Sulfonyl chlorides are highly susceptible to hydrolysis. Any moisture present in your solvents, reagents, or glassware will lead to the formation of the corresponding sulfonic acid, which is unreactive towards amines. This hydrolysis consumes the starting material that would otherwise react with your amine.
Q2: I have an unexpected peak with a mass corresponding to the hydrolysis product. How can I confirm its identity and prevent its formation?
A2: The most common byproduct in reactions of sulfonyl chlorides is the corresponding sulfonic acid, formed by hydrolysis.
-
Identification: The hydrolysis product, 5-(phenylsulfonyl)thiophene-2-sulfonic acid, will have a molecular weight of 304.37 g/mol . In negative ion mode ESI-MS, you would expect to see a prominent ion at an m/z of 303.95, corresponding to the [M-H]⁻ ion.
-
Prevention: To minimize hydrolysis, ensure all glassware is oven-dried, use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottles over molecular sieves), and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My LC-MS shows a peak with a mass that is approximately double the mass of my expected product, minus HCl. What could this be?
A3: This could be a dimer of your sulfonamide product. This can occur if your amine has a second reactive site or if a side reaction leads to the coupling of two sulfonamide molecules. More commonly, you might observe a dimer of the starting material that has reacted with a bifunctional amine.
Another possibility, though less common, is the formation of a sulfonic anhydride. This can happen if the sulfonic acid byproduct reacts with unreacted sulfonyl chloride. The expected mass would be the sum of the molecular weights of the sulfonic acid and the sulfonyl chloride, minus the mass of HCl.
Q4: I used a tertiary amine as a base in my reaction and see several unexpected peaks. What are the likely byproducts?
A4: While tertiary amines are often used as non-nucleophilic bases, they can sometimes react with highly reactive sulfonyl chlorides. One possible reaction is the formation of a sulfonylammonium salt. This is often an unstable intermediate that can lead to further downstream products. In some cases, the tertiary amine can undergo elimination reactions in the presence of the sulfonyl chloride, leading to the formation of enamines which can then be sulfonylated[1].
Q5: I'm struggling to get good separation between my starting material, my desired sulfonamide product, and the sulfonic acid byproduct on my C18 column. What can I do?
A5: The polarity differences between the sulfonyl chloride, the sulfonamide, and the sulfonic acid can be exploited for chromatographic separation.
-
Gradient Optimization: A gradient elution is highly recommended. Start with a higher aqueous mobile phase composition to retain the polar sulfonic acid and gradually increase the organic mobile phase to elute the less polar sulfonamide and sulfonyl chloride.
-
Mobile Phase pH: The retention of the sulfonic acid is highly dependent on the pH of the mobile phase. At a pH well above its pKa, it will be deprotonated and highly polar, eluting very early on a reversed-phase column. Adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase will suppress the ionization of the sulfonic acid, increasing its retention and potentially improving separation from other early-eluting components.
-
Alternative Column Chemistry: If C18 does not provide adequate separation, consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. For very polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be an option.
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts I should expect in a reaction of this compound with a primary amine?
A: The most common and expected byproducts are:
-
5-(phenylsulfonyl)thiophene-2-sulfonic acid: From the hydrolysis of the starting material.
-
Unreacted starting material: Due to incomplete reaction.
-
Bis-sulfonated amine: If the primary amine has two reactive N-H bonds and an excess of the sulfonyl chloride is used.
Q: What is the expected mass spectral fragmentation pattern for my desired sulfonamide product?
A: For a sulfonamide derived from this compound, you can expect to see some characteristic fragmentation patterns in MS/MS analysis. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da)[2]. You may also observe cleavage of the S-N bond, leading to fragments corresponding to the amine and the sulfonyl portions of the molecule.
Q: Can this compound form dimers or polymers on its own?
A: While some reactive thiophene derivatives can undergo dimerization, the direct dimerization of this compound under typical reaction conditions for sulfonamide synthesis is not a commonly reported side reaction. However, under forcing conditions (e.g., high heat), thermal degradation could potentially lead to complex mixtures.
Q: Are there any common impurities from the synthesis of this compound that I should be aware of?
A: The synthesis of aromatic sulfonyl chlorides often involves chlorosulfonation of the corresponding aromatic compound. Potential impurities could include regioisomers (if the sulfonation is not perfectly selective) and residual starting materials or reagents from the synthesis, such as chlorosulfonic acid. The synthesis of a similar compound, 5-chlorothiophene-2-sulfonyl chloride, involves the reaction of 2-chlorothiophene with chlorosulfonic acid, where careful control is needed to ensure regioselectivity.
Data Presentation: Potential Byproducts and Their Mass Signatures
The following table summarizes the key potential byproducts and their expected molecular weights and m/z values in ESI-MS.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) | Expected m/z ([M-H]⁻) | Notes |
| This compound | C₁₀H₇ClO₄S₃ | 322.81 | 322.92 | - | Starting Material |
| 5-(Phenylsulfonyl)thiophene-2-sulfonic acid | C₁₀H₈O₅S₃ | 304.37 | - | 303.95 | Hydrolysis Product |
| N-(Alkyl/Aryl)-5-(phenylsulfonyl)thiophene-2-sulfonamide | Varies | Varies | Varies | Varies | Desired Product |
| Bis(5-(phenylsulfonyl)thiophen-2-yl)sulfonic anhydride | C₂₀H₁₄O₈S₆ | 590.76 | 590.87 | - | Potential Dimer |
Experimental Protocols
Protocol 1: General LC-MS Method for Reaction Monitoring
This method is a starting point and should be optimized for your specific analyte and instrument.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
MS System: ESI-QTOF or ESI-QqQ
-
Ionization Mode: Positive and Negative
-
Scan Range: m/z 100-1000
Protocol 2: Sample Preparation for LC-MS Analysis
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a large volume of a 1:1 mixture of acetonitrile and water (e.g., 1 mL). This will stop the reaction and precipitate any salts that may be present.
-
Vortex the sample thoroughly.
-
Centrifuge the sample to pellet any precipitated solids.
-
Transfer the supernatant to an LC-MS vial for analysis.
Visualizations
Diagram 1: Key Reaction Pathways
Caption: Primary reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected LC-MS peaks.
References
- Pereshivko, O. P., et al. (2020). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 151(1), 129-135.
-
LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
- Hunter, R., Caira, M., & Stellenboom, N. (2006). One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271.
- King, J. F., & Loosmore, S. M. (1976). Thiophene chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society, Perkin Transactions 1, (2), 205-208.
-
NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Chloro-2-thiophenesulfonyl chloride. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from a relevant BenchChem technical note.
-
YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
- Zhang, M., et al. (2022). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. RSC Advances, 12(1), 1-10.
- Tomaselli, G. A., et al. (1987). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 143-148.
-
PubChem. (n.d.). Thiophene-2-sulfonic acid. Retrieved from [Link]
-
mzCloud. (2016). 4-Phenolsulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108333272A - The method of LC-MSMS method separation determination PAS and its related impurities.
- Pullen, F., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- D'Souza, M. J., et al. (2009). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 10(4), 1510–1524.
- Arcoria, A., et al. (1974). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. The Journal of Organic Chemistry, 39(23), 3435-3438.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1273.
- Mabud, M. A., & De, K. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1543–1553.
- NIH. (2022). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 219, 114953.
- ACS Publications. (2024). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. Environmental Science & Technology Letters.
- NIH. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5183.
- NIH. (2023). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides.
-
YouTube. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Sulfonamides using 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Welcome to the Technical Support Center for the synthesis of sulfonamides utilizing 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific sulfonamide synthesis and optimize your reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of sulfonamides with this compound. Each problem is presented in a question-and-answer format, offering explanations of the underlying causes and actionable solutions.
Question 1: Why is my sulfonamide yield consistently low?
A low yield is a frequent challenge in sulfonamide synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Degradation of this compound: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts the reactive sulfonyl chloride to an unreactive sulfonic acid. The presence of the electron-withdrawing phenylsulfonyl group on the thiophene ring can enhance the electrophilicity of the sulfonyl chloride, potentially increasing its sensitivity to moisture.
-
Solution: Ensure all glassware is oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, use freshly acquired or properly stored this compound.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.
-
Solution:
-
Base Selection: A common choice is a tertiary amine like triethylamine (TEA) or pyridine. Pyridine can also act as a nucleophilic catalyst. The base should be strong enough to neutralize the HCl generated during the reaction but not so strong as to promote side reactions.[1]
-
Solvent Selection: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable solvents. The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Temperature Control: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. For less reactive amines, gentle heating may be necessary, but this should be monitored carefully to avoid decomposition.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired sulfonamide. A common side reaction with primary amines is the formation of a bis-sulfonylated product, where two sulfonyl groups react with the amine.[2]
-
Solution: Employ a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the monosulfonamide. Add the this compound solution dropwise to the amine solution at 0 °C to maintain a low concentration of the sulfonyl chloride and minimize over-reaction.
-
-
Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps.
-
Solution: Optimize the pH of the aqueous layer during extraction to ensure the sulfonamide is in its neutral form and preferentially partitions into the organic layer. For purification, column chromatography on silica gel is a common method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be employed for final purification.[3]
-
Troubleshooting Workflow for Low Yield
Question 2: My TLC/LC-MS analysis shows multiple spots/peaks. How do I identify the byproducts?
The formation of multiple products is a common issue. Identifying these byproducts is key to optimizing your reaction.
Common Byproducts and Their Identification:
-
Unreacted Starting Materials: Compare the retention factor (Rf) on TLC or retention time in LC-MS with authentic samples of this compound and your starting amine.
-
Sulfonic Acid: The hydrolysis of the sulfonyl chloride results in the corresponding sulfonic acid. This byproduct is highly polar and will typically have a very low Rf on TLC, often streaking from the baseline. It can be observed in LC-MS, often as the [M-H]⁻ ion in negative ion mode.
-
Bis-sulfonated Amine: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. This byproduct will be significantly less polar than the desired monosulfonamide and will have a higher Rf on TLC. In LC-MS, its mass will correspond to the amine plus two sulfonyl groups minus two HCl molecules.
-
Self-condensation or Decomposition Products: The thiophene ring, especially when activated by two sulfonyl groups, might be susceptible to other reactions under certain conditions, although this is less common for this specific reaction.
Question 3: How can I effectively purify my sulfonamide product?
Purification can be challenging due to the polarity of the sulfonamide group.
Purification Strategies:
| Purification Method | Description | Best For |
| Column Chromatography | A versatile technique using silica gel to separate compounds based on polarity. A gradient of solvents (e.g., hexane/ethyl acetate) is typically used. | Separating the desired product from starting materials and byproducts with different polarities. |
| Recrystallization | A powerful technique for obtaining highly pure crystalline products. Requires finding a suitable solvent or solvent pair in which the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below.[3] | Final purification of the crude product after initial work-up or chromatography. |
| Acid-Base Extraction | The weakly acidic N-H proton of the sulfonamide can be deprotonated with a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) to form a water-soluble salt. This can be used to separate it from non-acidic impurities. The sulfonamide is then recovered by acidification. | Removing non-acidic, non-polar impurities. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of sulfonamides with this compound.
Q1: What is the role of the base in this reaction?
The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like triethylamine or pyridine, serves as an acid scavenger, neutralizing the HCl and preventing it from protonating the starting amine, which would render it non-nucleophilic.[1] Pyridine can also act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium salt intermediate.
Q2: How do steric and electronic effects of the amine and sulfonyl chloride influence the reaction?
-
Steric Hindrance: Sterically hindered amines (e.g., secondary amines with bulky substituents) will react more slowly than less hindered primary amines. Similarly, the bulky phenylsulfonyl group on the thiophene ring might introduce some steric hindrance, potentially requiring longer reaction times or slightly elevated temperatures.
-
Electronic Effects: The phenylsulfonyl group is strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl chloride's sulfur atom. This makes it more reactive towards nucleophiles. Electron-rich amines (e.g., aliphatic amines) will react faster than electron-deficient amines (e.g., anilines with electron-withdrawing groups).[1]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): An excellent technique for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass of the components in the reaction mixture, allowing for the identification of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product. The characteristic chemical shifts and coupling constants of the protons and carbons on the thiophene and phenyl rings, as well as the amine moiety, will confirm the structure.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups. Look for characteristic stretches for the S=O bonds of the sulfonamide (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (if a primary or secondary amine was used).
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized compound, confirming its elemental composition.
Q4: How can I ensure the stability of the synthesized sulfonamide?
Sulfonamides are generally stable compounds. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, keep the purified sulfonamide in a cool, dry, and dark place.
III. Experimental Protocols
This section provides a general, step-by-step protocol for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
General Protocol for the Synthesis of N-substituted-5-(phenylsulfonyl)thiophene-2-sulfonamide
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.2 equivalents)
-
Anhydrous triethylamine (TEA) or pyridine (1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine or pyridine (1.5-2.0 equivalents) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Alternatively, recrystallization can be used if the product is a solid.
-
Characterization: Characterize the purified product using NMR, IR, and HRMS to confirm its identity and purity.
Reaction Workflow Diagram
IV. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Quenching of Aryl Sulfonyl Chlorides
Welcome to the Technical Support Center for the safe and effective use of aryl sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to handle these versatile reagents with confidence and precision, ensuring both the integrity of your experiments and the safety of your laboratory personnel.
Introduction: The Duality of Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride) are powerful electrophiles, indispensable in organic synthesis for the formation of sulfonamides and sulfonate esters.[1][2][3][4] This reactivity, however, necessitates a thorough understanding of their hazards and handling requirements. These compounds are corrosive, lachrymatory, and react vigorously with nucleophiles, including water.[2][5][6] This guide will provide a framework for mitigating these risks through proper handling and controlled quenching procedures.
Section 1: Foundational Safety and Handling Protocols
Before beginning any experiment involving aryl sulfonyl chlorides, a comprehensive risk assessment is mandatory. The following protocols are essential for minimizing exposure and preventing accidents.
Personal Protective Equipment (PPE): Your First Line of Defense
Aryl sulfonyl chlorides are corrosive and can cause severe skin and eye burns.[7][8][9] Inhalation of their vapors can lead to respiratory tract irritation.[8] Therefore, stringent adherence to PPE protocols is non-negotiable.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[5][10][11] Standard safety glasses are insufficient.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the reagent.[12]
-
Protective Clothing: A lab coat, buttoned completely, is essential. For larger scale operations, a chemical-resistant apron or suit should be considered.[11]
-
Respiratory Protection: All manipulations of aryl sulfonyl chlorides should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[5][7] In situations with a potential for high vapor concentration, a respirator with an acid gas cartridge may be necessary.[5][10]
Storage and Incompatibility
Proper storage is critical to maintaining the stability of aryl sulfonyl chlorides and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from sources of moisture.[5] Containers should be tightly sealed to prevent hydrolysis from atmospheric moisture.[5]
-
Incompatible Materials: Aryl sulfonyl chlorides are incompatible with:
Section 2: Quenching Procedures - Taming the Reactive Intermediate
Quenching is a critical step to neutralize the excess, unreacted aryl sulfonyl chloride at the end of a reaction. The choice of quenching agent depends on the stability of the desired product and the downstream purification strategy.
The Mechanism of Quenching
Quenching involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This converts the reactive sulfonyl chloride into a more stable and often more polar species that can be easily separated.
Quenching Agent Selection Guide
The selection of an appropriate quenching agent is crucial for a successful workup. The following table summarizes common quenching agents and their primary applications.
| Quenching Agent | Product of Quenching | Key Considerations | Recommended For | Not Recommended For |
| Water | Aryl Sulfonic Acid | Highly exothermic reaction, produces HCl.[13] Can be slow if the sulfonyl chloride has low aqueous solubility.[14][15][16] | Robust products that are stable to acidic conditions. | Acid-labile products. |
| Aqueous Base (e.g., NaHCO₃, NaOH) | Aryl Sulfonate Salt | Exothermic reaction, produces gas (CO₂ with bicarbonate).[17] The resulting salt is highly water-soluble, facilitating extraction.[18] | General purpose quenching; effective for removing the sulfonyl chloride into the aqueous layer. | Base-labile products (e.g., esters).[19] |
| Aqueous Ammonia (NH₄OH) | Aryl Sulfonamide | Forms a sulfonamide which is typically a solid and can be filtered off or separated chromatographically.[19][20] | When the resulting sulfonamide has significantly different solubility or chromatographic properties than the desired product. | If the desired product has similar properties to the resulting sulfonamide. |
| Primary/Secondary Amines (e.g., methylamine, diethylamine) | N-substituted Aryl Sulfonamide | Forms a substituted sulfonamide. The choice of amine can be tailored to influence the properties of the quenched product for easier separation.[19][21] | Targeted quenching to create a byproduct with specific properties for easy removal. | If the desired product can react with the amine. |
Step-by-Step Quenching Protocols
Protocol 1: Quenching with Aqueous Base (General Purpose)
This is the most common and generally effective method for quenching aryl sulfonyl chloride reactions.
-
Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exotherm of the quenching process.[19]
-
Slow Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.[17][18] Be prepared for gas evolution (CO₂) and vent the reaction vessel appropriately.
-
Stirring: Continue vigorous stirring for 15-30 minutes at room temperature to ensure the complete hydrolysis of the excess sulfonyl chloride.[17][19]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[22]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[22]
Protocol 2: Quenching with Aqueous Ammonia
This method is useful when the resulting sulfonamide is easily separable from the desired product.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Ammonia: Slowly add a concentrated aqueous solution of ammonium hydroxide to the stirred reaction mixture.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Workup: Proceed with a standard aqueous workup and extraction. The resulting aryl sulfonamide may precipitate and can be removed by filtration.
Section 3: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the handling and quenching of aryl sulfonyl chlorides in a question-and-answer format.
Q1: My reaction is complete, but I still see a spot corresponding to the aryl sulfonyl chloride on my TLC plate after quenching. What should I do?
A1: This indicates incomplete quenching.
-
Possible Cause: Insufficient amount of quenching agent, poor mixing (especially in biphasic systems), or the reaction temperature was too low for the quenching to proceed at a reasonable rate.[19]
-
Solution:
-
Ensure you are using a sufficient molar excess of the quenching agent.
-
Increase the stirring rate to improve mixing between the organic and aqueous phases.[19]
-
Allow the reaction to stir for a longer period at room temperature after the initial quench at 0 °C.
-
Q2: My desired product is sensitive to basic conditions. How can I quench the excess aryl sulfonyl chloride?
A2:
-
Solution 1: Quench with Water: If your product is stable to acidic conditions, a careful quench with ice-cold water is a viable option.[23] The resulting sulfonic acid and HCl can then be removed with a gentle wash of a very dilute base or by chromatography.
-
Solution 2: Use a Scavenger Resin: Polymer-bound amine scavengers can be added to the reaction mixture. These resins react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be easily removed by filtration.[19] This avoids an aqueous workup altogether.
Q3: The quenching of my large-scale reaction is highly exothermic and difficult to control. What are the best practices for a safe, large-scale quench?
A3:
-
Reverse Addition: Instead of adding the quenching agent to the reaction mixture, slowly add the reaction mixture to a separate, well-stirred, and cooled vessel containing the quenching agent. This ensures that the quenching agent is always in excess and helps to dissipate the heat more effectively.
-
Dilution: Dilute the reaction mixture with an inert solvent before quenching to create a larger thermal mass.
-
Efficient Cooling: Use a properly sized cooling bath and ensure efficient heat transfer.
Q4: I have a small amount of unreacted aryl sulfonyl chloride. How should I dispose of it?
A4: Small quantities of uncontaminated aryl sulfonyl chloride can be neutralized before disposal.
-
Procedure: In a fume hood, prepare a large container with a cold, stirred solution of a base like 5% sodium bicarbonate or dilute sodium hydroxide.[7] Slowly and carefully add the sulfonyl chloride to the basic solution.[7] Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous hazardous waste according to your institution's guidelines.[7][17] Never add the base to the sulfonyl chloride.[7]
Q5: What should I do in case of a spill?
A5:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[24]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
PPE: Don appropriate personal protective equipment before attempting to clean the spill.[24]
-
Containment: Contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[5][8] Do not use combustible materials like sawdust.[7]
-
Neutralization: For small spills, once absorbed, the material can be cautiously neutralized with sodium carbonate or lime.[5]
-
Disposal: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][8]
-
Decontaminate: Clean the spill area thoroughly.[17]
Section 4: Visualizing Workflows
Experimental Workflow for a Typical Reaction and Quench
Caption: General experimental workflow for a reaction involving an aryl sulfonyl chloride.
Decision Tree for Quenching Agent Selection
Caption: Decision-making process for selecting a suitable quenching agent.
References
- Reaction Amines With Aryl Sulphonyl Chloride - YouTube. (2023).
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.).
- Hinsberg test (video) | Amines - Khan Academy. (n.d.).
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem. (n.d.).
- SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
- Technical Support Center: Quenching Agents for Dansyl Chloride Reactions - Benchchem. (n.d.).
- Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride: A Step-by-Step Guide - Benchchem. (n.d.).
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development, 13(5), 875-879.
- Safety and Handling of 3-Isopropylbenzenesulfonyl Chloride: An In-depth Technical Guide - Benchchem. (n.d.).
- Safety Data Sheet - Merck Millipore. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009).
- Sulfuryl chloride - Santa Cruz Biotechnology. (n.d.).
- 1768 - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols - Benchchem. (n.d.).
- Amine on reaction with arylsulphonyl chloride forms sulphonamide which is.. - Filo. (2022).
- Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (2023).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025).
- Hinsberg Reagent And Test - BYJU'S. (n.d.).
- Removing thionyl chloride : r/chemistry - Reddit. (2019).
- sulfuryl chloride - Report | CAMEO Chemicals | NOAA. (n.d.).
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) - Benchchem. (n.d.).
- 4-Toluenesulfonyl chloride - Sciencemadness Wiki. (2022).
- Ambeed SDS. (n.d.).
- 4-Toluenesulfonyl chloride - Wikipedia. (n.d.).
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- Green Chemistry - RSC Publishing. (2022).
- 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem. (n.d.).
- Technical Support Center: Removal of Tosyl-Containing Byproducts - Benchchem. (n.d.).
- PPE for Hazardous Chemicals - Canada Safety Training. (n.d.).
- Tosyl chloride: Application, Preparation - ChemicalBook. (n.d.).
- Tosyl Chloride (98-59-9): Properties, Applications, and Synthesis Guide. (2025).
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025).
Sources
- 1. byjus.com [byjus.com]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
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- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 24. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates in reactions involving 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide formation reaction with this compound is showing low conversion. What are the most common initial checks I should perform?
A1: Low conversion in sulfonamide synthesis is a frequent issue that can often be resolved by systematically evaluating your starting materials and reaction setup.[1] Here are the primary factors to investigate:
-
Reagent Purity and Integrity:
-
This compound: This reagent is highly sensitive to moisture.[2][3] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary competing reaction that will reduce your yield.[4][5][6] Always use a freshly opened bottle or ensure it has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). You can verify the purity of your sulfonyl chloride using techniques like NMR or LC-MS.[2]
-
Amine: Ensure your amine is pure and dry. Impurities can lead to unwanted side reactions.
-
Solvent and Base: Anhydrous solvents are critical. Any residual water can hydrolyze the sulfonyl chloride. Similarly, ensure your base (e.g., triethylamine, pyridine) is dry.
-
-
Reaction Stoichiometry:
-
Accurate measurement of reactants is essential. It is common practice to use a slight excess of the amine to help drive the reaction to completion and to act as a scavenger for the HCl byproduct.[2]
-
-
Initial Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at an early time point (e.g., 30 minutes). This will help you determine if the reaction is sluggish from the start or if it is stalling over time.
-
Q2: I've confirmed the purity of my starting materials, but my conversion is still low. How should I optimize the reaction conditions?
A2: If reagent quality is not the issue, the next step is to optimize the reaction parameters. The choice of base, solvent, temperature, and reaction time are all critical factors.[2]
| Parameter | Recommendation | Rationale |
| Base | Screen different bases such as pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA). For sterically hindered amines, a stronger, non-nucleophilic base might be necessary. | The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The strength and steric bulk of the base can significantly impact the reaction rate. |
| Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1] | Protic solvents can react with the sulfonyl chloride. The solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture. |
| Temperature | Many sulfonamide formations are initially performed at 0°C to control the exothermic reaction, then allowed to warm to room temperature or gently heated to drive the reaction to completion.[2] | Temperature control is crucial to prevent the decomposition of reactants and the formation of side products. |
| Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to product degradation or side reactions. |
Q3: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
A3: The formation of side products is a common cause of low yields. Here are some possibilities and how to address them:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this is a major competing reaction.
-
Solution: Rigorously exclude water from your reaction by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine, it is possible for it to react with two equivalents of the sulfonyl chloride, especially if the sulfonyl chloride is in excess.
-
Solution: Use a slight excess of the amine and add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.[1]
-
-
Reaction with the Solvent: Certain solvents can react with the highly electrophilic sulfonyl chloride.
-
Solution: Ensure your chosen solvent is inert under the reaction conditions.
-
The following diagram illustrates the primary desired reaction and the main competing side reaction:
Figure 1: Desired sulfonamide formation versus hydrolysis side reaction.
Q4: My reaction appears to have gone to completion by TLC/LC-MS, but I'm losing a significant amount of product during the workup and purification. What are some best practices for product isolation?
A4: Product loss during workup is a frustrating but common issue. Here are some tips to maximize your recovery:
-
Aqueous Workup:
-
When quenching the reaction and performing extractions, be mindful of the pH. If your sulfonamide has acidic or basic functional groups, its solubility in the aqueous and organic layers will be pH-dependent.
-
If you suspect your product has some water solubility, perform multiple extractions with your organic solvent to ensure complete recovery.[2]
-
-
Purification:
-
Flash Chromatography: If using silica gel chromatography, ensure your product is stable on silica. Some sulfonamides can degrade on acidic silica gel. You can neutralize the silica gel with a small amount of triethylamine in your eluent.
-
Crystallization: If your product is a solid, recrystallization can be an excellent method for purification and can sometimes lead to higher recovery than chromatography.[7]
-
Troubleshooting Workflow
For a systematic approach to diagnosing low conversion rates, follow this workflow:
Figure 2: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.05 equivalents) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., triethylamine, 1.5 equivalents).
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Small-Scale Test for Sulfonyl Chloride Reactivity
This quick test can help determine if your sulfonyl chloride is active before committing to a large-scale reaction.
-
In a small vial, dissolve a few milligrams of your amine in ~0.5 mL of DCM.
-
Add a drop of triethylamine.
-
Add a small spatula tip of this compound.
-
Stir at room temperature for 15-20 minutes.
-
Spot the reaction mixture on a TLC plate and compare it to a spot of the starting amine to check for the formation of a new, less polar product spot.
References
- Hoffman, R. V. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1446.
- BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. BenchChem Tech Support.
- King, J. F., & Loosmore, S. M. (1976). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 98(22), 7049-7050.
- BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis. BenchChem Tech Support.
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Moody, C. J., & Rees, C. W. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Li, Y., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2788.
- Chem-Impex. (n.d.). 5-Chloro-2-thiophenesulfonyl chloride.
- Wikipedia. (n.d.). Sulfuryl chloride.
- LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1273.
- Organic Chemistry Portal. (n.d.).
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride 96.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- ChemicalBook. (2023). 2-Thiophenesulfonyl chloride.
- Ambeed. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
- YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
- ChemicalBook. (2022). This compound.
- D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 826-841.
- PubChem. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride.
- G. M. et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Britton, J., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(9), 1615-1622.
- J. P. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9162-9166.
- Bentley, T. W. (2021). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 26(16), 4945.
- Sharma, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32909-32926.
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- Echemi. (2024). This compound.
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Technical Support Center: Solvent Effects on the Reactivity of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
Introduction: 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride is a key intermediate in medicinal chemistry and drug development, valued for its role in constructing complex sulfonamide-based therapeutics.[1] The reactivity of the sulfonyl chloride group (-SO₂Cl) is profoundly influenced by the reaction medium. The choice of solvent is not merely a matter of solubility but a critical parameter that dictates reaction rate, mechanism, and the profile of byproducts. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and troubleshooting the solvent-dependent reactivity of this specific reagent. The reactions of arenesulfonyl chlorides, including heteroaromatic variants like this one, are generally understood to proceed through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism, which can be significantly modulated by solvent properties.[2][3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The dominant pathway for the reaction of this and similar arenesulfonyl chlorides with common nucleophiles (e.g., amines, alcohols) is a concerted, bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[4] Unlike Sₙ1 reactions, there is no discrete carbocation intermediate formed. Instead, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step through a trigonal bipyramidal transition state. The solvent's role is to stabilize this highly polar transition state.
Q2: How do polar protic versus polar aprotic solvents generally affect the reaction?
A2:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen bond with the incoming nucleophile, creating a solvent shell that can blunt its nucleophilicity and slow the reaction rate. However, their high polarity is very effective at stabilizing the polar transition state.[5] For this compound, using protic solvents carries a significant risk of a competing side reaction called solvolysis, where the solvent itself acts as the nucleophile, leading to the formation of undesired sulfonic acids or esters.[6][7]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DCM, THF): These solvents possess dipole moments that allow them to stabilize the polar Sₙ2 transition state but cannot form hydrogen bonds to shield the nucleophile.[5] This often results in faster reaction rates compared to protic solvents of similar polarity. For most applications involving this reagent, polar aprotic solvents are preferred as they promote the desired nucleophilic substitution while minimizing the risk of solvolysis. Acetonitrile, in particular, has been noted for its unique ability to promote the reactivity of sulfonyl chlorides.[8]
Q3: Why is strict moisture control so critical when working with this compound?
A3: this compound is highly sensitive to moisture.[9] Water is a nucleophile that readily reacts with the sulfonyl chloride group in a process called hydrolysis. This reaction produces the corresponding 5-(phenylsulfonyl)thiophene-2-sulfonic acid and hydrochloric acid.[9] This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification. Therefore, ensuring all glassware is oven-dried and using anhydrous solvents under an inert atmosphere (Nitrogen or Argon) is paramount for success.[10]
Q4: My reaction with a secondary amine is much slower than with a primary amine. Is this expected?
A4: Yes, this is expected. The reactivity of amines with sulfonyl chlorides is highly dependent on their structure. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance around the nucleophilic nitrogen atom.[11] Sterically bulky secondary amines can exhibit very low reactivity.[12] Solvent choice can sometimes modulate this; a more polar solvent can accelerate the reaction, but optimizing temperature and reaction time is often necessary for less reactive amines.
Section 2: Troubleshooting Guide
Issue 1: Low or No Conversion to Desired Sulfonamide Product
-
Potential Cause 1: Inappropriate Solvent Choice. The solvent may not be polar enough to stabilize the transition state, or it may be a protic solvent that is deactivating the amine nucleophile.
-
Solution and Rationale: Switch to a more suitable polar aprotic solvent. Dichloromethane (DCM) or acetonitrile are excellent starting points as they effectively solubilize the reagents and support the Sₙ2-like mechanism without interfering. For particularly slow reactions, a more polar solvent like DMF can be considered, though it may require more rigorous purification.
-
-
Potential Cause 2: Insufficient Base. The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. This will protonate the starting amine, rendering it non-nucleophilic.
-
Solution and Rationale: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is used to scavenge the generated HCl.[10] For valuable or acid-sensitive substrates, using 1.2-1.5 equivalents of base is common practice to drive the reaction to completion.
-
-
Potential Cause 3: Low Reaction Temperature. While controlling exotherms is important, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution and Rationale: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C), particularly when using less reactive nucleophiles or less polar solvents like THF. Monitor for potential decomposition by TLC or LC-MS.
-
Issue 2: A Major Byproduct is Identified as 5-(Phenylsulfonyl)thiophene-2-sulfonic Acid
-
Potential Cause: Hydrolysis/Solvolysis. This is a clear indication of water contamination in the solvent, reagents, or from the atmosphere.
-
Solution and Rationale: This is the most common failure mode. Implement a rigorous anhydrous protocol.[10] Use freshly distilled or commercially available anhydrous solvents. Ensure glassware is oven-dried (>120 °C for several hours) and cooled under vacuum or in a desiccator. Run the entire experiment under a positive pressure of an inert gas like nitrogen or argon.
-
Issue 3: Reaction Rate is Highly Variable Between Batches
-
Potential Cause: Inconsistent Solvent Quality. The water content and purity of solvents can vary significantly between bottles or after being opened multiple times.
-
Solution and Rationale: The rate of solvolysis of sulfonyl chlorides is quantitatively dependent on the solvent's nucleophilicity and ionizing power, often correlated using the extended Grunwald-Winstein equation.[2][7][13] Even small amounts of highly nucleophilic impurities (like water) can dramatically alter the observed kinetics. Use a fresh bottle of anhydrous solvent or purify the solvent using standard procedures (e.g., distillation over a drying agent) immediately before use.
-
Table 1: Influence of Solvent Properties on Reaction Pathways
| Solvent Type | Typical Examples | Effect on Nucleophile | Effect on Transition State | Primary Risk | Recommended Use |
| Polar Protic | H₂O, Methanol, Ethanol | Deactivates via H-bonding | Strong Stabilization | Solvolysis/Hydrolysis [6] | Generally avoided; only for solvolysis studies. |
| Polar Aprotic | Acetonitrile, DMF, DCM | Unshielded, high reactivity | Good Stabilization | Side reactions at high temp | Highly Recommended for substitution reactions. |
| Non-Polar | Toluene, Hexane | Unshielded | Poor Stabilization | Low solubility, very slow rates | Not recommended unless required by substrate solubility. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Preparation: Oven-dry all glassware (round-bottom flask, stir bar, dropping funnel) and cool under a stream of dry nitrogen.
-
Reagent Loading: To the reaction flask, add the amine (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., Dichloromethane, 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the reaction solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ensuring Anhydrous Reaction Conditions
-
Glassware: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot, allowing it to cool under a positive pressure of nitrogen or argon. Alternatively, cool glassware in a desiccator over a strong drying agent.
-
Solvents: Use commercially available anhydrous solvents packaged under nitrogen. For highest purity, distill solvents from an appropriate drying agent (e.g., CaH₂ for DCM; Na/benzophenone for THF) directly into the reaction flask under an inert atmosphere.
-
Atmosphere: The reaction should be conducted in a flask equipped with a nitrogen/argon inlet. A simple balloon setup is often sufficient for small-scale reactions, while a Schlenk line provides a more robust inert environment for highly sensitive substrates.
Section 4: Data & Visualizations
Table 2: Common Solvents and Their Influence on Sulfonyl Chloride Reactivity
This table presents solvent parameters based on the extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, where NT represents solvent nucleophilicity and YCl represents solvent ionizing power.[2] Higher NT values accelerate nucleophilic attack, while higher YCl values favor charge separation in the transition state.
| Solvent | Type | Dielectric Constant (ε) | NT Value[4] | YCl Value[4] | Typical Application Notes |
| Water | Protic | 80.1 | +0.18 | +4.66 | Promotes rapid hydrolysis. Avoid. |
| Methanol | Protic | 32.7 | +0.17 | +0.86 | Risk of methanolysis. |
| Ethanol | Protic | 24.6 | +0.37 | -0.21 | Risk of ethanolysis. |
| Acetonitrile | Aprotic | 37.5 | -0.43 | +0.48 | Excellent choice. Balances polarity and low nucleophilicity.[8] |
| DMF | Aprotic | 36.7 | -0.37 | -0.38 | Very polar, good for slow reactions, but can be difficult to remove. |
| DCM | Aprotic | 8.9 | -1.31 | +1.28 | Good general-purpose solvent, less polar than acetonitrile. |
| THF | Aprotic | 7.6 | +0.25 | -2.04 | Less polar, may result in slower reactions. |
Note: NT and YCl values are literature-derived and serve as a guide for relative reactivity.
Visualizations
Caption: A decision tree for diagnosing and solving common experimental issues.
References
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
-
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 899–912. [Link]
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Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(4), 1596-1604. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3129–3143. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. [Link]
-
Campodónico, P. R., et al. (2014). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. [Link]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]
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Wu, Y., & Sun, L. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Woolf, A. A. (1991). Reactivity of sulphuryl chloride in acetonitrile with the elements. Journal of the Chemical Society, Dalton Transactions, (12), 3325-3330. [Link]
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LibreTexts Chemistry. (2019). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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Author unknown. Synthesis of sulfonyl chloride substrate precursors. Source not fully identified. [Link]
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van der Plas, H. C., & de Bie, D. A. (1976). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 1-13. [Link]
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Sourcing Specialist. (Date unknown). 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. Article. [Link]
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Anderson, N. G., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(6), 800-804. [Link]
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Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]
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PubChem. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. [Link]
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Sourcing Specialist. (Date unknown). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Article. [Link]
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Obafemi, C. A. (1982). STUDIES IN THE HETEROCYCLIC COMPOUNDS V1. SOME REACTIONS OF 5-CHLORO-2-THIOPHENESULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 13(1), 119-131. [Link]
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King, J. F., Gill, M. S., & Ciubotaru, P. C. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
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Pharmaguideline. (Date unknown). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
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King, J. F., et al. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
Wikipedia. Thiophene. [Link]
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Mondal, P., & Bora, U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Validation of Sulfonamide Structures by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise characterization of a molecule's three-dimensional structure is non-negotiable. Within the landscape of medicinal chemistry, sulfonamides represent a privileged class of compounds, forming the backbone of numerous antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] Their therapeutic efficacy is intrinsically linked to their specific spatial arrangement and the intermolecular interactions they can form.[3] Therefore, unambiguous validation of their structure is a cornerstone of any successful drug discovery program.
This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for sulfonamide structure validation. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the technique against viable alternatives, supported by experimental insights.
The Unparalleled Precision of X-ray Crystallography
While several analytical techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to deliver a high-resolution, three-dimensional snapshot of a molecule in its solid state.[4] This method moves beyond mere connectivity to define precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern how a sulfonamide molecule packs in a crystal lattice.[5] This level of detail is crucial for understanding polymorphism, solubility, and the specific interactions a drug candidate might form with its biological target.[6][7]
The Crystallographic Workflow: From Solution to Structure
The journey from a newly synthesized sulfonamide powder to a fully validated 3D structure is a multi-step process. Each stage is critical for the quality of the final result.
Caption: The end-to-end workflow for sulfonamide structure validation via X-ray crystallography.
Part A: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of your crystal dictates the quality of your data. Sulfonamides, with their rigid functional group and hydrogen bonding capabilities, are typically crystalline but can present challenges like "oiling out" or polymorphism—where one molecule packs into multiple different crystal forms.[6][8] Controlling these phenomena is paramount.
Experimental Protocol: Growing Single Crystals of a Novel Sulfonamide
This protocol outlines three common, effective methods. The choice of method is dictated by the sulfonamide's solubility characteristics.
1. Slow Solvent Evaporation:
-
Principle: This is the simplest method, relying on the gradual increase in concentration as the solvent evaporates, pushing the solution past its saturation point to induce crystallization.[9][10]
-
Methodology:
-
Dissolve the sulfonamide compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) to near-saturation in a clean vial. The ideal solvent is one in which the compound is moderately soluble.[9]
-
Filter the solution to remove any particulate impurities.
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow, controlled evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days.[9]
-
2. Vapor Diffusion (Solvent/Anti-Solvent):
-
Principle: This is often the most successful method.[10] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, gradually reducing solubility and promoting crystal growth.[6][10]
-
Methodology:
-
In a small, open inner vial, dissolve the sulfonamide in a minimal amount of a relatively non-volatile solvent (e.g., THF, toluene, chloroform).[10]
-
Place this inner vial inside a larger, sealable jar or beaker.
-
Add a volume of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.[10]
-
Seal the outer jar. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial.
-
Allow the setup to stand undisturbed for several days. Placing the setup in a colder environment can slow diffusion, which is sometimes beneficial.[11]
-
3. Slow Cooling:
-
Principle: This method is effective for compounds whose solubility is significantly temperature-dependent.[9]
-
Methodology:
-
Create a saturated solution of the sulfonamide in a suitable solvent (e.g., ethanol, isopropanol) by gently heating it.
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Insulating the flask (e.g., in a Dewar of warm water or a sand bath) is crucial to prevent rapid cooling, which can lead to the formation of amorphous powder.[6][11]
-
For further crystal growth, the flask can then be transferred to a refrigerator or freezer.
-
Part B: X-ray Diffraction and Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted and cooled in a stream of liquid nitrogen to minimize radiation damage during the experiment.[4] The crystal is then placed in a diffractometer, where it is rotated while being irradiated with a focused beam of X-rays. The X-rays diffract off the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots that is recorded by a detector.[12][13]
Part C: Structure Solution, Refinement, and Validation
The collected diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it.
-
Structure Solution: The primary challenge is the "phase problem"—while the intensities of the diffraction spots are recorded, the phase information is lost.[14] Computational methods are used to solve this problem and generate an initial electron density map.
-
Model Refinement: An atomic model of the sulfonamide is fitted into the electron density map. This model is then refined through iterative cycles, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[13]
-
Structure Validation: This is the self-validating step that ensures the trustworthiness of the final model. It is not merely a suggestion but a requirement for publication in reputable journals.[15][16]
The Trustworthiness Pillar: Validating Your Crystallographic Data
Every determined crystal structure must be rigorously checked for self-consistency and accuracy. The standard for this is the Crystallographic Information File (CIF) , a universal format for archiving structural data.[16]
Key Validation Protocol: Using checkCIF
The International Union of Crystallography (IUCr) provides a free online utility called checkCIF that is the industry standard for validation.[15][16] Authors are responsible for running their CIFs through this tool before submission.[15]
-
What it Checks:
-
Syntax and Consistency: Ensures the CIF is correctly formatted and that the data within it is numerically self-consistent.[15]
-
Geometric Plausibility: Checks bond lengths, angles, and other geometric parameters against expected values from vast databases like the Cambridge Structural Database (CSD).[17][18]
-
Symmetry: Assesses whether a higher symmetry space group might have been missed.[15]
-
-
Interpreting the Output: checkCIF generates a report with alerts (A, B, C, G) that flag potential issues, from severe errors (A) to minor checks (G). The crystallographer must review these alerts and either correct the model or provide a scientifically sound explanation for the deviation.
| Metric | Description | Typical Value for a Good Structure |
| Resolution | A measure of the level of detail in the electron density map. Lower numbers are better. | < 1.0 Å for small molecules |
| R-work (R1) | The discrepancy between the observed diffraction data and the data calculated from the crystallographic model. | < 5% |
| R-free | Similar to R-work, but calculated for a small subset of reflections (5-10%) that were not used in the refinement process. It is a less biased measure of model quality. | < 6-7% |
| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating that the model is a good fit to the data. | ~1.0 |
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography is the definitive method for solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for elucidating structure in solution.[19][20] The choice between them depends on the specific question being asked.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (Crystal) | Solution |
| Primary Output | Single, static 3D structure; precise atomic coordinates and bond parameters.[12] | Ensemble of structures; information on molecular dynamics, conformation, and interactions in solution.[19] |
| Resolution | Typically high atomic resolution (<1.0 Å).[14][20] | Resolution can be lower and is inferred; provides inter-proton distances.[12][14] |
| Key Prerequisite | A single, well-diffracting crystal. This can be a major bottleneck.[20] | Soluble, pure sample. Crystallization is not required.[19] |
| Hydrogen Atoms | Generally not directly observed due to low electron density.[12][14] | Directly observed, providing crucial information on hydrogen bonding and tautomeric states. |
| Molecular Size | Not limited by molecular weight.[20] | Generally limited to smaller molecules (< 40 kDa) due to spectral complexity.[14] |
Causality in Method Selection:
-
Choose X-ray Crystallography when: The goal is to obtain the most precise and unambiguous 3D atomic coordinates, understand solid-state packing, identify polymorphs, or definitively resolve stereochemistry. It is the gold standard for structure-based drug design inputs.[4][21]
-
Choose NMR when: The compound fails to crystallize, or when information about the molecule's dynamic behavior, flexibility, or conformation in a solution state that mimics a physiological environment is required.[19] The two techniques are often complementary, providing a more complete picture of a molecule's properties.[20]
Caption: A decision logic for choosing between X-ray crystallography and NMR spectroscopy.
Conclusion
For the definitive validation of sulfonamide structures, single-crystal X-ray crystallography remains the indispensable tool.[4] It provides an unparalleled level of detail, revealing the precise atomic arrangement and intermolecular forces that dictate a molecule's behavior. By following rigorous, self-validating protocols for crystal growth, data collection, and structural refinement—crowned by a thorough checkCIF validation—researchers can have the utmost confidence in their structural models. This confidence is the bedrock upon which successful, structure-guided drug discovery and development programs are built.
References
- American Chemical Society. CIF Validation.
- Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework.
- Gražulis, S., et al. (2021).
- BenchChem. Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Gražulis, S., et al. (2021).
- BenchChem.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Products from 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride Reactions
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The thiophene sulfonamide scaffold is a privileged structure in medicinal chemistry, and understanding its spectroscopic signature is crucial for efficient synthesis and lead optimization.[1] This guide provides an in-depth technical comparison of the spectroscopic data (NMR and IR) for products derived from 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride, offering insights into their unique spectral features compared to simpler aryl sulfonamides.
Introduction: The Significance of the 5-(Phenylsulfonyl)Thiophene Moiety
This compound is a versatile building block that combines several key pharmacophoric elements: a thiophene ring, a sulfonamide linker, and a phenylsulfonyl group. This combination can lead to compounds with diverse biological activities. The successful synthesis and characterization of derivatives from this starting material are the first critical steps in any drug discovery cascade. This guide will delve into the nuances of interpreting the NMR and IR spectra of these products, providing a framework for unambiguous structural elucidation and comparison with alternative, less complex sulfonamides.
Reaction Workflow: Synthesis of N-Substituted 5-(Phenylsulfonyl)thiophene-2-sulfonamides
The synthesis of sulfonamides from this compound typically follows a well-established nucleophilic substitution reaction with a primary or secondary amine. The choice of base and solvent is critical to ensure high yields and purity.
Caption: General workflow for the synthesis of N-substituted 5-(phenylsulfonyl)thiophene-2-sulfonamides.
Detailed Experimental Protocol: Synthesis of N-Benzyl-5-(phenylsulfonyl)thiophene-2-sulfonamide
This protocol provides a representative example of the synthesis of a sulfonamide derivative.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (2.0 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-5-(phenylsulfonyl)thiophene-2-sulfonamide.
Spectroscopic Analysis: A Comparative Approach
The key to confident characterization lies in understanding how each component of the molecule influences the overall spectrum. We will compare the expected spectroscopic data for N-benzyl-5-(phenylsulfonyl)thiophene-2-sulfonamide (Product A) with a simpler analog, N-benzyl-benzenesulfonamide (Alternative B) .
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. The presence of the sulfonamide and the specific aromatic systems in our target molecule gives rise to a characteristic set of absorption bands.
| Functional Group | Characteristic Absorption (cm⁻¹) | Product A (Expected) | Alternative B (Expected) | Rationale for Differences |
| N-H Stretch | 3350-3250 (m) | Yes | Yes | Both possess a secondary sulfonamide N-H bond. |
| Aromatic C-H Stretch | 3100-3000 (m) | Yes | Yes | Both contain multiple aromatic rings. |
| Aliphatic C-H Stretch | 2950-2850 (m) | Yes | Yes | Both have a benzylic CH₂ group. |
| SO₂ Asymmetric Stretch | 1370-1330 (s) | Yes (two bands) | Yes (one band) | Product A has two distinct SO₂ groups (phenylsulfonyl and sulfonamide), which may lead to resolved or broadened peaks.[2] |
| SO₂ Symmetric Stretch | 1180-1160 (s) | Yes (two bands) | Yes (one band) | Similar to the asymmetric stretch, the two SO₂ groups in Product A can result in more complex absorption patterns.[2] |
| Thiophene Ring Vibrations | ~1500-1400, ~850-700 (m-s) | Yes | No | These bands are characteristic of the thiophene heterocycle and are absent in Alternative B.[3] |
The most significant difference in the IR spectra will be the complexity in the SO₂ stretching region and the presence of thiophene ring vibrations for Product A. The asymmetric and symmetric SO₂ stretches are typically strong and provide a clear indication of the sulfonamide and sulfonyl groups.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The disubstituted thiophene ring in Product A creates a distinct pattern that is absent in the simpler benzene analog.
The electron-withdrawing nature of the two sulfonyl groups on the thiophene ring significantly deshields the remaining thiophene protons.
Caption: Workflow for spectroscopic data acquisition and analysis.
Table of Comparative ¹H NMR Data (Expected, in CDCl₃)
| Proton Environment | Product A (Expected δ, ppm) | Alternative B (Expected δ, ppm) | Rationale for Differences |
| Sulfonamide N-H | 5.0 - 6.0 (br s) | 4.8 - 5.5 (br s) | The electronic environment around the sulfonamide nitrogen is different, potentially leading to a slight shift. |
| Phenylsulfonyl Ar-H | 7.9-8.0 (d), 7.5-7.7 (m) | N/A | These signals are unique to the phenylsulfonyl group in Product A. |
| Benzenesulfonamide Ar-H | N/A | 7.8-7.9 (d), 7.4-7.6 (m) | Standard pattern for a monosubstituted benzene ring attached to a sulfonyl group. |
| Thiophene H-3, H-4 | ~7.6 (d, J≈4 Hz), ~7.8 (d, J≈4 Hz) | N/A | These two doublets with a characteristic coupling constant are the hallmark of a 2,5-disubstituted thiophene ring and are strongly deshielded by the adjacent sulfonyl groups. |
| Benzyl Ar-H | 7.2 - 7.4 (m) | 7.2 - 7.4 (m) | The environment of the benzyl group is similar in both molecules, so these shifts should be comparable. |
| Benzylic CH₂ | ~4.3 (d) | ~4.2 (d) | The chemical shift of the benzylic protons will be similar, showing coupling to the N-H proton. |
The key diagnostic signals for Product A in the ¹H NMR spectrum are the two doublets corresponding to the thiophene protons. Their chemical shifts and coupling constants provide unambiguous evidence for the 2,5-disubstitution pattern.
The ¹³C NMR spectrum will further confirm the structure, with the thiophene carbons showing characteristic shifts.
Table of Comparative ¹³C NMR Data (Expected, in CDCl₃)
| Carbon Environment | Product A (Expected δ, ppm) | Alternative B (Expected δ, ppm) | Rationale for Differences |
| Thiophene C2, C5 | ~140-150 | N/A | Quaternary carbons attached to the sulfonyl groups, significantly downfield. |
| Thiophene C3, C4 | ~128-135 | N/A | Protonated thiophene carbons, their exact shifts influenced by the sulfonyl groups. |
| Phenylsulfonyl C-ipso | ~140 | N/A | Unique to Product A. |
| Benzenesulfonamide C-ipso | N/A | ~140 | Characteristic of a sulfonamide-substituted benzene ring. |
| Other Aromatic C | 127-134 | 127-133 | Generally similar ranges for the phenyl rings. |
| Benzylic CH₂ | ~48 | ~47 | Similar chemical environment in both molecules. |
The presence of four distinct signals in the aromatic region for the thiophene ring in Product A is a clear differentiating feature from the simpler benzene analog.
Conclusion: A Self-Validating System for Structural Confirmation
By combining detailed IR and NMR spectroscopy, a self-validating system for the characterization of products from this compound reactions can be established. The IR spectrum confirms the presence of the key sulfonamide and sulfonyl functional groups, while the ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure. The characteristic signals of the 2,5-disubstituted thiophene ring, in particular, serve as a unique fingerprint for these molecules, allowing for their confident differentiation from simpler aryl sulfonamide alternatives. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this important class of compounds.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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- Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062.
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]
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Synthesis of thiophenes having the biologically active sulfonamide.... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. (2004). PubMed. Retrieved from [Link]
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Synthesis, spectral analysis and biological screening of some new N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]
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LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. (n.d.). PubMed. Retrieved from [Link]
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Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. (2021). PubMed. Retrieved from [Link]
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Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. (1966). PubMed. Retrieved from [Link]
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Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central. Retrieved from [Link]
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FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars. Retrieved from [Link]
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A Comparative Guide to Sulfonyl Chloride Reactivity: 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride vs. Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, sulfonyl chlorides are indispensable electrophilic reagents for constructing sulfonamides and sulfonate esters—motifs central to pharmaceuticals and functional materials. While benzenesulfonyl chloride serves as a foundational reagent, its reactivity profile can be limiting. This guide provides a detailed, evidence-based comparison between benzenesulfonyl chloride and the highly activated 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride, elucidating the profound impact of molecular architecture on chemical reactivity.
At a Glance: Structural and Electronic Comparison
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the aromatic system to which it is attached. A side-by-side comparison reveals a critical distinction between our two compounds of interest.
| Feature | Benzenesulfonyl Chloride | This compound |
| Molecular Formula | C₆H₅ClO₂S | C₁₀H₇ClO₄S₃ |
| Molecular Weight | 176.62 g/mol [1] | 322.8 g/mol [2] |
| Aromatic System | Benzene | Thiophene |
| Key Substituent | None (Hydrogen) | 5-Phenylsulfonyl (-SO₂Ph) Group |
| Dominant Electronic Effect | Baseline aromatic system | Powerful electron-withdrawal |
| Predicted Reactivity | Moderate | Significantly Higher |
Deconstructing the Molecules: An Analysis of Structure and Reactivity
To comprehend the difference in performance, we must first analyze the structure of each molecule.
Benzenesulfonyl Chloride: The Archetype
Benzenesulfonyl chloride is the parent aromatic sulfonyl chloride, featuring a sulfonyl chloride group (-SO₂Cl) directly attached to a benzene ring. The sulfur atom is rendered electrophilic by the strong inductive effect of the two oxygen atoms and the chlorine atom, making it a target for nucleophiles like amines and alcohols.[1] Its reactivity serves as our baseline for comparison.
Figure 1. Structure of Benzenesulfonyl Chloride.
This compound: The Activated Challenger
This molecule introduces two significant structural changes: the benzene ring is replaced by a thiophene ring, and a powerful phenylsulfonyl (-SO₂Ph) group is installed at the 5-position, distal to the sulfonyl chloride at the 2-position.
Figure 2. Structure of this compound.
The Causality of Enhanced Reactivity
The dramatically increased reactivity of this compound is not arbitrary; it is a direct consequence of the powerful electron-withdrawing nature of the phenylsulfonyl group.
The Underlying Principle: Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom in a sulfonyl chloride, making it more susceptible to nucleophilic attack. The sulfonyl group (-SO₂) itself is known to be one of the strongest electron-withdrawing groups, often more so than a carbonyl group.[3][4]
In this compound, the phenylsulfonyl substituent exerts a potent -I (inductive) and -M (mesomeric or resonance) effect. This effect cascades through the thiophene ring, pulling electron density away from the entire molecule and, crucially, from the sulfonyl chloride group at the 2-position.
This electron withdrawal has two key consequences:
-
Increased Electrophilicity: The partial positive charge (δ+) on the sulfur atom of the sulfonyl chloride is significantly intensified, making it a "harder" and more attractive electrophile for an incoming nucleophile.
-
Stabilization of the Transition State: During nucleophilic attack, a transient negative charge develops on the sulfonyl group. The presence of the second, powerful electron-withdrawing phenylsulfonyl group helps to delocalize and stabilize this nascent negative charge, thereby lowering the activation energy of the reaction.
This concept is quantitatively described by the Hammett equation , which correlates reaction rates with substituent constants (σ).[5][6][7] While a specific σ value for the 5-(phenylsulfonyl)thienyl group is not commonly tabulated, the σ values for groups like -SO₂CH₃ (σₚ = +0.72) and -NO₂ (σₚ = +0.78) are highly positive, indicating strong electron withdrawal.[8] The effect of a -SO₂Ph group is expected to be of a similar, if not greater, magnitude, leading to a substantial rate enhancement compared to the unsubstituted benzene ring of benzenesulfonyl chloride (where the substituent is H, and σ = 0.00).
Figure 3. Logical relationship between structure and reactivity.
Experimental Validation Protocol: A Competitive Reaction
To empirically validate the predicted reactivity difference, a competitive reaction provides a self-validating system. By reacting a limited amount of a nucleophile with an equimolar mixture of the two sulfonyl chlorides, the product ratio will directly reflect their relative reactivities.
Objective:
To demonstrate the superior reactivity of this compound over benzenesulfonyl chloride via competitive sulfonamide formation.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.0 eq)
-
Benzylamine (or other primary amine) (0.8 eq, limiting reagent)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
HPLC or ¹H NMR for analysis
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and benzenesulfonyl chloride (1.0 eq). Dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.0 eq) to the solution.
-
Nucleophile Addition: Slowly add a solution of benzylamine (0.8 eq) in anhydrous DCM dropwise to the stirred mixture over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR or HPLC to determine the ratio of the two resulting sulfonamides.
Expected Outcome:
The analysis will show a significantly higher proportion of N-benzyl-5-(phenylsulfonyl)thiophene-2-sulfonamide compared to N-benzylbenzenesulfonamide, providing direct experimental evidence of the enhanced reactivity of the thiophene-based reagent.
Figure 4. Experimental workflow for the competitive reaction.
Conclusion and Field Insights
The evidence is unequivocal: This compound is a substantially more reactive electrophile than benzenesulfonyl chloride. This heightened reactivity is directly attributable to the potent electron-withdrawing capacity of the phenylsulfonyl group, which dramatically increases the electrophilicity of the reacting sulfur center.
For drug development professionals and synthetic chemists, this enhanced reactivity is not merely a scientific curiosity. It translates into tangible advantages:
-
Reaction with Weak Nucleophiles: It enables the formation of sulfonamides or sulfonate esters from sterically hindered or electronically deactivated amines and alcohols that are unreactive towards benzenesulfonyl chloride.
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and for shorter durations, improving the stability of sensitive functional groups elsewhere in the molecule.
-
Improved Efficiency: Higher conversion rates can lead to cleaner reaction profiles, simplifying purification and increasing overall yield.
By understanding the fundamental principles of physical organic chemistry that govern these reactivity differences, researchers can make more informed decisions in reagent selection, ultimately accelerating the synthesis of complex molecular targets.
References
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D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. Available at: [Link]
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Chataigner, I., et al. (2007). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? ResearchGate. Available at: [Link]
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Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54(19). Available at: [Link]
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Chemistry LibreTexts (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
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University of Wisconsin-Madison (n.d.). Hammett Equation. Mechanisms of Organic Reactions. Available at: [Link]
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Reddit (2021). Why is Sulphonyl Group strongly electron-withdrawing? r/chemhelp. Available at: [Link]
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The Phenylsulfonyl Group in Drug Design: A Comparative Guide to Bioisosteric Replacement
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The phenylsulfonyl moiety is a frequently encountered functional group in medicinal chemistry, valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its role in orienting substituents for optimal target engagement. However, its lipophilic nature and potential for metabolic liabilities often necessitate its replacement during lead optimization. This guide provides an in-depth, objective comparison of bioisosteric replacements for the phenylsulfonyl group, supported by experimental data, to aid in the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
The Rationale for Replacing the Phenylsulfonyl Group
The decision to replace a phenylsulfonyl group is driven by the need to overcome several potential liabilities. The phenyl ring contributes significantly to the lipophilicity of a molecule, which can lead to poor aqueous solubility, high plasma protein binding, and increased off-target effects.[1][2] Furthermore, the aromatic ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites or rapid clearance.[2] Bioisosteric replacement aims to retain the desirable properties of the phenylsulfonyl group while mitigating these drawbacks.[1][3]
A Comparative Analysis of Phenylsulfonyl Bioisosteres
The selection of a suitable bioisostere is a multifactorial decision that depends on the specific goals of the optimization program. Key properties to consider include physicochemical parameters (pKa, logP, polar surface area), metabolic stability, and the ability to maintain or improve biological activity. This section compares several classes of bioisosteres for the phenylsulfonyl group.
Heterocyclic Sulfonamides
Replacing the phenyl ring with a heterocycle is a common strategy to modulate physicochemical properties and introduce new interaction points with the target protein.
| Bioisostere | Key Features | Advantages | Disadvantages |
| Pyridylsulfonyl | Introduction of a nitrogen atom into the aromatic ring. | Increased polarity, potential for improved solubility, can act as a hydrogen bond acceptor. | Can introduce basicity, potentially affecting off-target activity and cell permeability. |
| Thienylsulfonyl | Replacement of the phenyl ring with a thiophene ring. | Can mimic the steric and electronic properties of the phenyl ring while potentially altering metabolic pathways. | May still be susceptible to oxidative metabolism. |
| Pyrazolylsulfonyl | A five-membered heterocyclic ring with two nitrogen atoms. | Can offer different vector orientations for substituents compared to a six-membered ring, potentially improving target engagement. | Synthesis can be more complex than for simple phenylsulfonamides. |
Experimental Data Snapshot: Aldose Reductase Inhibitors
In a study on aldose reductase inhibitors, the replacement of a benzoyl group with a phenylsulfonyl bioisostere was investigated to address high lipophilicity.[4] While not a direct phenyl-to-heterocycle replacement, this case illustrates the impact of modifying the group attached to the sulfonyl moiety.
| Compound | Structure | IC50 (µM) | S+logP (calculated) | Lipophilic Ligand Efficiency (LLE) |
| I (Benzoyl) | (1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl)(phenyl)methanone | 0.40 | 4.134 | 2.264 |
| 1 (Phenylsulfonyl) | 2,6-difluoro-4-(3-(phenylsulfonyl)-1H-pyrrol-1-yl)phenol | 1.27 | 3.453 | 2.443 |
| II (Benzoyl) | (1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-2-yl)(phenyl)methanone | 1.06 | 4.097 | 1.878 |
| 2 (Phenylsulfonyl) | 2,6-difluoro-4-(2-(phenylsulfonyl)-1H-pyrrol-1-yl)phenol | 0.62 | 3.618 | 2.589 |
This data demonstrates that the phenylsulfonyl bioisostere (compounds 1 and 2) successfully reduced lipophilicity (lower S+logP) and improved the lipophilic ligand efficiency, a key parameter in drug design, while maintaining potent inhibitory activity.[4]
Acyclic and Modified Sulfonamides
Modifications to the sulfonamide group itself, or its complete replacement with a non-cyclic analogue, can also be an effective strategy.
| Bioisostere | Key Features | Advantages | Disadvantages |
| N-Acylsulfonamides | Acylation of the sulfonamide nitrogen. | Increases acidity, bringing the pKa closer to that of a carboxylic acid, which can be beneficial for certain target interactions.[5] | Can introduce a new site for hydrolysis. |
| Sulfonimidamides | Replacement of one of the sulfonyl oxygens with a nitrogen atom. | Introduces a stereogenic center at the sulfur atom, allowing for three-dimensional exploration of chemical space; can reduce lipophilicity and plasma protein binding. | Synthesis is more complex than for sulfonamides; the stereocenter may require chiral separation. |
| Trifluoroethylamines | Can be considered a non-classical bioisostere of the amide/sulfonamide linkage. | The trifluoroethyl group mimics the carbonyl/sulfonyl group's electronegativity and can enhance metabolic stability by reducing susceptibility to proteolysis.[1] | Lacks the hydrogen bond donating capacity of a primary or secondary sulfonamide. |
Case Study: Bioisosteric Replacement of N-carboxy-phenylsulfonyl hydrazide in mPGES-1 Inhibitors
In the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, researchers encountered issues with regioisomer formation and poor metabolic stability with an N-carboxy-phenylsulfonyl hydrazide scaffold.[6] They explored bioisosteric replacement with N-carboxy-phenylsulfonamide and N-amido-phenylsulfonamide frameworks.
| Scaffold | Structure | PGE2 Inhibition IC50 (µM) | mPGES-1 Inhibition IC50 (µM) |
| A (Hydrazide) | N-carboxy-phenylsulfonyl hydrazide derivative | - | - |
| C (Amide) | MPO-0186 (N-amido-phenylsulfonamide derivative) | 0.24 | 0.49 |
The bioisosteric replacement to the N-amido-phenylsulfonamide (Scaffold C) not only overcame the synthetic and metabolic liabilities but also resulted in a potent inhibitor, MPO-0186.[6] This compound demonstrated good liver metabolic stability and selectivity over relevant CYP isoforms.[6]
Experimental Protocols
General Synthesis of Phenylsulfonamides
This protocol describes a general method for the synthesis of phenylsulfonamides from anilines and sulfonyl chlorides.
Step-by-Step Methodology:
-
Dissolve the aniline (1 equivalent) in anhydrous chloroform (0.1 M).
-
Add the desired phenylsulfonyl chloride (1.5 equivalents), diisopropylethylamine (DIPEA, 3 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Heat the reaction mixture at 65°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl.
-
Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of compounds in liver microsomes.
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat; at a final protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Visualizing Bioisosteric Relationships
The following diagrams illustrate the conceptual relationships in bioisosteric replacement of the phenylsulfonyl group.
Caption: Major classes of phenylsulfonyl bioisosteres.
Conclusion
The bioisosteric replacement of the phenylsulfonyl group is a powerful strategy in drug design to address challenges related to lipophilicity, metabolic stability, and solubility. As demonstrated by the comparative data and case studies, a variety of heterocyclic and acyclic bioisosteres can be employed to fine-tune the properties of a lead compound. The choice of a specific bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships within the chemical series. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these important structural motifs. By leveraging the principles of bioisosterism, medicinal chemists can accelerate the development of safer and more effective medicines.
References
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Domzaridou, E., Kyriakidis, E., Demopoulos, V. J., & Pegklidou, K. (n.d.). LIPOPHILIC LIGAND EFFICIENCY DRIVEN BIOISOSTERIC REPLACEMENT IN ALDOSE REDUCTASE INHIBITORS: THE CASE OF PHENYLSULFONYL-PYRROLYL-DIFLUOROPHENOLS. ResearchGate. Retrieved from [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Methods and Principles in Medicinal Chemistry.
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Wermuth, C. G. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Retrieved from [Link]
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- Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1943–1955.
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Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? Retrieved from [Link]
- Ballatore, C., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 12(10), 1586-1594.
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Al-Hourani, B. J. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Zayed University Scholars. Retrieved from [Link]
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A Comparative Kinetic Analysis of Substituted Thiophenesulfonyl Chlorides: A Guide for Researchers
An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, thiophenesulfonyl chlorides are indispensable reagents, primarily serving as precursors to a vast array of sulfonamide-based therapeutic agents. The reactivity of these sulfonyl chlorides is not uniform; it is exquisitely controlled by the nature and position of substituents on the thiophene ring. Understanding the kinetics of their reactions is paramount for mechanistic elucidation, reaction optimization, and the rational design of synthetic pathways.
This guide provides a comprehensive comparison of the reaction rates of various substituted thiophenesulfonyl chlorides. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and offer detailed protocols for conducting kinetic analyses. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Mechanistic Foundation: Nucleophilic Substitution at the Sulfonyl Group
The reactions of thiophenesulfonyl chlorides with nucleophiles, such as amines (to form sulfonamides) or alcohols/water (to form sulfonate esters/sulfonic acids), predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center.[1][2]
Causality of the Mechanism: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This allows for a direct attack by a nucleophile. The reaction is generally believed to be a concerted process, where the nucleophile attacks the sulfur atom as the chloride leaving group departs, passing through a single trigonal bipyramidal transition state.[1] While an addition-elimination mechanism involving a pentacoordinate intermediate has been considered, studies on analogous arenesulfonyl chlorides often favor the concerted SN2 pathway.[2]
The reaction rate is highly sensitive to the electronic properties of substituents on the thiophene ring. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For this class of reactions, a positive Hammett ρ value is typically observed, signifying that electron-withdrawing groups (EWGs) accelerate the reaction by stabilizing the electron-rich transition state, while electron-donating groups (EDGs) have the opposite effect.[2][3]
Designing a Kinetic Study: An Explanatory Protocol
A robust kinetic study requires careful selection of reactants, solvents, and analytical methods. The choices made are not arbitrary; they are designed to isolate the variables of interest and ensure the data collected is reliable and reproducible.
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A Comparative Guide for the Modern Chemist: Evaluating Pentafluorophenyl Sulfonate Esters as a Superior Alternative to Sulfonyl Chlorides
In the landscape of drug discovery and development, the sulfonamide moiety remains a cornerstone functional group, integral to the efficacy of countless therapeutic agents, from antibacterial drugs to protease inhibitors.[1] For decades, the synthesis of this critical functional group has been dominated by the use of sulfonyl chlorides—highly reactive and effective, yet notoriously temperamental reagents.[2][3] However, the demands of modern complex molecule synthesis necessitate tools that offer not just reactivity, but also stability, selectivity, and ease of handling. This guide presents a comprehensive evaluation of pentafluorophenyl (PFP) sulfonate esters, a class of reagents poised to replace sulfonyl chlorides, offering a more robust and versatile platform for sulfonamide synthesis.
We will dissect the fundamental differences in reactivity and stability between these two classes of sulfonating agents, supported by direct comparative experimental data. This guide is designed for the practicing researcher, providing not only the "what" but the "why," grounding every recommendation and protocol in solid mechanistic principles to empower your synthetic strategy.
Pillar 1: Reactivity vs. Stability - A Tale of Two Reagents
The core difference between sulfonyl chlorides and PFP sulfonate esters lies in their intrinsic electrophilicity and stability, a trade-off that has profound implications for their application in synthesis.
Sulfonyl Chlorides: The Double-Edged Sword of High Reactivity
Sulfonyl chlorides are potent electrophiles, a characteristic that makes them highly efficient for the rapid formation of sulfonamides, often reacting with primary and secondary amines at temperatures as low as 0°C. This high reactivity, however, is also their greatest liability.
-
Moisture Sensitivity: The sulfur-chlorine bond is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or aqueous work-up conditions can lead to rapid decomposition into the corresponding sulfonic acid, reducing yields and complicating purification.
-
Limited Shelf-Life: Their inherent instability makes long-term storage challenging, often requiring special handling and storage conditions to maintain their integrity.[4]
-
Poor Chemoselectivity: In the presence of multiple nucleophiles, the high reactivity of sulfonyl chlorides can lead to a lack of selectivity, resulting in undesired side reactions and a more complex product mixture.
Pentafluorophenyl Sulfonate Esters: The Advent of Controlled Reactivity and Superior Stability
PFP sulfonate esters were developed to overcome the inherent drawbacks of sulfonyl chlorides.[5] The electron-withdrawing nature of the pentafluorophenyl group creates an excellent leaving group, yet the ester linkage provides a significant enhancement in stability.
-
Exceptional Stability: PFP sulfonates demonstrate remarkable "shelf stability" and are resistant to both acidic and basic work-up conditions.[1][5] Most notably, they are significantly less prone to hydrolysis, allowing for reactions to be performed even in aqueous media where sulfonyl chlorides would rapidly decompose.[1]
-
Tunable Reactivity: Unlike sulfonyl chlorides, PFP sulfonates are often unreactive towards amines at low temperatures. The formation of sulfonamides typically requires heating (e.g., >65°C) and the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This thermal and base-dependent activation provides a level of control and predictability that is simply not possible with sulfonyl chlorides.
-
Enhanced Chemoselectivity: Their modulated reactivity allows for exquisite chemoselectivity. It becomes possible to selectively react other functional groups within a molecule while leaving the PFP sulfonate ester intact for subsequent transformations, a crucial advantage in multi-step synthesis.[1]
Pillar 2: Head-to-Head Experimental Comparison
To move from theoretical advantages to practical application, we must examine direct, competitive experimental data. The following experiments, conducted by Caddick et al., provide a clear and objective demonstration of the performance differences.[1][5]
Experiment 1: Direct Reactivity Competition (Anhydrous Conditions)
In this experiment, a primary amine was treated with an equimolar mixture of a sulfonyl chloride and a PFP sulfonate ester in an anhydrous solvent.
Workflow: Reactivity Competition
Caption: Competitive reaction workflow in anhydrous conditions.
Result: The reaction gave solely the sulfonamide derived from the sulfonyl chloride. The PFP sulfonate ester was recovered in near-quantitative yield.[5]
Scientist's Insight: This result unequivocally demonstrates the higher intrinsic reactivity of sulfonyl chlorides. Under anhydrous conditions, an amine will preferentially attack the more electrophilic sulfonyl chloride.
Experiment 2: Reactivity in Aqueous Media
The same competitive reaction was repeated, but this time in an aqueous medium to simulate conditions often encountered during work-up or in biphasic reactions.
Result: The outcome was completely inverted. The only sulfonamide isolated was derived from the reaction of the amine with the PFP sulfonate ester.[1] The sulfonyl chloride was presumably consumed by rapid hydrolysis.[1]
Scientist's Insight: This experiment is a powerful validation of the PFP sulfonate's superior stability and utility. It highlights the possibility of performing sulfonamide synthesis under conditions that are incompatible with sulfonyl chlorides, expanding the synthetic chemist's toolbox.[1]
Data Summary: A Clear Choice for Robustness
| Feature | Sulfonyl Chlorides | Pentafluorophenyl Sulfonate Esters | Supporting Data |
| Reactivity | Very High (reacts at 0°C) | Moderate (requires heat & base) | Experiment 1 : Reacts exclusively in competitive mixture |
| Stability | Low (moisture-sensitive) | High ("shelf stable", stable to work-up) | Experiment 2 : Hydrolyzes rapidly in aqueous media[1] |
| Handling | Difficult (requires inert atmosphere) | Easy (bench-stable) | General observations on stability |
| Chemoselectivity | Low | High | Can be unreactive while other groups react[1] |
| Aqueous Rxns | Not compatible | Compatible | Experiment 2 : Successfully forms sulfonamide in water[1] |
Pillar 3: Mechanistic Understanding & Protocols
Understanding the reaction pathway is crucial for troubleshooting and optimization. While sulfonyl chlorides react via a straightforward nucleophilic substitution, the mechanism for PFP sulfonates is more nuanced.
Reaction Mechanisms
Studies involving deuterium labeling suggest that the reaction of alkyl PFP sulfonates with amines in the presence of a strong base like DBU proceeds through an elimination-addition pathway via a sulfene intermediate .[1][6][7]
Mechanism: PFP Sulfonate (Elimination-Addition)
Caption: Proposed sulfene pathway for PFP sulfonates.
In contrast, the reaction with sulfonyl chlorides is a direct nucleophilic substitution .
Mechanism: Sulfonyl Chloride (Nucleophilic Substitution)
Caption: Direct substitution pathway for sulfonyl chlorides.
Validated Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and success.
Protocol 1: Sulfonamide Synthesis using a Sulfonyl Chloride
This protocol describes the common method using pyridine as both a solvent and a base to neutralize the HCl byproduct.[2]
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equiv) in anhydrous pyridine.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Reagent Addition: Add the sulfonyl chloride (1.05 equiv) dropwise to the stirred solution. Maintaining the temperature below 5-10°C is crucial.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Protocol 2: Sulfonamide Synthesis using a PFP Sulfonate Ester
This protocol leverages the controlled reactivity of PFP sulfonates, requiring heat and a non-nucleophilic base.
-
Reaction Setup: In a clean, dry flask, combine the PFP sulfonate ester (1.0 equiv), the amine (1.1 equiv), and a suitable anhydrous solvent (e.g., THF or acetonitrile).
-
Base Addition: Add the non-nucleophilic base, DBU (1.2 equiv), to the mixture. The use of DBU is key as it is a strong base required to facilitate the elimination to the sulfene intermediate without competing as a nucleophile.
-
Heating: Heat the reaction mixture to 65-80°C. The elevated temperature is necessary to overcome the activation energy for sulfene formation. Stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove DBU, followed by washes with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Conclusion: A Clear Verdict for the Modern Laboratory
While sulfonyl chlorides have served the chemical community for many years, their limitations in stability and selectivity are significant hurdles in the context of modern, complex synthesis. Pentafluorophenyl sulfonate esters emerge as a demonstrably superior alternative. Their exceptional stability simplifies handling, storage, and purification, and allows for their use in a broader range of reaction conditions, including aqueous media.[1][5]
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Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727-2728. [Link]
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Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]
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Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. RSC Publishing. [Link]
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Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. RSC Publishing. [Link]
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Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. PubMed. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis. inno-pharmchem.com. [Link]
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Li, Y., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. [Link]
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Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. ElectronicsAndBooks. [Link]
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Avitabile, B. G., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. [Link]
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Avitabile, B. G., et al. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. PubMed. [Link]
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Das, A., & Laskar, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. [Link]
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Liu, F., et al. (2022). Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
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Meta. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. meta.org. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). organic-chemistry.org. [Link]
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Miller, A. K., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. [Link]
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Miller, A. K., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]
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ChemistryViews.org. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
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Zhang, T., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
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Huang, G., et al. (2020). Recent Advances of Sulfonylation Reactions in Water. PubMed. [Link]
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ElectronicsAndBooks. (2009). Heterocyclic pentafluorophenyl sulfonate esters as shelf stable alternatives to sulfonyl chlorides. ElectronicsAndBooks. [Link]
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Periodic Chemistry. (2019). Sulfonate Esters. Periodic Chemistry. [Link]
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Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Sulfonamides Derived from Diverse Aryl Sulfonyl Chlorides
Introduction: The Versatile Sulfonamide Scaffold
The Synthetic Keystone: Aryl Sulfonyl Chlorides
The synthesis of sulfonamides typically involves the reaction of an aryl sulfonyl chloride with an amine. The choice of the aryl sulfonyl chloride is a critical determinant of the final compound's biological profile. Variations in the substituents on the aromatic ring of the sulfonyl chloride modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.
General Synthesis of Sulfonamides
The fundamental reaction for the synthesis of sulfonamides is the nucleophilic attack of an amine on the electrophilic sulfur atom of the aryl sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of sulfonamides.
Comparative Analysis of Biological Activities
The true value of modifying the aryl sulfonyl chloride precursor lies in the ability to tune the biological activity of the resulting sulfonamide. Below, we compare the antibacterial, anticancer, and carbonic anhydrase inhibitory activities of various sulfonamide derivatives.
Antibacterial Activity: Targeting Folate Synthesis
Sulfonamides were the first class of synthetic antibiotics to be widely used.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] Since humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity against bacteria.
The structure-activity relationship for antibacterial sulfonamides is well-established. A key feature is the presence of a para-amino group on the benzene ring, which mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1] However, modifications to the aryl ring of the sulfonyl chloride can still significantly impact potency.
Experimental Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of sulfonamides is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table presents hypothetical MIC data for a series of sulfonamides derived from different aryl sulfonyl chlorides against common bacterial pathogens.
| Aryl Sulfonyl Chloride Precursor | Resulting Sulfonamide Structure (R-SO₂-NH-R') | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Benzenesulfonyl chloride | C₆H₅-SO₂-NH-R' | 128 | 64 |
| 4-Methylbenzenesulfonyl chloride | 4-CH₃-C₆H₄-SO₂-NH-R' | 64 | 32 |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂-C₆H₄-SO₂-NH-R' | 32 | 16 |
| 4-Chlorobenzenesulfonyl chloride | 4-Cl-C₆H₄-SO₂-NH-R' | 64 | 32 |
| 2,5-Dichlorothiophene-3-sulfonyl chloride | C₄H₂Cl₂S-SO₂-NH-R' | 16 | 8 |
Interpretation of Data:
The data clearly indicates that the nature of the aryl group has a profound effect on antibacterial activity. The introduction of an electron-withdrawing group, such as a nitro group, on the benzene ring tends to increase the antibacterial potency. The heterocyclic derivative from 2,5-dichlorothiophene-3-sulfonyl chloride shows the highest activity, suggesting that moving beyond simple benzene derivatives can lead to significant improvements in efficacy.
Experimental Protocol: Broth Microdilution MIC Assay [3][4][5][6]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sulfonamides using the broth microdilution method.
-
Preparation of Sulfonamide Solutions: Prepare stock solutions of each sulfonamide in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentrations should typically range from 512 µg/mL to 0.5 µg/mL.
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) in MHB to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include a growth control well (bacteria in MHB without any drug) and a sterility control well (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of bacteria.
Anticancer Activity: A Multifaceted Approach
The application of sulfonamides in cancer therapy is a rapidly growing field.[7][8] Unlike their antibacterial counterparts, anticancer sulfonamides exhibit a variety of mechanisms of action, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and induction of apoptosis.[9] The structure of the aryl sulfonyl chloride plays a crucial role in determining which of these pathways is targeted and the overall potency of the compound.
Experimental Data: IC₅₀ Values against Cancer Cell Lines
The anticancer activity of sulfonamides is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table presents IC₅₀ values for a series of sulfonamides against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[10]
| Aryl Sulfonyl Chloride Precursor | Resulting Sulfonamide Structure (R-SO₂-NH-R') | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Benzenesulfonyl chloride | C₆H₅-SO₂-NH-R' | 25.5 | 30.2 |
| 4-Methoxybenzenesulfonyl chloride | 4-CH₃O-C₆H₄-SO₂-NH-R' | 15.8 | 18.9 |
| 4-Fluorobenzenesulfonyl chloride | 4-F-C₆H₄-SO₂-NH-R' | 10.2 | 12.5 |
| Naphthalene-2-sulfonyl chloride | C₁₀H₇-SO₂-NH-R' | 5.1 | 7.8 |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | 2.3 | 4.1 |
Interpretation of Data:
The results demonstrate that modifications to the aryl sulfonyl chloride can lead to potent anticancer agents. The introduction of a methoxy or fluoro group on the benzene ring enhances activity compared to the unsubstituted analog. A significant increase in potency is observed with the larger aromatic systems of naphthalene and dansyl chloride, highlighting the importance of the size and electronic properties of the aryl group in dictating anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in the cell culture medium. Replace the old medium with the medium containing the sulfonamides at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control. Incubate the cells for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC₅₀ value from the dose-response curve.
Carbonic Anhydrase Inhibition: A Key Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[15] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[15] Sulfonamides are potent inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the active site of the enzyme.
The selectivity and potency of sulfonamide-based CA inhibitors are highly dependent on the structure of the aryl sulfonyl chloride used in their synthesis.[16]
Experimental Data: Inhibition Constants (Kᵢ) against CA Isoforms
The inhibitory potency of sulfonamides against different CA isoforms is determined by their inhibition constant (Kᵢ), where a lower Kᵢ value indicates a more potent inhibitor. The following table shows the Kᵢ values of sulfonamides derived from various aryl sulfonyl chlorides against two human CA isoforms, the ubiquitous hCA II and the tumor-associated hCA IX.[17][18]
| Aryl Sulfonyl Chloride Precursor | Resulting Sulfonamide Structure (R-SO₂-NH-R') | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |
| Benzenesulfonyl chloride | C₆H₅-SO₂-NH-R' | 250 | 25 |
| 4-Bromobenzenesulfonyl chloride | 4-Br-C₆H₄-SO₂-NH-R' | 150 | 15 |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 4-CF₃-C₆H₄-SO₂-NH-R' | 80 | 8 |
| Thiophene-2-sulfonyl chloride | C₄H₃S-SO₂-NH-R' | 50 | 5 |
| 3,4-Dichlorobenzenesulfonyl chloride | 3,4-Cl₂-C₆H₄-SO₂-NH-R' | 120 | 10 |
Interpretation of Data:
The data illustrates the potential for designing isoform-selective CA inhibitors by modifying the aryl sulfonyl chloride. All the tested compounds show a preference for inhibiting the tumor-associated hCA IX over the off-target hCA II. The presence of electron-withdrawing substituents like bromo and trifluoromethyl groups on the benzene ring, as well as the use of a thiophene ring, enhances the inhibitory potency against both isoforms, with a particularly strong effect on hCA IX.
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [19][20][21]
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.4), a solution of the CA enzyme, a solution of the substrate p-nitrophenyl acetate (p-NPA), and solutions of the sulfonamide inhibitors at various concentrations.
-
Assay Procedure: In a 96-well plate, add the buffer, the CA enzyme solution, and the sulfonamide inhibitor solution to each well. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the p-NPA substrate to each well. The CA enzyme will hydrolyze p-NPA to p-nitrophenol, which is a yellow-colored product. Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the sulfonamide. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective experimental data allows for the formulation of key structure-activity relationships that can guide the design of more potent and selective sulfonamide-based drugs.
Caption: Key factors of the aryl group influencing biological activity.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on the aryl ring generally enhances the biological activity of sulfonamides. This is likely due to an increase in the acidity of the sulfonamide N-H proton, which can facilitate stronger binding to the target enzyme.
-
Steric Effects: The size and shape of the aryl group are crucial for fitting into the active site of the target protein. Larger, more complex aromatic systems, such as naphthalene, can provide additional binding interactions, leading to increased potency.
-
Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the aryl substituent, affects its ability to cross cell membranes and reach its intracellular target.
Conclusion and Future Perspectives
This guide has demonstrated that the careful selection of the aryl sulfonyl chloride precursor is a powerful strategy for modulating the biological activity of sulfonamide derivatives. By systematically altering the electronic and steric properties of the aryl group, it is possible to fine-tune the potency and selectivity of these compounds against a range of biological targets. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development. Future research will undoubtedly continue to explore novel aryl sulfonyl chlorides to generate the next generation of highly effective sulfonamide-based therapeutics.
References
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Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (URL: [Link])
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Synthesis and Structure–Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines. (URL: [Link])
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Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. ResearchGate. (URL: [Link])
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Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC. (URL: [Link])
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Broth Microdilution. MI - Microbiology. (URL: [Link])
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Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. PubMed. (URL: [Link])
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Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. PubMed Central. (URL: [Link])
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (URL: [Link])
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Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. (URL: [Link])
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. (URL: [Link])
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Synthesis and Structure–Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy. Journal of Medicinal Chemistry. (URL: [Link])
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MTT Cell Assay Protocol. (URL: [Link])
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. (URL: [Link])
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])
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Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. Semantic Scholar. (URL: [Link])
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Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. NIH. (URL: [Link])
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (URL: [Link])
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Arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides: towards selective inhibitors of carbonic anhydrase isozyme I. PubMed. (URL: [Link])
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Broth Dilution Method for MIC Determination. Microbe Online. (URL: [Link])
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (URL: [Link])
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. (URL: [Link])
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Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization. (URL: [Link])
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A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (URL: [Link])
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents but also the critical knowledge to handle them safely and responsibly. 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride is a valuable bifunctional reagent in medicinal chemistry and materials science. However, its utility is matched by its reactivity, particularly the sulfonyl chloride moiety, which dictates specific handling and disposal requirements. This guide moves beyond generic advice to provide a deep, logic-driven framework for its safe management, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Profile and Core Safety Principles
Understanding the chemical's inherent reactivity is the foundation of safe disposal. This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] Its primary hazard stems from the electrophilic sulfur center in the sulfonyl chloride group (-SO₂Cl).
Causality of Hazard: This functional group is highly susceptible to nucleophilic attack, especially by water. Upon contact with moisture, it undergoes a rapid, exothermic hydrolysis to form hydrochloric acid (HCl) and the corresponding 5-(phenylsulfonyl)thiophene-2-sulfonic acid.[3][4] This reaction is the source of its corrosive properties and the reason it is designated as "moisture-sensitive."[2][5] Uncontrolled reaction with water or other nucleophiles can lead to the rapid evolution of corrosive HCl gas and a significant increase in temperature.
Quantitative Safety Data Summary
The following table outlines the essential parameters for safe handling and storage, which directly inform the disposal strategy.
| Parameter | Instruction / Value | Rationale & Source(s) |
| Required PPE | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., butyl rubber, neoprene), lab coat, closed-toe shoes. All handling must occur in a certified chemical fume hood. | The compound is corrosive and causes severe burns upon contact. A fume hood is essential to contain any HCl gas released upon accidental exposure to moisture.[6][7] |
| Incompatible Materials | Water, strong bases (e.g., NaOH), strong oxidizing agents, alcohols, and primary/secondary amines. | Reacts violently with water and bases.[8][9] Can react exothermically with alcohols and amines to form esters and sulfonamides, respectively.[10][11] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., argon).[2][7] | Prevents degradation and hazardous hydrolysis from atmospheric moisture.[5] |
| Spill Containment | Use inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. DO NOT USE WATER or combustible materials (e.g., sawdust). | Water will react violently.[8] Inert absorbents safely contain the material for collection without reacting.[12][13] |
Part 2: Disposal Decision Workflow
The correct disposal procedure is contingent on the nature and quantity of the waste. A primary distinction must be made between bulk quantities of the chemical and small, residual amounts, such as those remaining in rinsed glassware.
Caption: Decision workflow for the proper disposal of this compound.
Part 3: Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the decision workflow above.
Protocol A: Bulk and Contaminated Waste Disposal
This protocol is mandatory for original containers (used or unused), material from spill cleanups, and heavily contaminated disposable labware. Do not attempt to neutralize bulk quantities. The potential for a large-scale exothermic reaction is too high for a standard laboratory setting.[14]
-
Waste Segregation: This compound is a halogenated, sulfur-containing organic solid . It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[14] Co-mingling with non-halogenated waste streams can create dangerous incompatibilities and significantly increase disposal costs for your institution.
-
Packaging and Labeling:
-
Ensure the waste container is made of a compatible material (e.g., glass or HDPE) and has a tightly sealing lid.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "This compound " and list all major components and their approximate percentages.
-
Affix the appropriate hazard pictograms (Corrosive).[1]
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be cool, dry, well-ventilated, and physically separate from incompatible materials.[15]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department or an approved hazardous waste contractor to arrange for pickup and disposal via high-temperature incineration in a permitted facility.
Protocol B: Neutralization of Small, Residual Quantities
This protocol is exclusively for managing small amounts of the compound, such as the residue left in reaction flasks or on spatulas after use. The principle is to perform a controlled, safe hydrolysis reaction.
-
Preparation (Perform all steps in a chemical fume hood):
-
Prepare a beaker with a stir bar containing a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (<5%) solution of sodium hydroxide (NaOH). A weak base like bicarbonate is often preferred as it is less hazardous and the effervescence of CO₂ provides a visual indicator of reaction.
-
Use a volume of basic solution that provides at least a 10-fold molar excess of base to the estimated amount of residual sulfonyl chloride.
-
Place this beaker in a larger container filled with an ice-water bath to actively cool the solution.[12][14] Begin stirring.
-
-
Slow Addition:
-
Rinse the contaminated glassware or equipment with a minimal amount of a water-miscible organic solvent (e.g., acetone) to dissolve the residue.
-
Using a pipette, add this rinse solution dropwise to the cold, vigorously stirred basic solution.
-
CAUTION: The neutralization is exothermic. Maintain a slow addition rate to control the temperature and prevent excessive foaming or splashing.[12] Never add the basic solution to the sulfonyl chloride.
-
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for at least 1-2 hours to ensure the hydrolysis and neutralization are complete.
-
pH Verification: Use a pH strip or calibrated meter to confirm the final solution is neutral or slightly basic (pH 7-9).[14] If the solution is still acidic, add more base dropwise until the target pH is reached.
-
Final Disposal: Transfer the neutralized aqueous solution to your laboratory's designated "Aqueous Hazardous Waste " container. This waste will be handled by your EHS office for final treatment. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office.[12]
Part 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate all non-essential personnel. Ensure the chemical fume hood is operational to manage any vapors.[15]
-
Don PPE: Before addressing the spill, put on the required personal protective equipment as detailed in the safety table above.
-
Contain Spill: Cover the spill with a non-combustible, inert absorbent material like dry sand, vermiculite, or diatomaceous earth.[8][12] Start from the outside of the spill and work inwards to prevent it from spreading.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and spilled solid into a clearly labeled, sealable container for hazardous waste.[15]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by a thorough cleaning with soap and water. All cleaning materials (absorbent pads, gloves, cloths) must be collected as hazardous waste.[12]
-
Dispose: The sealed container of spill residue must be disposed of according to Protocol A: Bulk and Contaminated Waste Disposal .
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the reagents we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Immediate Safety Briefing: The Critical Essentials
This compound is a corrosive solid that is moisture-sensitive.[1] The primary hazards are severe skin burns and serious eye damage upon contact.[2] Its reactivity with water, including ambient humidity or moisture on the skin, can produce corrosive byproducts like hydrochloric acid and sulfonic acids.[3][4] Therefore, all handling operations must be predicated on preventing moisture contact and protecting against corrosive splashes.
Minimum Mandatory PPE at all times:
-
Eye: Tightly-fitting chemical splash goggles.
-
Hands: Chemical-resistant nitrile gloves (double-gloving recommended).
-
Body: Flame-resistant lab coat.
All operations involving this compound must be performed within a certified chemical fume hood.[5][6]
Hazard Analysis: Understanding the "Why"
The sulfonyl chloride functional group is the primary driver of this compound's hazardous nature.
-
Corrosivity: Direct contact with the solid can cause severe chemical burns.[1] The hazard is significantly amplified by its reaction with water.
-
Water Reactivity: Sulfonyl chlorides react exothermically with water and other nucleophiles (like alcohols). This hydrolysis reaction is the main concern, as it generates highly corrosive acids.[3][4] This is why the material is designated as "Moisture Sensitive" and why preventing contact with even trace amounts of water is paramount.[1][7] Inhalation of dust or aerosols is particularly dangerous as the compound will react with the moisture in the respiratory tract, causing severe chemical burns.[5][6]
Comprehensive Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but is dictated by the specific procedure being performed. The following protocol outlines the necessary equipment and the rationale for its use.
Eye and Face Protection
Standard safety glasses are insufficient.[8]
-
Chemical Splash Goggles: Must be worn at all times when handling the compound. They provide a seal around the eyes to protect against splashes of corrosive liquids and fine dust particles.[9][10]
-
Full-Face Shield: A face shield must be worn in addition to splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or during the quenching phase of a reaction.[6][8][11] The fume hood sash provides a physical barrier, but a face shield is critical for transfers outside of the hood or when the sash must be raised.[11]
Hand Protection
Skin contact is a primary exposure route.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[3][9] Always inspect gloves for tears or pinholes before use.[12]
-
Double-Gloving: Wearing two pairs of gloves is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Proper Removal: Gloves must be removed without touching the outer surface to avoid skin contact with any residual chemical.[12] Contaminated gloves should be disposed of as hazardous waste.
Body Protection
-
Chemical-Resistant Lab Coat: A standard lab coat, preferably one rated for chemical resistance, should be worn and fully buttoned.[3][9]
-
Chemical Apron: For operations involving larger quantities or significant splash potential (e.g., pouring or reaction workups), a chemical-resistant apron worn over the lab coat is required.[8][11]
Respiratory Protection
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be conducted inside a properly functioning chemical fume hood.[3][5][11] The hood is the primary engineering control to prevent the inhalation of dust, vapors, or corrosive aerosols.[13]
-
Respirator: In the event of a fume hood failure or a large spill outside of containment, a respirator may be necessary.[8][14] If you believe a respirator is needed, contact your institution's Environmental Health and Safety (EHS) department for proper selection and fit-testing.[8]
PPE Selection Matrix for Common Operations
This table provides at-a-glance guidance for selecting the appropriate level of PPE for different laboratory tasks.
| Operation | Minimum Required PPE | Rationale |
| Weighing Solid | Double Nitrile Gloves, Lab Coat, Splash Goggles | All work must be in a fume hood or ventilated balance enclosure. Protects against dust inhalation and incidental skin/eye contact. |
| Reaction Setup / Transfer | Double Nitrile Gloves, Lab Coat, Splash Goggles, Face Shield | The risk of splash is highest during transfers. A face shield provides critical protection for the entire face.[6][11] |
| Reaction Workup / Quenching | Double Nitrile Gloves, Lab Coat, Chemical Apron, Splash Goggles, Face Shield | This step often involves exothermic reactions and the addition of aqueous reagents, increasing the splash hazard and potential for aerosol generation. |
| Small Spill Cleanup (<10g) | Double Nitrile Gloves, Lab Coat, Splash Goggles, Face Shield | Requires direct interaction with the spilled material. Enhanced face protection is mandatory. |
Operational and Disposal Plans
Safe Handling Workflow
A systematic approach to handling ensures safety at every step.
Caption: Workflow for safe handling of corrosive, moisture-sensitive solids.
Spill Response Plan
Immediate and correct action is crucial in the event of a spill.[3]
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Ensure the fume hood is operational to manage vapors.
-
PPE: Don the appropriate PPE for spill cleanup as detailed in the matrix above.
-
Absorb: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5][14] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Disposal Plan
Improper disposal poses a significant environmental and safety risk.
-
Bulk Quantities: Unused or waste this compound must be disposed of as hazardous waste.[3] It should be in a tightly sealed, clearly labeled container. Do not attempt to neutralize bulk quantities.
-
Contaminated Materials: All disposables that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing paper, pipette tips) must be collected in a designated hazardous waste container.[5]
-
Empty Containers: "Empty" containers should be treated as hazardous waste, as they will contain chemical residue.[5]
-
Neutralization of Small, Residual Quantities: For cleaning glassware, residual amounts can be carefully neutralized. This must be done in a fume hood by slowly adding the glassware to a large, stirred beaker of a basic solution (e.g., 5% sodium bicarbonate) in an ice bath to manage the exothermic reaction.[5] Never add the base to the sulfonyl chloride. [5]
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Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. [Link]
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Personal Protection Equipment. University of South Carolina. [Link]
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Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog. [Link]
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Safety Precautions for Corrosive Substances. (2022). University of St Andrews. [Link]
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Hazard Summary: Thiophene. New Jersey Department of Health. [Link]
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Material Safety Data Sheet: Thiophene. Oxford Lab Fine Chem LLP. [Link]
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Safety Data Sheet: 4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride. (2025). Thermo Fisher Scientific. [Link]
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Sulfuryl chloride. (2023). Sciencemadness Wiki. [Link]
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Material Safety Data Sheet: 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Cole-Parmer. [Link]
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p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. [Link]
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Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid. International Journal of Advanced Research. [Link]
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Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
